Trithiocarbonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
carbonotrithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCIEIDIFGZSS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)([S-])[S-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CS3-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581081 | |
| Record name | Carbonotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15644-49-2 | |
| Record name | Carbonotrithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
trithiocarbonate chemical structure and properties
An In-depth Technical Guide to Trithiocarbonates: Chemical Structure, Properties, and Applications
Introduction
Trithiocarbonates are a class of organosulfur compounds characterized by a central carbon atom bonded to three sulfur atoms, with the general formula RSC(=S)SR'. The trithiocarbonate group is a key functional moiety in various fields, most notably in polymer chemistry as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and common experimental protocols related to trithiocarbonates, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Bonding
The core of a this compound is the CS₃²⁻ anion, which consists of a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. This arrangement results in a trigonal planar geometry around the central carbon. The this compound anion exhibits resonance, which delocalizes the negative charge across the three sulfur atoms, contributing to its stability and reactivity. Organic trithiocarbonates, or this compound esters, are formed when the two singly bonded sulfur atoms are attached to organic groups (R and R').[2]
Caption: Resonance structures of the this compound anion.
Physical and Spectroscopic Properties
The physical properties of trithiocarbonates can vary significantly depending on the nature of the R and R' substituents. Simple inorganic salts like sodium this compound are typically colored crystalline solids, whereas organic trithiocarbonates can be yellow liquids or solids.[3][4][5]
Table 1: Physical Properties of Selected Trithiocarbonates
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Sodium this compound | CNa₂S₃ | 154.19[3] | Yellow needles[3] | 80[3] | Decomposes | Soluble in water; 5.55 g/100g in ethanol[3] |
| Dimethyl this compound | C₃H₆S₃ | 138.26[4] | Yellow liquid[4] | -3[4] | 101-102 (at 16 hPa)[4] | Insoluble in water |
| Ethylene this compound | C₃H₄S₃ | 136.25[5] | Yellow solid[5] | 37[5] | 95-105 (at 0.01 torr)[5] | Insoluble in water |
Spectroscopic techniques are essential for the characterization of trithiocarbonates. The thiocarbonyl (C=S) group gives rise to characteristic absorption bands in UV-Vis and IR spectroscopy. NMR spectroscopy is used to elucidate the full structure.
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Characteristic Signal | Notes |
| UV-Vis Spectroscopy | π-π* transition: ~300-310 nmn-π* transition: Weaker, around 450-500 nm[6][7][8] | The exact wavelength and intensity are sensitive to the substituents and solvent polarity.[7] This absorbance is often used to quantify RAFT polymer end-groups.[6][7] |
| IR Spectroscopy | C=S stretch: Strong absorption around 1050-1250 cm⁻¹ | The C=S stretching frequency can be influenced by the surrounding structure. For esters, a sharp band is typically observed in the range of 1730–1750 cm⁻¹ for the C=O group.[2] |
| ¹³C NMR Spectroscopy | C=S carbon: Highly deshielded signal, typically in the range of δ = 215-230 ppm[9] | This downfield shift is a key diagnostic feature for the thiocarbonyl carbon in trithiocarbonates.[9] |
| ¹H NMR Spectroscopy | Signals correspond to the protons on the R and R' groups. Chemical shifts are influenced by proximity to the sulfur atoms.[10][11] | Provides information on the structure of the organic substituents attached to the this compound core.[11] |
Chemical Properties and Reactivity
Stability
Trithiocarbonates exhibit moderate stability. They are generally stable under neutral and acidic conditions but are sensitive to bases, which can lead to hydrolysis.[10][12] The stability is also temperature-dependent, with degradation observed at elevated temperatures.[13] The hydrolytic degradation of some RAFT agents has been observed even under recommended storage conditions, affecting polymerization outcomes.[14][15] The structure of the R groups can influence stability; for instance, hydrophobic groups can form micelles in water, protecting the this compound core from hydrolysis.[10][12]
Reactivity
-
Nucleophilic Substitution: The this compound anion is an excellent nucleophile and readily reacts with alkylating agents (e.g., alkyl halides) to form this compound esters. This is a primary route for their synthesis.[16]
-
RAFT Polymerization: Trithiocarbonates are widely used as chain transfer agents (CTAs) in RAFT polymerization to synthesize polymers with controlled molecular weights and narrow dispersities.[1] The choice of the R and Z (SR') groups is crucial for controlling the polymerization of different monomer families.[1]
-
Complexation with Metals: As soft ligands, trithiocarbonates can bind to soft transition metal ions, a property utilized in applications like heavy metal precipitation.[16][17]
-
Redox Chemistry: The this compound functional group can participate in redox reactions. For instance, they can act as photoredox catalysts under visible light irradiation in the presence of a tertiary amine to consume dissolved oxygen, enabling oxygen-tolerant polymerization reactions.[18]
-
End-Group Removal: After polymerization, the this compound end-group, which is often colored, can be removed if desired. Common methods include aminolysis (reaction with amines to form thiols), thermal elimination, or radical-induced reduction.[19]
Experimental Protocols
General Synthesis of an Unsymmetrical this compound
This protocol describes a common one-pot synthesis method.[17][20][21]
Materials:
-
Thiol (R-SH)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Alkylating agent (R'-X, where X is a halide)
-
Solvent (e.g., water, isopropanol/water mixture)
Procedure:
-
Thiolate Formation: Dissolve the thiol (1.0 eq) in the chosen solvent system. Add the base (1.0-1.1 eq) portion-wise while stirring, often under an inert atmosphere (e.g., nitrogen) and cooling in an ice bath.
-
This compound Salt Formation: To the resulting thiolate solution, add carbon disulfide (1.0-1.2 eq) dropwise. The reaction mixture typically turns a deep red or yellow color, indicating the formation of the this compound salt.[20] Allow the mixture to stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.0 eq) to the reaction mixture. The reaction is monitored by a color change and can be followed by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. sodium this compound [chemister.ru]
- 4. Dimethyl this compound - Wikipedia [en.wikipedia.org]
- 5. Ethylene this compound - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability of this compound RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sodium this compound | 534-18-9 | Benchchem [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. OPUS at UTS: Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. JP2007145841A - Synthesis of this compound - Google Patents [patents.google.com]
A Comprehensive Guide to the Synthesis and Characterization of Trithiocarbonate RAFT Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of trithiocarbonate Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are pivotal for the controlled synthesis of polymers with well-defined architectures. Such polymers are increasingly vital in drug delivery systems and advanced materials. This document details the underlying mechanisms, experimental protocols, and characterization techniques essential for the successful implementation of RAFT polymerization.
Introduction to this compound RAFT Agents
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[1] The control is achieved through the use of a RAFT agent, which reversibly transfers a thiocarbonylthio group between active and dormant polymer chains. Trithiocarbonates are a versatile class of RAFT agents, effective for a wide range of monomers, including acrylates, methacrylates, and styrenes.[2] Their general structure consists of a central thiocarbonylthio group (S=C-S) flanked by a stabilizing Z-group and a reinitiating R-group.[3] The choice of these R and Z groups is critical as it dictates the reactivity of the RAFT agent and its compatibility with different monomer families.
The RAFT Polymerization Mechanism
The RAFT process is a degenerative chain transfer mechanism that establishes a rapid equilibrium between active (propagating radicals) and dormant polymer chains. This allows for the simultaneous growth of all polymer chains, leading to low polydispersity. The key steps of the RAFT mechanism are outlined below.
Caption: The mechanistic pathway of RAFT polymerization.
Synthesis of this compound RAFT Agents
A common and efficient method for synthesizing this compound RAFT agents involves the reaction of a carbodithioate salt with an appropriate alkylating agent.[4] This section provides a detailed protocol for the synthesis of a widely used this compound, S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl this compound (DDMAT).[5][6][7]
Experimental Protocol: Synthesis of DDMAT
This protocol is based on the reaction of sodium 2-bromo-2-methylpropanoate with sodium dodecyl this compound.
Materials:
-
2-Bromoisobutyric acid
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
1-Dodecanethiol
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium 2-bromo-2-methylpropanoate: In a round-bottom flask, dissolve 2-bromoisobutyric acid in a minimal amount of water. Cool the solution in an ice bath and slowly add an equimolar amount of a concentrated aqueous solution of sodium hydroxide with stirring. The salt can be used in solution for the next step.
-
Preparation of Sodium Dodecyl this compound: In a separate flask, dissolve 1-dodecanethiol in acetone. While cooling in an ice bath and under vigorous stirring, add an equimolar amount of a concentrated aqueous solution of sodium hydroxide. After stirring for 15 minutes, slowly add an equimolar amount of carbon disulfide. The reaction mixture will turn a bright yellow. Stir for an additional 2 hours at room temperature.
-
Synthesis of DDMAT: To the solution of sodium dodecyl this compound, add the aqueous solution of sodium 2-bromo-2-methylpropanoate dropwise with vigorous stirring. Let the reaction proceed overnight at room temperature.
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 1-2.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Table 1: Summary of Reaction Parameters for DDMAT Synthesis
| Parameter | Value |
| Reactants | 2-Bromoisobutyric acid, NaOH, 1-Dodecanethiol, CS₂ |
| Solvent | Acetone, Water |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | ~12-16 hours |
| Purification Method | Column Chromatography |
| Typical Yield | > 80% |
Characterization of this compound RAFT Agents
Thorough characterization is crucial to confirm the purity and structural integrity of the synthesized RAFT agent. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.[2][8]
Experimental Workflow for Characterization
Caption: Workflow for the characterization of RAFT agents.
Detailed Methodologies
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of RAFT agents. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals to identify include the protons on the R and Z groups. For DDMAT, characteristic signals include the methyl protons of the isobutyric acid group, the methylene protons of the dodecyl chain, and the terminal methyl group of the dodecyl chain.
-
¹³C NMR: Confirms the carbon backbone of the molecule. A crucial signal to identify is the thiocarbonyl carbon (C=S), which typically appears far downfield in the spectrum (around 220 ppm).
Table 2: Representative ¹H and ¹³C NMR Data for DDMAT in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -C(CH₃)₂- | ~1.7 | ~25 |
| -S-CH₂-(CH₂)₁₀-CH₃ | ~3.3 (t) | ~39 |
| -S-CH₂-CH₂-(CH₂)₉-CH₃ | ~1.7 (m) | ~32 |
| -(CH₂)₉- | ~1.2-1.4 (br m) | ~29 |
| -CH₃ | ~0.9 (t) | ~14 |
| C=S | - | ~222 |
| C=O | - | ~178 |
| -C(CH₃)₂- | - | ~57 |
(Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.)[9]
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the RAFT agent.
-
Methodology: A small amount of the sample is placed on the ATR crystal of the FTIR spectrometer, and the spectrum is recorded.
-
Key Vibrational Bands:
-
C=S stretch: A weak to medium intensity band is typically observed in the range of 1050-1250 cm⁻¹.
-
C=O stretch (for DDMAT): A strong band will be present around 1710 cm⁻¹ corresponding to the carboxylic acid.
-
C-H stretches: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl chains.
-
O-H stretch (for DDMAT): A broad band in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid.
-
4.2.3. UV-Visible (UV-Vis) Spectroscopy
The thiocarbonylthio group in RAFT agents has a characteristic absorption in the UV-Vis region, which is responsible for their typical yellow to red color.
-
Methodology: A dilute solution of the RAFT agent in a suitable solvent (e.g., ethanol, dichloromethane) is prepared, and its absorbance spectrum is measured.
-
Characteristic Absorption: Trithiocarbonates exhibit a strong absorption band (π-π* transition) in the UV region (around 310 nm) and a weaker absorption band (n-π* transition) in the visible region, which gives them their color.[2] The position and intensity of these bands can be used to confirm the presence of the thiocarbonylthio group and to determine the concentration of the RAFT agent solution using the Beer-Lambert law.
Conclusion
The successful synthesis and rigorous characterization of this compound RAFT agents are fundamental to achieving controlled polymer architectures for advanced applications in drug development and materials science. The detailed protocols and characterization methodologies provided in this guide offer a comprehensive resource for researchers in the field. Careful execution of these procedures will ensure the production of high-purity RAFT agents, which is a prerequisite for predictable and reproducible RAFT polymerizations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. addition-fragmentation chain-transfer raft: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
The Core Mechanism of Trithiocarbonates in RAFT Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of trithiocarbonate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core principles, experimental considerations, and analytical methodologies essential for harnessing this powerful polymerization technique.
Introduction to RAFT Polymerization with Trithiocarbonates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that offers exceptional control over polymer molecular weight, architecture, and functionality.[1][2] Among the various RAFT agents, trithiocarbonates have emerged as highly versatile mediators for the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as styrenes, acrylates, and acrylamides.[3] This control is achieved through a degenerative chain transfer process, establishing a dynamic equilibrium between active propagating polymer chains and dormant species.[3] The general structure of a this compound RAFT agent features a central thiocarbonylthio group (S=C-S) flanked by a stabilizing Z-group and a reinitiating R-group, both of which are crucial in modulating the reactivity and effectiveness of the agent.[1]
The Core Mechanism
The RAFT polymerization process, when mediated by a this compound, follows the fundamental steps of conventional free-radical polymerization—initiation, propagation, and termination—with the addition of a reversible chain transfer step that imparts control over the polymerization.
Initiation
The process begins with the thermal or photochemical decomposition of a standard radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), to generate initiating radicals (I•).[2] These radicals then react with monomer units (M) to form propagating polymer chains (P•n).
Reversible Addition-Fragmentation
This is the key step that confers the "living" characteristics of RAFT polymerization. A propagating polymer radical (P•n) adds to the C=S bond of the this compound RAFT agent (Z-C(=S)-S-R) to form an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the starting species or, more productively, eliminating the R-group as a new radical (R•) and forming a dormant polymeric this compound (P_n-S-C(=S)-Z).[4]
The newly generated radical (R•) can then initiate the polymerization of further monomer units, forming a new propagating chain (P•m). This new propagating chain can then react with the dormant polymeric this compound, re-entering the equilibrium.
This rapid exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to a polymer population with a narrow molecular weight distribution (low polydispersity index, PDI) and a molecular weight that increases linearly with monomer conversion.[5]
The Main Equilibrium
After the initial consumption of the original RAFT agent, a main equilibrium is established where propagating chains of varying lengths (P•n and P•m) are in dynamic exchange with their respective dormant polymeric this compound species through the intermediate radical. This continuous addition-fragmentation process is the heart of RAFT polymerization, allowing for the controlled growth of polymer chains.
Propagation and Termination
Propagation occurs as monomer units add to the active propagating radicals. Termination, while not entirely eliminated, is minimized relative to the rate of chain transfer. It occurs through conventional radical-radical coupling or disproportionation reactions.
Below is a diagram illustrating the core mechanism of this compound-mediated RAFT polymerization.
Caption: Core mechanism of this compound-mediated RAFT polymerization.
Role of Z and R Groups
The efficacy of a this compound RAFT agent is critically dependent on the nature of its Z and R substituents.
-
The Z-group (Stabilizing Group): This group modifies the reactivity of the C=S double bond and the stability of the intermediate radical.[6] For trithiocarbonates, the Z-group is an S-alkyl or S-aryl group. It influences the rate of addition of propagating radicals to the RAFT agent. A more activating Z-group enhances the addition rate, which is crucial for achieving good control over the polymerization.[3]
-
The R-group (Reinitiating/Leaving Group): The R-group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization upon fragmentation of the intermediate radical. The stability of the R• radical is a key factor; a more stable radical will lead to a faster fragmentation rate. Furthermore, the R-group should be a poorer leaving group than the propagating polymer radical (P•n) to ensure the equilibrium favors the formation of the dormant polymer species.[7]
The interplay between the Z and R groups determines the overall chain transfer constant of the RAFT agent and its suitability for a particular monomer.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from RAFT polymerization experiments using this compound agents.
Table 1: Polymerization of Styrene with Dodecyl-based Trithiocarbonates Data synthesized from multiple sources for illustrative purposes.
| RAFT Agent R-Group | Monomer | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 2-Cyano-2-propyl | Styrene | 100:1:0.1 | 6 | 65 | 7,200 | 1.12 |
| 4-Cyano-4-pentanoic acid | Styrene | 100:1:0.1 | 6 | 72 | 8,000 | 1.10 |
| Cyanomethyl | Styrene | 100:1:0.1 | 6 | 58 | 6,500 | 1.15 |
Table 2: Polymerization of Methyl Methacrylate (MMA) with this compound Agents Data synthesized from multiple sources for illustrative purposes.
| RAFT Agent | Monomer | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 2-Cyano-2-propyl dodecyl this compound | MMA | 200:1:0.2 | 60 | 15 | 85 | 18,500 | 1.25 |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid)this compound | MMA | 150:1:0.2 | 70 | 12 | 90 | 14,000 | 1.20 |
Detailed Experimental Protocols
Synthesis of a this compound RAFT Agent
This protocol describes a general method for the synthesis of a symmetrical this compound.
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
Carbon disulfide (CS2)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., acetone, water)
Procedure:
-
Dissolve the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add carbon disulfide to the basic solution while stirring. The solution will typically turn yellow, indicating the formation of the this compound anion (CS3^2-).
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
General Protocol for RAFT Polymerization
This protocol outlines a typical setup for the RAFT polymerization of a vinyl monomer.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
This compound RAFT agent
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or ampule
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask or ampule, add the monomer, this compound RAFT agent, initiator, and solvent in the desired molar ratios.
-
Seal the flask with a rubber septum.
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the reaction vessel in a preheated oil bath at the desired polymerization temperature (e.g., 60-80 °C).
-
Stir the reaction for the specified time.
-
To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Isolate the polymer by precipitation into a non-solvent (e.g., cold methanol) and subsequent filtration.
-
Dry the polymer under vacuum to a constant weight.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine monomer conversion by integrating the signals of the monomer vinyl protons against a stable internal standard or the polymer backbone protons.[6][8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[9][10]
Visualizing Workflows and Relationships
Experimental Workflow for RAFT Polymerization
The following diagram illustrates a typical experimental workflow for conducting a RAFT polymerization experiment.
Caption: A typical experimental workflow for RAFT polymerization.
Logical Relationship of RAFT Components
This diagram illustrates the logical relationship between the key components in a this compound-mediated RAFT polymerization system.
References
- 1. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wlv.openrepository.com [wlv.openrepository.com]
- 4. benchchem.com [benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Reactivity and Stability of the Trithiocarbonate Functional Group
For Researchers, Scientists, and Drug Development Professionals
The trithiocarbonate functional group has emerged as a versatile moiety in modern chemistry, particularly in the realm of polymer science and drug delivery. Its unique reactivity and tunable stability make it a powerful tool for controlling polymerization processes and designing sophisticated, stimuli-responsive materials. This technical guide provides a comprehensive overview of the core principles governing the synthesis, reactivity, and stability of trithiocarbonates, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this important functional group.
Core Concepts: Structure and Properties
A this compound is characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, which are in turn connected to organic moieties (R and Z). The electronic nature of the R and Z groups significantly influences the reactivity and stability of the C=S bond and the C-S bonds, making trithiocarbonates highly tunable for various applications.
Stability Profile
The stability of the this compound group is a critical consideration for its application, particularly in biological systems and under various reaction conditions. The primary degradation pathways are hydrolysis and thermal decomposition.
Hydrolytic Stability
Trithiocarbonates are generally susceptible to hydrolysis, especially under basic conditions. The rate of hydrolysis is highly dependent on the pH of the medium and the chemical structure of the this compound.
Table 1: Quantitative Data on this compound Hydrolysis
| This compound Agent | Conditions | pH | Degradation after 24h (%) | Reference |
| 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) | 60 °C in D₂O | 9 | Not specified | [1] |
| 10 | Not specified | [1] | ||
| 11 | 74.5 | [1] | ||
| 12 | >74.5 | [1] | ||
| 13 | >74.5 | [1] | ||
| 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05) | 60 °C in D₂O | 9 | No significant degradation | [1] |
| 10 | No significant degradation | [1] | ||
| 11 | No significant degradation | [1] | ||
| 12 | 71.2 | [1] | ||
| 13 | >71.2 | [1] |
Note: Degradation was monitored by the decrease in the ¹H NMR signal of the methyl proton adjacent to the this compound group.
Hydrophobic groups in the vicinity of the this compound moiety can offer protection against hydrolysis by forming micelles in aqueous media, thereby shielding the functional group from the surrounding basic environment[1][2]. Some cyano-containing trithiocarbonates have also been observed to undergo hydrolytic degradation to an amide adduct even under recommended storage conditions[3]. Trithiocarbonates are relatively stable under acidic conditions (pH 1-2) if they possess functionalities that ensure their solubility[4].
Thermal Stability
Temperature is another critical factor influencing the stability of trithiocarbonates. During RAFT polymerization at elevated temperatures, degradation of the this compound end-group can occur. For instance, in the polymerization of N-phenylmethacrylamide at 70°C, approximately 60% of the this compound groups degraded after 12 hours[5]. This degradation can proceed via nucleophilic attack of the terminal thiocarbonyl by the ultimate monomer unit of the polymer chain[5].
Reactivity Profile
The reactivity of the this compound group is central to its utility, particularly as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It also exhibits characteristic reactions with nucleophiles and electrophiles.
Role in RAFT Polymerization
Trithiocarbonates are highly effective chain transfer agents for controlling the polymerization of a wide range of monomers. The general mechanism of RAFT polymerization is depicted below.
The key to RAFT polymerization is the reversible addition of a propagating radical to the C=S bond of the RAFT agent, followed by fragmentation to generate a new radical and a dormant polymeric this compound. This equilibrium allows for the controlled growth of polymer chains, leading to polymers with low polydispersity and well-defined molecular weights.
Reactions with Nucleophiles
Trithiocarbonates readily react with nucleophiles, a property often exploited for post-polymerization modification.
Primary and secondary amines can cleave the this compound group to yield a thiol-terminated polymer and a thiocarbamoyl compound. This reaction is often rapid and proceeds to high conversion under mild conditions.
The resulting thiol can then participate in a variety of subsequent reactions, such as Michael additions or thiol-ene click chemistry, allowing for the introduction of diverse functionalities.
Table 2: Yields of Aminolysis and Subsequent Reactions
| Polymer | Nucleophile | Subsequent Reaction | Yield (%) | Reference |
| Telechelic poly(N-isopropylacrylamide) | Isobutylamine | Michael addition with α,β-unsaturated carbonyl | Near quantitative | [6] |
| Polystyrene | Cyclohexylamine | Disulfide formation | High | [7] |
| Poly(methyl methacrylate) | Cyclohexylamine | Thiolactone formation | Abundant | [7] |
Reactions with Electrophiles
The sulfur atoms of the this compound group possess lone pairs of electrons, rendering them susceptible to attack by electrophiles.
Ozone can cleave the C=S bond of the this compound group. This reaction can be used for the removal of the thiocarbonylthio end-group from RAFT-synthesized polymers, often resulting in the formation of a thiocarbonate.
Alkyl halides can react with the sulfur atoms of the this compound group, although this reactivity is less commonly exploited than reactions with nucleophiles. The reaction likely proceeds via an SN2 mechanism.
Synthesis of Trithiocarbonates
A common method for the synthesis of trithiocarbonates involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent.
Applications in Drug Delivery
The tunable reactivity and stability of trithiocarbonates make them valuable in the design of drug delivery systems. Polymers containing this compound groups can self-assemble into nanoparticles, such as micelles or liposomes, which can encapsulate therapeutic agents. The this compound linkage can also serve as a stimuli-responsive gatekeeper for drug release.
For example, the this compound group can be cleaved under the reductive conditions found within cancer cells, leading to the targeted release of an encapsulated drug.
Experimental Protocols
Synthesis of S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) this compound (DDMAT)
This protocol is adapted from a known procedure for the synthesis of a commonly used RAFT agent[8].
Materials:
-
1-Dodecanethiol
-
Acetone
-
Tricaprylylmethylammonium chloride
-
50% Sodium hydroxide solution
-
Carbon disulfide
-
Chloroform
-
Concentrated hydrochloric acid
-
2-Propanol
-
Hexanes
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, mix 1-dodecanethiol (20.19 g, 0.10 mol), acetone (48.1 g, 0.83 mol), and tricaprylylmethylammonium chloride (1.62 g, 0.004 mol).
-
Cool the mixture to 10 °C.
-
Add 50% sodium hydroxide solution (8.4 g, 0.11 mol) dropwise over 20 minutes.
-
Stir the mixture for an additional 15 minutes.
-
Add a solution of carbon disulfide (7.61 g, 0.10 mol) in acetone (10.09 g, 0.17 mol) over 20 minutes. The solution should turn yellow.
-
After 10 minutes, add chloroform (17.81 g, 0.15 mol) in one portion.
-
Add 50% sodium hydroxide solution (40 g, 0.5 mol) dropwise over 30 minutes.
-
Stir the reaction mixture overnight.
-
Add 150 mL of water, followed by 25 mL of concentrated HCl to acidify the solution. Caution: This step may produce gas and a mercaptan odor.
-
Purge the reactor with nitrogen with vigorous stirring to evaporate the acetone.
-
Collect the solid product using a Buchner funnel.
-
Stir the solid in 250 mL of 2-propanol and filter off any undissolved solid.
-
Concentrate the 2-propanol solution to dryness.
-
Recrystallize the resulting solid from hexanes to yield the final product as a yellow crystalline solid.
Monitoring this compound Degradation by UV-Vis Spectroscopy
This protocol provides a general method for monitoring the hydrolytic degradation of a this compound.
Materials:
-
This compound agent
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound agent in a suitable solvent (e.g., water, if soluble, or a water-miscible organic solvent).
-
For each pH to be tested, prepare a solution of the this compound in the corresponding buffer with a final concentration that gives an absorbance in the range of 0.5-1.5 at the λmax of the this compound (typically around 310 nm).
-
Incubate the solutions at the desired temperature.
-
At regular time intervals, take an aliquot of each solution and measure its UV-Vis spectrum.
-
Monitor the decrease in absorbance at the λmax of the this compound to determine the rate of degradation.
Monitoring this compound Aminolysis by ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the aminolysis of a this compound-terminated polymer.
Materials:
-
This compound-terminated polymer
-
Amine (e.g., hexylamine)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the this compound-terminated polymer in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of the this compound end-group (e.g., protons adjacent to the sulfur atoms).
-
Add a known amount of the amine to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the this compound end-group and the appearance of new signals corresponding to the thiol-terminated polymer and the thiocarbamoyl byproduct.
-
The kinetics of the reaction can be determined by integrating the relevant peaks and plotting their relative intensities over time.
Conclusion
The this compound functional group offers a remarkable combination of reactivity and tunable stability that has cemented its importance in contemporary chemistry. Its central role in RAFT polymerization enables the synthesis of well-defined polymers with complex architectures, while its susceptibility to cleavage by nucleophiles and other stimuli provides a powerful tool for post-polymerization modification and the design of smart materials for applications such as drug delivery. A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of this compound chemistry in their respective fields.
References
Spectroscopic Analysis of Trithiocarbonate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocarbonate compounds, characterized by the presence of a C(S)S₂ functional group, are of significant interest across various scientific disciplines, particularly in polymer chemistry and materials science. Their utility as highly effective reversible addition-fragmentation chain transfer (RAFT) agents has revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures. The precise characterization of these compounds is paramount for ensuring the success and reproducibility of such polymerizations and for understanding their behavior in various applications, including drug delivery systems. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the analysis of this compound compounds, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key processes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful and widely used technique for the characterization and quantification of this compound compounds. The this compound group possesses distinct electronic transitions that give rise to characteristic absorption bands in the UV-Vis spectrum.
The most prominent feature is a strong absorption band corresponding to a π-π* transition, typically observed in the range of 300-320 nm.[1] A weaker, and often less distinct, n-π* transition can also be observed at longer wavelengths, typically around 440-520 nm. The position and intensity of these bands are sensitive to the substitution pattern on the this compound moiety and the polarity of the solvent.[1]
This technique is particularly valuable for monitoring the stability of this compound compounds under various conditions, such as changes in pH. For instance, the degradation of the this compound group can be followed by monitoring the decrease in absorbance of the characteristic π-π* transition at approximately 309 nm.[2][3]
Quantitative Data
| Compound | λmax (π-π*) (nm) | Solvent | Reference |
| 4-Cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) | 309 | Water | [2][3] |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05) | 309 | Water | [2][3] |
| EtO₂CCH₂SC(S)SCH₂CO₂Et | 439 | Ethyl acetate | [4] |
Experimental Protocol: UV-Vis Analysis
A general procedure for the UV-Vis analysis of a this compound compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable UV-transparent solvent (e.g., water, ethanol, acetonitrile, or ethyl acetate). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the characteristic π-π* and, if visible, the n-π* transitions.
-
If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the this compound, where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity should be determined from a calibration curve of known concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule, confirming the successful synthesis and purity of the compound.
In ¹H NMR spectra, protons adjacent to the this compound group will exhibit characteristic chemical shifts. For example, methyl protons near the this compound moiety are often observed around 1.74 ppm.[2][3] The chemical shifts of other protons in the molecule will be influenced by the presence of the sulfur-containing group.
¹³C NMR spectroscopy is particularly useful for identifying the carbon atom of the C=S bond, which typically appears at a downfield chemical shift, often in the range of 215-225 ppm.[5]
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
| 4-Cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) | ¹H | 1.74 (s, 3H, -C(CN)(CH₃)-) | D₂O | [2][3] |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05) | ¹H | 1.74 (s, 3H, -C(CN)(CH₃)-), 0.74 (t, 3H, -CH₃ of dodecyl) | D₂O | [2][3] |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | ¹³C | 216.91 (C=S) | CDCl₃ | [5] |
Experimental Protocol: NMR Analysis
A general procedure for acquiring NMR spectra of this compound compounds is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.
-
Ensure the solution is homogeneous and free of any solid particles, which can adversely affect the spectral resolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set up the ¹³C NMR experiment, which typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound compounds, the most characteristic vibration is the C=S stretching mode. This absorption is typically found in the region of 1050-1250 cm⁻¹. However, its intensity can be weak and it may be coupled with other vibrations, making its assignment sometimes challenging.[6] The presence of other functional groups in the molecule, such as C=O, C-N, or O-H, will also give rise to their characteristic absorption bands.
Quantitative Data: Characteristic IR Absorptions
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |
| C=S | Stretching | 1050 - 1250 | Medium-Weak | [6][7] |
| C-S | Stretching | 600 - 800 | Medium | General |
Experimental Protocol: IR Analysis
A standard procedure for obtaining an IR spectrum of a this compound compound is as follows:
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract from the sample spectrum.
-
-
Sample Measurement:
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with reference spectra if available.
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. The C=S bond in trithiocarbonates is expected to be Raman active. While less commonly reported in the literature for trithiocarbonates compared to IR, Raman spectroscopy can provide valuable structural information, especially for the symmetric vibrations of the this compound core, which may be weak in the IR spectrum. The C=S stretching vibration in thiourea and related compounds, which share the thiocarbonyl moiety, has been observed in the range of 800-1500 cm⁻¹.[8]
Experimental Protocol: Raman Analysis
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample on a microscope slide or in a suitable container. Minimal sample preparation is typically required.
-
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength. A longer wavelength laser (e.g., 785 nm) can help to minimize fluorescence, which can sometimes be an issue with organic compounds.
-
Focus the laser onto the sample.
-
-
Spectrum Acquisition:
-
Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good quality spectrum without causing sample degradation.
-
-
Data Analysis:
-
Identify and assign the characteristic Raman bands.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. Electron ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a fingerprint-like mass spectrum that can be used for structural identification.[9][10] Softer ionization techniques, such as electrospray ionization (ESI), are also employed, particularly for larger or more polar molecules, and tend to produce intact molecular ions with less fragmentation.
The fragmentation of this compound compounds in mass spectrometry will depend on the specific structure of the molecule. Common fragmentation pathways may involve the cleavage of the C-S and S-S bonds.
Expected Fragmentation Patterns
Under electron ionization, this compound compounds can undergo fragmentation through various pathways, including:
-
α-cleavage: Cleavage of the bond adjacent to the sulfur atoms.
-
Loss of the R groups: Fragmentation leading to the loss of the substituent groups attached to the sulfur atoms.
-
Formation of CS₂⁺ radical cation: A characteristic fragment at m/z 76.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for ESI-MS.
-
For direct insertion EI-MS, a small amount of the solid or liquid sample is introduced directly into the ion source.
-
-
Instrument Setup:
-
Choose the appropriate ionization method (e.g., EI or ESI).
-
Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to deduce the structure of the compound.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
-
Visualization of Key Processes
Synthesis of a this compound RAFT Agent
The following diagram illustrates a general workflow for the synthesis and purification of a this compound RAFT agent.
Caption: Workflow for the synthesis, purification, and characterization of a this compound compound.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
The following diagram illustrates the key steps in a RAFT polymerization process, a primary application of this compound compounds.[11][12]
Caption: The key mechanistic steps of RAFT polymerization.
Conclusion
The spectroscopic analysis of this compound compounds is crucial for their effective use in various applications, especially in the controlled synthesis of polymers. UV-Vis, NMR, IR, and mass spectrometry each provide unique and complementary information regarding the structure, purity, and stability of these important molecules. By employing the detailed protocols and understanding the characteristic spectral features outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize their this compound compounds, leading to more robust and reproducible scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JP4733696B2 - Synthesis of this compound RAFT agent and its intermediate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 12. RAFT Polymerization [sigmaaldrich.com]
The Architecture of Innovation: A Technical Guide to Novel Trithiocarbonates in Polymer Science and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The field of polymer chemistry has been revolutionized by the advent of controlled radical polymerization techniques, among which Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and broad applicability. At the heart of this powerful technology lies the RAFT agent, and within this class of compounds, trithiocarbonates have emerged as exceptionally efficient mediators for the synthesis of well-defined polymers with complex architectures. This technical guide explores the landscape of novel trithiocarbonate molecular architectures, detailing their synthesis, characterization, and burgeoning applications in the realm of drug development.
The Core of Control: this compound RAFT Agents
Trithiocarbonates (TTCs) are a class of organic compounds characterized by a central C=S group bonded to two sulfur atoms. In the context of RAFT polymerization, they act as highly efficient chain transfer agents (CTAs), enabling the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures such as block, graft, star, and comb polymers.[1][2] The general structure of a this compound RAFT agent allows for the incorporation of various functional groups, which in turn imparts specific properties to the resulting polymers, making them suitable for a wide range of applications, particularly in the biomedical field.[3][4][5]
Synthesis of Novel this compound Architectures
The versatility of trithiocarbonates stems from the diverse range of functional molecules that can be synthesized. High-yield, mild, and efficient synthetic protocols have been developed for a variety of these architectures.[6]
Functionalized Trithiocarbonates
Carboxyl-Terminated Trithiocarbonates: These agents are particularly valuable as they introduce carboxylic acid functionality at the polymer chain end, which can be used for subsequent bioconjugation reactions.[2] A general synthesis strategy involves the reaction of a thiol, carbon disulfide, and an alkylating agent containing a carboxyl group.
Biotinylated Trithiocarbonates: For applications requiring strong and specific biological recognition, biotinylated trithiocarbonates can be synthesized. These allow for the direct creation of biotin-labeled polymers that can readily conjugate with proteins like avidin and streptavidin.[7]
Azlactone-Functionalized Trithiocarbonates: Azlactone-containing RAFT agents provide a convenient route to amine-reactive polymers. The azlactone group remains intact during polymerization and can subsequently react with primary amines under mild conditions, offering a powerful tool for post-polymerization modification.[8]
Symmetrical Trithiocarbonates: Symmetrical TTCs, which can initiate polymer growth in two directions, are instrumental in the synthesis of ABA triblock copolymers in just two sequential monomer addition steps.[1]
Experimental Protocols
General Synthesis of a Carboxyl-Terminated this compound:
A detailed protocol for the synthesis of S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)this compound is as follows:
-
Combine 1-dodecanethiol, acetone, and a phase transfer catalyst (e.g., Aliquot 336) in a jacketed reactor cooled to 10 °C under a nitrogen atmosphere.
-
Slowly add a 50% sodium hydroxide solution over 20 minutes.
-
Stir the reaction for an additional 15 minutes.
-
Add a solution of carbon disulfide in acetone over 20 minutes, during which the solution will turn red.
-
Follow with the addition of chloroform over 20 minutes.
-
Add more 50% sodium hydroxide solution and stir for several hours.
-
Acidify the mixture with concentrated HCl.
-
Extract the product with an organic solvent, wash with water, dry, and remove the solvent under vacuum to yield the final product.
General Procedure for RAFT Polymerization of Acrylates:
A typical procedure for the bulk polymerization of n-butyl acrylate using a this compound RAFT agent is as follows:
-
In a reaction vessel, combine the this compound RAFT agent, the monomer (n-butyl acrylate), and a radical initiator (e.g., AIBN).
-
Seal the vessel and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir for the specified time.
-
To monitor conversion, samples can be withdrawn at intervals and analyzed by techniques such as ¹H NMR or gravimetry.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.[9]
Quantitative Data on this compound Synthesis and Polymerization
The following tables summarize key quantitative data for the synthesis of various this compound architectures and their performance in RAFT polymerization.
| This compound Architecture | Synthetic Yield (%) | Reference |
| Carboxyl-Terminated | >95% | [6] |
| Allyl Sulfide Containing | 48-92% | [6] |
| Di(diphenylmethyl) this compound | 92% | [10] |
| Symmetrical TTCs from Thiols | 43-97% | [11] |
Table 1: Synthesis Yields of Novel this compound Architectures.
| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ | Reference |
| N-isopropylacrylamide | Biotinylated TTC | AIBN | 175:1:0.1 | 70 | 24 | 92 | 19,800 | 1.12 | [7] |
| N-(2-hydroxypropyl)methacrylamide | Biotinylated TTC | AIBN | 175:1:0.1 | 70 | 24 | 85 | 18,500 | 1.15 | [7] |
| Methyl Methacrylate | Symmetrical TTC | AIBN | 300:2:1 | 60 | 4 | 75 | 29,200 | 1.25 | [9] |
| Styrene | Symmetrical TTC | Thermal | 300:1 | 110 | 16 | 95 | 31,400 | 1.05 | [1] |
| n-Butyl Acrylate | Symmetrical TTC | Thermal | 500:1 | 110 | 16 | 98 | 65,500 | 1.06 | [1] |
Table 2: Representative Data for RAFT Polymerization Using Novel Trithiocarbonates.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General synthesis pathway for functional trithiocarbonates.
Caption: Experimental workflow for RAFT polymerization.
Applications in Drug Development
The precise control over polymer architecture afforded by this compound-mediated RAFT polymerization is of paramount importance in the design of sophisticated drug delivery systems.
Stimuli-Responsive Polymers
Polymers that exhibit sharp changes in their physical properties in response to external stimuli, such as temperature or pH, are highly sought after for targeted drug delivery.[3][4] For instance, biotinylated diblock copolymers of poly(N-(2-hydroxypropyl)methacrylamide) and poly(N-isopropylacrylamide) (PHPMA-b-PNIPAAm) can be synthesized using a biotinylated this compound RAFT agent. The PNIPAAm block is thermoresponsive, allowing the polymer to self-assemble into core-shell nanostructures with biotin on the surface at physiological temperatures, which can then be used for targeted delivery.[7]
Redox-Responsive Systems and Cellular Interactions
The intracellular environment, particularly in cancer cells, is characterized by a higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This differential provides a trigger for the release of drugs from redox-responsive nanocarriers. Polymers synthesized with this compound RAFT agents can be designed to incorporate disulfide bonds that are cleaved in a reducing environment, leading to the disassembly of the nanocarrier and release of the encapsulated drug.
While the direct modulation of specific signaling pathways by the this compound moiety itself is not extensively documented, the polymers synthesized using this method can be designed to carry drugs that do. For example, polymers carrying chemotherapeutic agents can induce apoptosis in cancer cells. One study demonstrated that poly(n-butyl acrylate)-b-poly(N-vinyl pyrrolidone) block copolymers synthesized via this compound-mediated RAFT induced apoptotic-like changes in MCF-7 breast cancer cells.[12] The mechanism of this induction is likely related to the delivery of the polymeric construct itself or a synergistic effect with any cargo, leading to the activation of caspase cascades and ultimately programmed cell death.
Caption: Redox-responsive drug delivery leading to apoptosis.
Bioconjugation
The ability to introduce functional groups into polymers with high fidelity is a key advantage of using functional this compound RAFT agents. This allows for the straightforward conjugation of polymers to biological molecules such as proteins, peptides, and antibodies.[13] For example, polymers with terminal carboxyl groups can be activated to react with amine groups on proteins, forming stable amide linkages. This is crucial for creating targeted drug delivery systems, where an antibody can guide a polymer-drug conjugate to a specific cell type.
Caption: Structure-function relationships of this compound-based polymers.
Conclusion
Novel this compound molecular architectures represent a cornerstone of modern polymer synthesis, providing unprecedented control over polymer structure and function. Their application in RAFT polymerization has opened up new avenues for the creation of advanced materials, particularly in the field of drug development. The ability to precisely engineer stimuli-responsive polymers, facilitate bioconjugation, and design sophisticated drug delivery systems underscores the immense potential of these compounds. As research continues to uncover new synthetic methodologies and explore the intricate interactions of these polymers with biological systems, the role of novel trithiocarbonates in shaping the future of medicine and materials science is set to expand even further.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. "Stimuli-responsive Amphiphilic (Co)polymers via RAFT Polymerization" by Adam E. Smith, Xuewei Xu et al. [aquila.usm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7632966B2 - Synthesis of this compound raft agents and intermediates thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-reactive polymers synthesized by RAFT polymerization using an azlactone functional this compound RAFT agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Trithiocarbonates in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trithiocarbonates (TTCs), a class of organic sulfur compounds characterized by a CS₃ core, have emerged as remarkably versatile and powerful tools in contemporary organic synthesis. While their most prominent application lies in mediating controlled radical polymerization, their utility extends to a variety of other synthetic transformations, including multicomponent reactions and potentially as protecting groups. This in-depth technical guide explores the core functionalities of trithiocarbonates, providing detailed experimental protocols, quantitative data for key reactions, and visual diagrams of important mechanistic pathways and workflows to facilitate their application in research and development.
Trithiocarbonates in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
The most significant contribution of trithiocarbonates to organic synthesis is their role as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block, graft, and star polymers.
The RAFT Mechanism with Trithiocarbonates
The RAFT process mediated by a trithiocarbonate CTA involves a degenerative chain transfer mechanism that establishes a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the TTC group) species. This equilibrium allows for the controlled growth of polymer chains.
Caption: The RAFT polymerization mechanism mediated by a this compound CTA.
Quantitative Data on this compound-Mediated RAFT Polymerization
The efficacy of a this compound CTA in RAFT polymerization is dependent on the monomer, solvent, temperature, and the specific structure of the CTA. The following tables summarize quantitative data for the polymerization of common monomers using various this compound CTAs.
Table 1: RAFT Polymerization of Styrene (St)
| CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| Dibenzyl this compound | 100:1:0.2 | 110 | 16 | 85 | 9,200 | 1.10 | [1] |
| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl this compound | 200:1:0.1 | 110 | 24 | 92 | 21,500 | 1.08 | [1] |
| Bis(2-cyanoprop-2-yl)this compound | 150:1:0.3 | 60 | 8 | 75 | 11,800 | 1.12 | [2] |
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)
| CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| Di(diphenylmethyl) this compound | 150:1:0.5 | 60 | 5 | 54 | 14,500 | 1.30 | [3][4] |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid) this compound | 200:1:0.2 | 70 | 6 | 88 | 18,200 | 1.15 | |
| 2-Cyanopropan-2-yl dodecyl this compound | 100:1:0.2 | 60 | 16 | 95 | 10,100 | 1.19 |
Table 3: RAFT Polymerization of Acrylates (e.g., n-Butyl Acrylate, BA)
| CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| Dibenzyl this compound | 500:1:0.1 | 60 | 4 | 98 | 65,000 | 1.05 | |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | 250:1:0.2 | 70 | 2 | 93 | 30,500 | 1.11 | [5] |
| Bis(1-cyanocyclohex-1-yl)this compound | 300:1:0.3 | 60 | 5 | 82 | 31,400 | 1.14 | [2] |
Experimental Protocols
Caption: Workflow for the synthesis of a symmetrical this compound CTA.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add carbon disulfide, acetone, chloroform, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a 50 wt% aqueous solution of sodium hydroxide over 50 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
After the reaction, add deionized water to dissolve the resulting solids, followed by the addition of hydrochloric acid to acidify the aqueous phase.
-
The crude product precipitates and is collected by filtration, washed with water, and then purified by recrystallization (e.g., from a mixture of toluene and acetone) to yield the pure this compound.
Procedure: [6]
-
In a Schlenk flask, dissolve the this compound CTA (e.g., di(diphenylmethyl) this compound) and a radical initiator (e.g., AIBN) in a solvent (e.g., benzene or toluene).[3][4]
-
Add the monomer (MMA) to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time.
-
To quench the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Trithiocarbonates in Multicomponent Reactions
Trithiocarbonates are valuable synthons in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a product that incorporates substantial parts of all the reactants. A notable example is the multicomponent tandem polymerization of carbon disulfide (CS₂), dithiols, and alkyl dihalides to synthesize polytrithiocarbonates.[7][8][9]
Caption: Multicomponent tandem polymerization to form polytrithiocarbonates.
This approach allows for the facile construction of polytrithiocarbonates with diverse structures and high molecular weights in high yields under mild conditions.[7][8][9] These polymers exhibit interesting properties, including high refractive indices and thermal stability, making them attractive for various material applications.
Reactivity of Trithiocarbonates with Nucleophiles
The this compound group is susceptible to attack by nucleophiles, a reactivity that is often exploited for the post-polymerization modification of RAFT polymers. Aminolysis, the reaction with amines, is a common method for removing the this compound end-group to generate a thiol-terminated polymer.[10][11] This thiol can then be used in a variety of subsequent "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, to introduce new functionalities.
The mechanism of aminolysis involves the nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent fragmentation.[10]
Trithiocarbonates as Potential Protecting Groups for Thiols
While less common than their application in polymerization, trithiocarbonates can serve as protecting groups for thiols.[12][13] A thiol can be converted to an unsymmetrical this compound, which is generally stable to a range of reaction conditions. The this compound group can then be removed to regenerate the free thiol, often through reduction or aminolysis.[12]
General Strategy:
-
Protection: Reaction of a thiol (R-SH) with a suitable this compound precursor in the presence of a base to form the unsymmetrical this compound (R-S-C(=S)-S-R').
-
Synthetic Transformations: The protected thiol can then be subjected to various synthetic steps where the free thiol would be reactive.
-
Deprotection: The this compound can be cleaved, for example, by aminolysis or reduction, to regenerate the desired thiol.
This application is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other thiol protecting groups.
Conclusion
Trithiocarbonates are a versatile and indispensable class of compounds in modern organic synthesis. Their dominance in the field of controlled radical polymerization is well-established, enabling the precise synthesis of a vast array of polymeric materials. Furthermore, their utility in multicomponent reactions and as potential protecting groups for thiols highlights their broader synthetic potential. A thorough understanding of their synthesis, reactivity, and reaction mechanisms, as provided in this guide, is crucial for leveraging the full power of trithiocarbonates in the design and development of novel molecules and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Controlled Polymerization of this compound Chain Transfer Agents Under Harsh Conditions | MDPI [mdpi.com]
- 6. connectsci.au [connectsci.au]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
The Evolution of Trithiocarbonate RAFT Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most powerful and versatile techniques for controlling radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. At the heart of this process lies the RAFT agent, a thiocarbonylthio compound that mediates the polymerization. Among the various classes of RAFT agents, trithiocarbonates have garnered significant attention due to their exceptional stability and broad applicability, particularly in the polymerization of a wide range of monomers and their suitability for demanding applications such as drug delivery. This technical guide provides a comprehensive overview of the historical development of trithiocarbonate RAFT agents, detailing their synthesis, performance, and the evolution of their molecular design.
Historical Development and Key Milestones
The journey of this compound RAFT agents began in the late 1990s as part of the broader development of the RAFT polymerization technique by CSIRO scientists.[1] While the initial reports on RAFT focused on dithioesters, the potential of other thiocarbonylthio compounds was soon recognized.
Early Recognition and Advantages (late 1990s - early 2000s):
Researchers quickly identified the superior stability of trithiocarbonates compared to other RAFT agents like dithiobenzoates, especially in challenging environments such as aqueous solutions.[1] Unlike dithiobenzoates, which can be prone to hydrolysis, trithiocarbonates demonstrated greater robustness, making them ideal for the polymerization of water-soluble monomers, a critical requirement for many biomedical applications.[1] This early work established trithiocarbonates as reliable agents for achieving good control over the polymerization of "more activated monomers" (MAMs) like acrylates, methacrylates, and styrene.
Structural Evolution and Functionalization (2000s - 2010s):
The first generation of this compound RAFT agents were often simple, symmetrical molecules. However, the need for polymers with specific functionalities and complex architectures drove the development of more sophisticated, asymmetrical, and functionalized agents. This era saw the introduction of trithiocarbonates bearing a variety of functional groups, including carboxylic acids, hydroxyls, and amines.[2] These functionalities allowed for the post-polymerization modification of the resulting polymers, enabling their conjugation to biomolecules, drugs, or surfaces, which is of particular interest in drug delivery and materials science.[2]
Rise of "Smart" and Stimuli-Responsive Agents (2010s - Present):
More recently, the focus has shifted towards the design of "smart" this compound RAFT agents that can respond to external stimuli such as light or pH. Photo-responsive trithiocarbonates, for instance, have enabled the development of photo-induced RAFT polymerization, offering temporal and spatial control over the polymerization process.[3][4] This has opened up new avenues for creating intricate polymer structures and materials with dynamic properties. The development of switchable RAFT agents that can be "turned on" or "off" by a chemical trigger has further expanded the capabilities of this versatile class of compounds.[5]
Core Concepts and Mechanisms
The effectiveness of this compound RAFT agents stems from the fundamental RAFT mechanism, which involves a degenerative chain transfer process. The key steps are initiation, reversible chain transfer, re-initiation, and equilibration.
Caption: General Mechanism of RAFT Polymerization.
Structural Evolution of this compound RAFT Agents
The design of this compound RAFT agents has evolved to provide greater control and introduce specific functionalities.
Caption: Structural Evolution of this compound RAFT Agents.
Data Presentation: Performance of this compound RAFT Agents
The following tables summarize quantitative data from various studies, showcasing the performance of different this compound RAFT agents in the polymerization of common monomers.
Table 1: Polymerization of Styrene with Various this compound RAFT Agents
| RAFT Agent | Initiator | [M]/[RAFT]/[I] | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI | Reference |
| S,S-Dibenzyl this compound | AIBN | 100/1/0.2 | 110 | 16 | 85 | 9,800 | 1.10 | [6] |
| Cyanomethyl dodecyl this compound | AIBN | 200/1/0.1 | 60 | 24 | 92 | 21,500 | 1.08 | [5] |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | AIBN | 150/1/0.3 | 70 | 8 | 78 | 13,200 | 1.15 | [7] |
Table 2: Polymerization of Methyl Methacrylate (MMA) with Various this compound RAFT Agents
| RAFT Agent | Initiator | [M]/[RAFT]/[I] | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI | Reference |
| S,S-Bis(α,α'-dimethyl-α''-acetic acid)this compound (BDMAT) | AIBN | 200/1/0.1 | 60 | 6 | 95 | 22,000 | 1.12 | [4] |
| 2-Cyano-2-propyl dodecyl this compound | AIBN | 300/1/0.2 | 70 | 5 | 88 | 28,500 | 1.18 | [3] |
| Di(phenylmethyl) this compound | AIBN | 150/2/1 | 80 | 2.5 | 91 | 14,800 | 1.30 | [6] |
Table 3: Polymerization of N-vinylpyrrolidone (NVP) with a this compound RAFT Agent
| RAFT Agent | Initiator | [M]/[RAFT]/[I] | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI | Reference |
| Bis(carboxymethyl)this compound | VA-501 | 20/1/0.33 | 80 | 3 | 51 | 2,700 | 1.47 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of this compound RAFT agents. Below are generalized protocols for the synthesis of symmetrical, asymmetrical, and functionalized this compound RAFT agents.
General Protocol for the Synthesis of Symmetrical Trithiocarbonates
This method is suitable for preparing trithiocarbonates where both 'R' groups are identical.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add an appropriate alkyl or benzyl halide (2 equivalents) and a suitable solvent (e.g., acetone, acetonitrile, or DMF).
-
Addition of Base and Carbon Disulfide: Cool the mixture in an ice bath and add a base such as potassium hydroxide or sodium hydride (2.2 equivalents) portion-wise, followed by the slow addition of carbon disulfide (1 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][9]
General Protocol for the Synthesis of Asymmetrical Trithiocarbonates
This procedure allows for the synthesis of trithiocarbonates with two different 'R' groups.
-
Formation of the this compound Salt: In a round-bottom flask, dissolve a thiol (R-SH, 1 equivalent) in a suitable solvent (e.g., THF or DMF) and cool in an ice bath. Add a strong base such as sodium hydride or potassium tert-butoxide (1.1 equivalents) to form the corresponding thiolate. Slowly add carbon disulfide (1 equivalent) to the solution to form the this compound salt.
-
Alkylation: To the solution of the this compound salt, add a different alkyl or benzyl halide (R'-X, 1 equivalent).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the crude product by column chromatography.[7][10]
General Protocol for the Synthesis of Functional Trithiocarbonates
This method is adapted for introducing a functional group into the this compound structure, often through the 'R' group.
-
Starting Material Selection: Choose a starting thiol or alkyl halide that contains the desired functional group (e.g., a carboxylic acid, hydroxyl, or protected amine).
-
Synthesis: Follow the general procedure for either symmetrical or asymmetrical this compound synthesis, taking care to use reaction conditions that are compatible with the functional group. For example, acidic or basic conditions may need to be adjusted to avoid side reactions with the functional moiety.
-
Purification: Purification methods may need to be adapted based on the properties of the functional group. For example, acidic or basic extraction steps can be used to purify trithiocarbonates containing carboxylic acid or amine groups, respectively.[8][11]
Experimental Workflow for this compound RAFT Agent Synthesis and Use
The following diagram illustrates a typical workflow from the synthesis of a this compound RAFT agent to its use in a controlled polymerization.
Caption: Experimental Workflow for this compound RAFT Polymerization.
Conclusion
This compound RAFT agents have evolved from simple symmetrical structures to highly sophisticated, functional, and stimuli-responsive molecules. Their inherent stability and versatility have made them indispensable tools for polymer chemists, particularly in fields requiring well-defined polymers with tailored properties, such as drug delivery and advanced materials. The continued development of novel this compound agents promises to further expand the horizons of controlled radical polymerization, enabling the creation of next-generation polymeric materials with unprecedented precision and functionality. This guide provides a foundational understanding of the historical context, synthesis, and application of these remarkable compounds, serving as a valuable resource for researchers and professionals in the field.
References
- 1. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-reactive polymers synthesized by RAFT polymerization using an azlactone functional this compound RAFT agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7632966B2 - Synthesis of this compound raft agents and intermediates thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trithiocarbonate-Mediated RAFT Polymerization of Acrylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of acrylate monomers using trithiocarbonate (TTC) RAFT agents. This technique offers excellent control over polymer molecular weight, architecture, and functionality, making it a valuable tool for the synthesis of well-defined polymers for various applications, including drug delivery and biomaterials.
Introduction to this compound-Mediated RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Trithiocarbonates are a class of RAFT agents particularly effective for controlling the polymerization of "more activated" monomers like acrylates.[1] The general structure of a this compound RAFT agent allows for the controlled growth of polymer chains, leading to polymers with high end-group fidelity.[1] The versatility of this method allows for the synthesis of a wide range of polymer architectures, including homopolymers, block copolymers, and more complex structures.
Key Experimental Parameters and Data
The success of a RAFT polymerization is highly dependent on the careful selection of experimental parameters. The ratio of monomer to chain transfer agent (CTA) to initiator is a critical factor influencing the rate of polymerization and the degree of control over the final polymer characteristics.[2] Other important factors include the choice of solvent, reaction temperature, and reaction time.
Table 1: Exemplary Conditions for this compound-Mediated RAFT Polymerization of Acrylates
| Monomer | RAFT Agent (CTA) | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Acrylate (MA) | 2-(Ethylthiocarbonylsulfanyl)-propionic acid ethyl ester | AIBN | Varied | Toluene | 50 | Varied | - | < 1.2 | [2] |
| n-Butyl Acrylate (nBA) | Poly(ethylene oxide) based TTC | - | - | Water (emulsion) | - | - | Well-controlled | Narrow | [3] |
| Methyl Acrylate (MA) | S-Methyl S'-(2-cyanoisopropyl) this compound | - | - | Bulk | 110 | - | 65,500 | 1.06 | [4] |
| n-Butyl Acrylate (nBA) | Cyanomethyl dodecyl this compound (CMDTTC) | Vazo 67 | Varied | Ethyl Acetate | 75 | Varied | - | - | [5] |
| n-Butyl Acrylate (nBA) | Dibenzyl this compound (DBTTC) | Vazo 67 | Varied | Ethyl Acetate | 75 | Varied | - | - | [5] |
| tert-Butyl Acrylate (TBA) | Cyclic this compound (CTTC) | AIBN | 100:1:0.2 | Anisole | 60 | - | 4,100 | 1.20 | [6] |
| Butyl Acrylate (BA) | Quaternary phosphonium-containing TTC | AIBN | 100:1:0.1 | Chlorobenzene | - | - | - | - | [7] |
AIBN: Azobisisobutyronitrile PDI: Polydispersity Index
Experimental Protocols
This section provides a detailed, step-by-step protocol for the RAFT polymerization of an acrylate monomer, using n-butyl acrylate (nBA) as an example.
Materials
-
n-Butyl acrylate (nBA), inhibitor removed
-
This compound RAFT agent (e.g., S,S-dibenzylthis compound)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon gas for deoxygenation
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Syringes for transfer of reagents
-
Oil bath or other constant temperature heating system
General Polymerization Procedure
-
Reagent Preparation: The monomer (n-butyl acrylate) should be passed through a column of basic alumina to remove the inhibitor prior to use. The initiator (AIBN) should be recrystallized from an appropriate solvent (e.g., methanol) if necessary.
-
Reaction Setup: A Schlenk flask is charged with the this compound RAFT agent and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen.
-
Addition of Reagents: The desired amounts of monomer and solvent are added to the flask via syringe. The solution is then deoxygenated by bubbling with inert gas for at least 30 minutes.
-
Initiation: A stock solution of the initiator in the reaction solvent is prepared and deoxygenated separately. The desired amount of the initiator solution is then added to the reaction mixture via syringe.
-
Polymerization: The reaction flask is immersed in a preheated oil bath at the desired temperature to initiate the polymerization. The reaction is allowed to proceed for the specified time with continuous stirring.
-
Monitoring the Reaction: Samples can be withdrawn periodically via a deoxygenated syringe to monitor the monomer conversion (e.g., by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Size Exclusion Chromatography, SEC).
-
Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
Characterization
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with polymer standards (e.g., polystyrene).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
Monomer Conversion: Calculated from ¹H NMR spectra of the crude polymerization mixture by comparing the integration of monomer vinyl peaks to that of polymer peaks.
Diagrams
Mechanism of this compound-Mediated RAFT Polymerization
References
Application Notes and Protocols for the Synthesis of Block Copolymers Using Trithiocarbonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined block copolymers is of paramount importance in the field of drug delivery, where precise control over polymer architecture directly influences the efficacy of therapeutic systems. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most versatile and powerful techniques for creating polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] Among the various RAFT agents, trithiocarbonates have proven to be highly effective for a wide range of monomers, particularly for the synthesis of block copolymers composed of acrylates and styrenes.[3][4]
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers using trithiocarbonate-mediated RAFT polymerization. The information is intended to guide researchers in the design and execution of experiments to generate advanced polymeric materials for applications in drug delivery and materials science.
Mechanism of this compound-Mediated RAFT Polymerization
RAFT polymerization is a degenerative chain transfer process that allows for the controlled growth of polymer chains. The process is initiated by a standard radical initiator, and the key to control lies in the rapid equilibrium between active (propagating) and dormant (macro-RAFT agent) chains. This equilibrium is mediated by the this compound RAFT agent.[2][3]
The general mechanism can be summarized in the following steps:
-
Initiation: A radical initiator (e.g., AIBN) decomposes to generate initial radicals. These radicals react with a monomer to form a propagating polymer chain.
-
Chain Transfer: The propagating polymer chain adds to the C=S bond of the this compound RAFT agent, forming an intermediate radical.
-
Fragmentation: This intermediate radical can fragment, either reforming the original propagating chain or releasing a new radical (the R group of the RAFT agent) and forming a dormant polymer chain (a macro-RAFT agent).
-
Re-initiation: The newly formed radical (R•) initiates the polymerization of another monomer, starting a new polymer chain.
-
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant macro-RAFT agents. This ensures that all chains have an equal opportunity to grow, leading to a low polydispersity index (PDI).[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a poly(styrene)-b-poly(butyl acrylate) block copolymer using a this compound RAFT agent. These protocols can be adapted for other monomers with appropriate adjustments to the reaction conditions.
Protocol 1: Synthesis of Polystyrene Macro-RAFT Agent
This protocol details the synthesis of the first block, polystyrene, which will serve as the macro-RAFT agent for the subsequent polymerization of butyl acrylate.[3]
Materials:
-
S-Pentyl-S'-(propionic acid)yl this compound (or a similar this compound RAFT agent)
-
Styrene (freshly distilled)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound RAFT agent (1 eq.), styrene (100 eq.), and AIBN (0.1 eq.) in toluene (50% v/v).[3]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 12 hours).[3]
-
Termination and Precipitation: Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.[3]
-
Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.[3]
-
Characterization: Analyze the resulting polystyrene macro-RAFT agent for its number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Synthesis of Poly(styrene)-b-poly(butyl acrylate) Block Copolymer
This protocol describes the chain extension of the polystyrene macro-RAFT agent with butyl acrylate to form the diblock copolymer.[3]
Materials:
-
Polystyrene macro-RAFT agent (from Protocol 1)
-
n-Butyl acrylate (freshly distilled)
-
AIBN (recrystallized)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the polystyrene macro-RAFT agent (1 eq.), n-butyl acrylate (200 eq.), and AIBN (0.1 eq.) in toluene (50% v/v).[3]
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.[3]
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 24 hours).[3]
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the block copolymer by adding the reaction mixture dropwise into a large excess of cold methanol.[3]
-
Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterization: Analyze the final block copolymer for its Mn and PDI using GPC. Compare the GPC trace with that of the polystyrene macro-RAFT agent to confirm successful chain extension.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of block copolymers using this compound RAFT agents.
Table 1: Synthesis of Homopolymers and Macro-RAFT Agents
| Monomer | RAFT Agent | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene | S-Methyl S-(2-cyanoisopropyl) this compound | None (thermal) | 16,800 | 1.10 | [5] |
| Methyl Acrylate | S-Methyl S-(2-cyanoisopropyl) this compound | AIBN | 65,500 | 1.06 | [5] |
| Methyl Methacrylate | S-Methyl S-(2-cyanoisopropyl) this compound | AIBN | 28,100 | 1.17 | [5] |
| n-Butyl Acrylate | Benzyl dodecyl this compound | AIBN | - | - | [6] |
| N-isopropylacrylamide | Azlactone functional this compound | AIBN | 1,000-7,000 | 1.05-1.10 | [7] |
| N-Vinylpyrrolidone | Bis(carboxymethyl)this compound | VA-501 | - | - | [8] |
Table 2: Synthesis of Block Copolymers
| First Block | Second Block | RAFT Agent Type | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Polystyrene | Poly(n-butyl acrylate) | Symmetrical this compound | 151,500 (total) | - | [5] |
| Poly(methyl methacrylate) | Poly(butyl acrylate) | Carboxyl-functional this compound | - | < 1.5 | [9][10] |
| Poly(methyl acrylate) | Poly(methyl methacrylate) | This compound | - | < 1.47 | [11] |
| Poly(N-(2-hydroxypropyl)methacrylamide) | Poly(N-isopropylacrylamide) | Biotinylated this compound | 18,100 (total) | 1.29 | [4] |
| Poly(styrene) | Poly(benzyl methacrylate) | Dodecyl-based this compound | - | - | [6] |
Applications in Drug Delivery
Block copolymers synthesized via RAFT polymerization using trithiocarbonates have significant potential in drug delivery. Their well-defined structures allow for the formation of various nanostructures such as micelles, polymersomes, and nanospheres, which can encapsulate and deliver therapeutic agents.[12][13]
-
Controlled Drug Release: The distinct hydrophobic and hydrophilic blocks of these copolymers enable the formation of core-shell structures in aqueous environments. Hydrophobic drugs can be encapsulated within the core, and the polymer shell provides stability and biocompatibility. The release of the drug can be controlled by the degradation of the polymer or in response to specific stimuli like pH or temperature.[13]
-
Targeted Delivery: The surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[13]
-
Gene Delivery: Block copolymers can be designed to complex with genetic material like DNA or siRNA, protecting it from degradation and facilitating its delivery into cells for gene therapy applications.[13]
-
Biocompatibility: Many monomers used in RAFT polymerization are biocompatible, and the resulting polymers can be designed to be biodegradable, ensuring their safe clearance from the body.[13]
The use of this compound-mediated RAFT polymerization provides a robust platform for the rational design of advanced drug delivery systems with tailored properties.[3] The ability to precisely control molecular weight and achieve low polydispersity is a key advantage for creating reproducible and effective therapeutic nanoparticles.[1][2]
References
- 1. wlv.openrepository.com [wlv.openrepository.com]
- 2. epub.jku.at [epub.jku.at]
- 3. benchchem.com [benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Multiblock Copolymers of Styrene and Butyl Acrylate via Polythis compound-Mediated RAFT Polymerization [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Trithiocarbonate Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trithiocarbonate polymers in advanced drug delivery systems. This compound polymers, synthesized primarily through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a versatile platform for creating "smart" nanocarriers that can respond to specific physiological stimuli, enhancing therapeutic efficacy and minimizing side effects.[1][2] These materials are particularly promising for targeted cancer therapy due to their ability to respond to the tumor microenvironment, which is often characterized by a lower pH and higher concentrations of reducing agents like glutathione (GSH).[3][4][5]
Application Notes
Redox-Responsive Drug Delivery Systems
This compound polymers can be designed to incorporate disulfide bonds within their structure, which are stable under normal physiological conditions but cleave in the presence of elevated glutathione (GSH) concentrations found inside cancer cells.[6] This redox-responsiveness allows for the specific release of encapsulated drugs at the tumor site.[3][6]
Amphiphilic block copolymers containing this compound linkages can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core.[7][8] Upon entering a cancer cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bonds, leading to the disassembly of the micelles and the release of the therapeutic payload.[6][7] This targeted release mechanism can significantly improve the therapeutic index of potent anticancer drugs.
-
Key Advantages:
-
Enhanced drug delivery to tumor tissues.[8]
-
Reduced systemic toxicity and side effects.
-
Improved therapeutic efficacy.
-
pH-Responsive Drug Delivery Systems
Polymers containing pH-sensitive moieties can be synthesized using RAFT polymerization with this compound agents.[9] These polymers can be engineered to undergo conformational changes or changes in solubility in response to the acidic tumor microenvironment (pH 6.5-7.2) or the even lower pH of endosomes and lysosomes (pH 4.5-5.5).[4][10][11] This pH-triggered drug release mechanism allows for targeted delivery to cancerous tissues and efficient intracellular drug release.[4][12][13]
For instance, polymers with tertiary amine groups will become protonated and more soluble at lower pH, leading to the swelling or disassembly of the nanocarrier and subsequent drug release.[11] This approach is highly effective for delivering drugs that need to reach intracellular targets.
-
Key Advantages:
Biocompatibility and Controlled Polymer Architecture
RAFT polymerization using this compound agents provides excellent control over polymer molecular weight, architecture, and functionality.[1][2] This allows for the synthesis of well-defined block copolymers with low polydispersity, which is crucial for creating reproducible and effective drug delivery systems.[1] Furthermore, many of the monomers used in conjunction with this compound-mediated RAFT polymerization, such as poly(ethylene glycol) (PEG), are biocompatible and can help to prolong the circulation time of the nanocarriers in the bloodstream.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound polymer-based drug delivery systems.
Table 1: Drug Loading Capacity and Efficiency
| Polymer System | Drug | Drug Loading Capacity (DLC, wt%) | Drug Loading Efficiency (DLE, %) | Reference |
| BCP5000 Nanogel | Camptothecin | ~23 | >90 | [16] |
| RCP Nanogel (25% crosslinking) | Camptothecin | ~20 | Not Specified | [16] |
| TTCA-PEG NPs | Doxorubicin | High (specific value not provided) | Not Specified | [3] |
Table 2: Stimuli-Responsive Drug Release
| Polymer System | Drug | Stimulus | Conditions | Cumulative Release (%) | Time (h) | Reference |
| poly(VBPT-co-PEGMA)-S-S-MP micelles | 6-mercaptopurine | Redox (GSH) | 10 mM GSH | ~70 | 24 | [7] |
| BCP5000 Nanogels | Camptothecin | Redox (GSH) | 20 mM GSH | ~80 | 10 | [16] |
| pH-responsive PEG-poly(β-amino ester) NPs | Paclitaxel | pH | pH 5.0 | ~100 | 24 | [11] |
| pH-responsive PEG-poly(β-amino ester) NPs | Paclitaxel | pH | pH 7.4 | <10 | 24 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Redox-Responsive Micelles via RAFT Polymerization
This protocol describes the synthesis of a branched amphiphilic block copolymer, poly((S-(4-vinyl)benzyl S'-propylthis compound)-co-(poly(ethylene glycol) methacrylate)) (poly(VBPT-co-PEGMA)), and its subsequent self-assembly into redox-responsive micelles for drug delivery.[7]
Materials:
-
S-(4-vinyl)benzyl S'-propylthis compound (VBPT)
-
Poly(ethylene glycol) methacrylate (PEGMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Thiol-containing drug (e.g., 6-mercaptopurine, MP)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
Polymer Synthesis:
-
Dissolve VBPT, PEGMA, and AIBN in 1,4-dioxane in a reaction flask.
-
Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Drug Conjugation:
-
Dissolve the synthesized polymer and the thiol-containing drug (MP) in DMF.
-
Stir the solution at room temperature for 48 hours to allow for thiol-disulfide exchange.
-
Dialyze the solution against deionized water for 48 hours to remove unconjugated drug and DMF, changing the water every 6 hours.
-
Lyophilize the purified polymer-drug conjugate.
-
-
Micelle Formation:
-
The amphiphilic polymer-drug conjugate will self-assemble into micelles in aqueous solution during the dialysis process.[7]
-
Protocol 2: Drug Loading and In Vitro Release Study
This protocol details the procedure for loading a hydrophobic drug into polymeric micelles and studying its release profile under simulated physiological and cancerous conditions.
Materials:
-
Lyophilized polymer-drug conjugate micelles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
PBS at pH 5.0
-
PBS (pH 7.4) containing 10 mM Glutathione (GSH)
-
Dialysis tubing (MWCO 3500 Da)
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading Quantification:
-
Dissolve a known weight of the lyophilized drug-loaded micelles in a specific volume of a suitable organic solvent to disrupt the micelles.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of the drug.
-
Determine the drug concentration from a standard calibration curve.
-
Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded micelles in 1 mL of PBS (pH 7.4).
-
Place the solution in a dialysis bag and immerse it in 20 mL of the release medium (e.g., PBS pH 7.4, PBS pH 5.0, or PBS pH 7.4 with 10 mM GSH).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Analyze the amount of drug in the withdrawn samples using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug release over time.
-
Visualizations
Caption: Workflow for the synthesis and formulation of drug-loaded micelles.
Caption: Stimuli-responsive drug release mechanism in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openlab.itmo.ru [openlab.itmo.ru]
- 4. mdpi.com [mdpi.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile fabrication of redox-responsive thiol-containing drug delivery system via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymeric micelles in cancer therapy: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. db-thueringen.de [db-thueringen.de]
- 11. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrically controlled drug release using pH-sensitive polymer films - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Symmetrical Trithiocarbonate CTAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symmetrical trithiocarbonates are a crucial class of chain transfer agents (CTAs) employed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, which are essential for various applications, including drug delivery systems, biomaterials, and advanced materials. This document provides detailed protocols for the one-pot synthesis of symmetrical trithiocarbonate CTAs from readily available starting materials, along with purification and characterization guidelines.
Synthesis Overview
The general synthesis of symmetrical trithiocarbonates involves the reaction of two equivalents of an alkyl, benzyl, or allyl halide with a this compound salt. The this compound salt is typically generated in situ from the reaction of carbon disulfide (CS₂) with a suitable base. Several methods have been developed, each with its own advantages regarding reaction conditions, cost, and yield. This document will focus on three effective and commonly used one-pot methods.
Caption: General reaction scheme for the one-pot synthesis of symmetrical trithiocarbonates.
Comparative Summary of Synthesis Protocols
The following table summarizes the key aspects of the detailed protocols provided in this document, allowing for an informed selection of the most suitable method for a specific application.
| Method | Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Method A | Ammonium Acetate (NH₄OAc) | DMSO | Room Temp. | 15 min - 2 h | Mild, neutral conditions; inexpensive and non-toxic reagent.[1] | May not be suitable for all types of alkyl halides. |
| Method B | Imidazole | DMSO/Water | Room Temp. | 30 min - 4 h | Inexpensive, non-toxic, and readily available catalyst.[2][3][4] | Requires the presence of water. |
| Method C | Anion Exchange Resin (e.g., Amberlyst A-26) | Carbon Disulfide | Room Temp. | 10 min - 1 h | Simple work-up; resin can be regenerated and reused. | Requires pre-drying of the resin; higher initial cost of the resin. |
Experimental Protocols
Method A: Ammonium Acetate (NH₄OAc) Mediated Synthesis
This protocol describes a convenient and mild one-pot synthesis of symmetrical dialkyl trithiocarbonates using ammonium acetate.[1]
Materials:
-
Alkyl halide (e.g., benzyl chloride)
-
Ammonium acetate (NH₄OAc)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (6.5 mmol) and carbon disulfide (3.0 mmol) in DMSO (2 mL).
-
Stir the mixture vigorously at room temperature for 15 minutes. The solution will typically turn a reddish color.
-
Add the alkyl halide (e.g., benzyl chloride, 2.0 mmol) to the reaction mixture. A color change from red to yellow is often observed.
-
Continue stirring at room temperature for the time specified for the particular alkyl halide (typically 1-2 hours).
-
Upon completion of the reaction (monitored by TLC), add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Method B: Imidazole Catalyzed Synthesis
This protocol utilizes imidazole as an inexpensive and readily available catalyst for the synthesis of symmetrical trithiocarbonates.[2][3][4]
Materials:
-
Alkyl halide
-
Imidazole
-
Carbon disulfide (CS₂)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve imidazole (5 mmol) in a mixture of DMSO (3 mL) and water (0.5 mL).
-
Add carbon disulfide (2.5 mmol) to the solution and stir at room temperature for 10 minutes.
-
To this mixture, add the alkyl halide (2 mmol) and continue stirring at room temperature for the required time (typically 30 minutes to 4 hours).
-
After the reaction is complete, add deionized water (25 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Method C: Synthesis of S,S'-bis(α,α'-dimethyl-α''-acetic acid)this compound
This protocol is for the synthesis of a specific symmetrical this compound commonly used as a RAFT agent.[5][6]
Materials:
-
Carbon disulfide (CS₂)
-
Acetone
-
Chloroform
-
Sodium hydroxide (NaOH), 50 wt% aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine carbon disulfide (3.425 g), acetone (6.538 g), and chloroform (13.4375 g).
-
Cool the mixture in an ice bath.
-
Slowly add 50 wt% aqueous sodium hydroxide solution (25.2 g) over 50 minutes, ensuring the temperature remains low.
-
After the addition is complete, warm the reaction to 25 °C and stir for 12 hours.
-
Add 100 mL of deionized water to dissolve the resulting solids.
-
Acidify the aqueous phase by adding 15 mL of concentrated hydrochloric acid and stir vigorously for 50 minutes.
-
Filter the resulting insoluble solid and wash it with deionized water three times.
-
Recrystallize the bright yellow product from a mixture of toluene and acetone to yield the purified S,S'-bis(α,α'-dimethyl-α''-acetic acid)this compound. A yield of approximately 63% can be expected.[6]
Caption: A generalized experimental workflow for the synthesis and purification of symmetrical trithiocarbonates.
Purification and Characterization
Purification: Crude symmetrical trithiocarbonates are typically purified by column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and benzene (e.g., 9:1 v/v) or hexane and ethyl acetate.[7] For solid products, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.
Characterization: The structure and purity of the synthesized symmetrical trithiocarbonates can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The chemical shifts of the protons on the carbons adjacent to the sulfur atoms (α-protons) are characteristic. For example, in dibenzyl this compound, the benzylic protons (S-CH₂ -Ph) appear as a singlet around δ 4.6 ppm.[7]
-
¹³C NMR: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which appears significantly downfield, typically in the range of δ 219-223 ppm.[7] For dibenzyl this compound, the benzylic carbon (S-C H₂-Ph) signal is observed around δ 41 ppm.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C=S stretching vibration can be observed, although it is often weak.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound.
Quantitative Data for Dibenzyl this compound Synthesis:
| Method | Base/Catalyst | Yield | Reference |
| Method A | NH₄OAc | 94% | [1] |
| Method C (variant) | Amberlyst A-26(OH) | 21% (after column chromatography) | [7] |
Conclusion
The protocols outlined in this application note provide reliable and efficient methods for the synthesis of symmetrical this compound CTAs. The choice of method will depend on the specific requirements of the researcher, including the desired scale, cost considerations, and the nature of the starting materials. Proper purification and characterization are essential to ensure the quality of the CTA for subsequent use in controlled radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. An efficient one-pot approach to the synthesis of symmetric trithiocarbonates from carbon disulfide and alkyl halides using imidazole (2014) | Mohammad Soleiman-Beigi | 18 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. davidpublisher.com [davidpublisher.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Trithiocarbonate-Mediated Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using trithiocarbonate (TTC) functionalized polymers. This technique is a cornerstone of modern nanomedicine and materials science, enabling the creation of highly stable and functional nanomaterials for a variety of applications, including targeted drug delivery, advanced imaging, and diagnostics.
The protocols outlined below focus on a "grafting-to" approach, where pre-synthesized TTC-terminated polymers are attached to the surface of gold nanoparticles (AuNPs). This method offers excellent control over the final nanoparticle properties.
Overview of this compound-Based Surface Modification
Trithiocarbonates are highly versatile functional groups that serve as efficient chain transfer agents in Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. The resulting polymers possess a terminal TTC group that can act as a robust anchoring moiety for direct attachment to nanoparticle surfaces, particularly noble metals like gold. This "grafting-to" method allows for the synthesis of well-defined polymer coatings on nanoparticles, leading to enhanced colloidal stability, biocompatibility, and the introduction of specific functionalities.
A typical experimental workflow involves three main stages:
-
Nanoparticle Synthesis: Production of core nanoparticles with a suitable surface for ligand exchange.
-
Polymer Synthesis: RAFT polymerization to create polymers with a terminal this compound group.
-
Surface Modification: Ligand exchange to attach the TTC-terminated polymer to the nanoparticle surface.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~20 nm citrate-stabilized gold nanoparticles, which serve as the core for subsequent surface modification.[1]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (38.8 mM)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean round-bottom flask with vigorous stirring.
-
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a brilliant red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while stirring.
-
Store the resulting citrate-stabilized AuNP suspension at 4°C.
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak at approximately 520 nm.
-
Transmission Electron Microscopy (TEM): Determine the size, shape, and monodispersity of the AuNPs.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
Protocol 2: Synthesis of this compound-Terminated Poly(N-isopropylacrylamide) (PNIPAM-TTC) via RAFT Polymerization
This protocol details the synthesis of a thermoresponsive polymer with a terminal this compound group, suitable for nanoparticle surface modification.
Materials:
-
N-isopropylacrylamide (NIPAM) (recrystallized from hexane/benzene)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 3.0 g, 26.5 mmol), DDMAT (e.g., 97 mg, 0.265 mmol), and AIBN (e.g., 8.7 mg, 0.053 mmol) in 10 mL of anhydrous 1,4-dioxane. The molar ratio of [NIPAM]:[DDMAT]:[AIBN] should be approximately 100:1:0.2.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired polymerization time (e.g., 4-6 hours, depending on the target molecular weight).
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of 1,4-dioxane and re-precipitate in cold diethyl ether. Repeat this purification step two more times.
-
Dry the final PNIPAM-TTC polymer under vacuum overnight.
Characterization:
-
Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn) of the polymer. A narrow dispersity (Đ < 1.3) indicates a well-controlled polymerization.
-
¹H NMR Spectroscopy: Confirm the polymer structure and the presence of the this compound end-group.
Protocol 3: Surface Modification of Gold Nanoparticles via Ligand Exchange
This protocol describes the "grafting-to" process of attaching the synthesized PNIPAM-TTC to the citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized AuNP suspension (from Protocol 2.1)
-
PNIPAM-TTC (from Protocol 2.2)
-
DI water
-
Methanol
Procedure:
-
Disperse the PNIPAM-TTC in DI water to a concentration of approximately 1 mg/mL.
-
Add the PNIPAM-TTC solution to the citrate-stabilized AuNP suspension. A typical molar excess of polymer to nanoparticles is used to drive the ligand exchange.
-
Stir the mixture at room temperature for 24 hours to allow for the exchange of citrate ligands with the TTC-terminated polymer.
-
Purification: a. Centrifuge the AuNP-PNIPAM solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes for ~20 nm AuNPs). b. Carefully remove the supernatant containing excess polymer. c. Resuspend the nanoparticle pellet in DI water using sonication. d. Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound polymer.
-
Store the final PNIPAM-coated AuNP suspension at 4°C.
Characterization:
-
UV-Vis Spectroscopy: A slight red-shift in the SPR peak may be observed due to the change in the local refractive index around the nanoparticles.
-
DLS: An increase in the hydrodynamic diameter will confirm the presence of the polymer shell.
-
Zeta Potential: A change in the surface charge, typically becoming less negative, indicates successful ligand exchange.[1]
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of polymer grafted onto the nanoparticle surface.[2][3]
Application: Doxorubicin Loading and pH-Responsive Release
This compound-modified nanoparticles can be designed for controlled drug delivery. This protocol provides a general method for loading the anticancer drug Doxorubicin (DOX) onto polymer-coated AuNPs and demonstrating its pH-triggered release.[4][5][6][7][8]
Materials:
-
PNIPAM-coated AuNPs (from Protocol 2.3)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with an appropriate molecular weight cut-off)
Procedure: Drug Loading:
-
Disperse the PNIPAM-coated AuNPs in an aqueous solution.
-
Add DOX·HCl to the nanoparticle suspension at a desired drug-to-nanoparticle weight ratio (e.g., 1:5).
-
Stir the mixture at room temperature for 24 hours in the dark to allow for electrostatic interaction and/or physical encapsulation of the drug within the polymer shell.
-
Remove unloaded DOX by dialysis against DI water for 24-48 hours, with frequent changes of the dialysis buffer.
-
Determine the drug loading content and efficiency by measuring the absorbance of the unloaded DOX in the dialysis buffer using UV-Vis spectroscopy (at ~480 nm) and comparing it to a standard curve.
pH-Triggered Drug Release:
-
Place a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (PBS at pH 7.4 or pH 5.5).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released DOX in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time for each pH condition to demonstrate pH-responsive release.
Data Presentation
Table 1: Quantitative Characterization of Nanoparticles at Different Stages of Modification
| Parameter | Citrate-Stabilized AuNPs | PNIPAM-Coated AuNPs |
| Core Diameter (TEM) | ~20 nm | ~20 nm |
| Hydrodynamic Diameter (DLS) | ~25 nm | ~45 nm |
| Zeta Potential | -48 mV[1] | -28 mV[1] |
| Surface Plasmon Resonance (UV-Vis) | ~520 nm | ~525 nm |
| Polymer Molecular Weight (Mn) | N/A | (Value from SEC) |
| Polymer Dispersity (Đ) | N/A | (Value from SEC) |
| Grafting Density (polymers/nm²) | N/A | (Determined by TGA/other methods)[2][3] |
Note: The values presented are typical and may vary depending on the specific synthesis conditions.
Visualizations
Caption: Overall experimental workflow for the surface modification of gold nanoparticles.
Caption: Workflow for doxorubicin loading and pH-responsive release study.
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. Doxorubicin conjugated gold nanoparticles as water-soluble and pH-responsive anticancer drug nanocarriers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Data Presentation: Comparison of End-Group Removal Methods
The following table summarizes typical reaction conditions and outcomes for the primary trithiocarbonate end-group removal strategies. Note that optimal conditions are polymer-dependent and may require further optimization.
| Method | Reagents & Conditions | Typical Time | Typical Efficiency | Resulting End-Group | Advantages | Disadvantages |
| Aminolysis | 10-20 eq. primary amine (e.g., n-hexylamine) relative to polymer chain ends, Room Temperature. | 1-24 h | >95% | Thiol (-SH) | Mild conditions; generates a reactive thiol handle for further functionalization. | Risk of disulfide coupling (dimer formation); potential for "backbiting" in polymethacrylates to form thiolactones. |
| One-Pot Aminolysis / Michael Addition | 5 eq. amine (e.g., TEA), 20 eq. Michael acceptor (e.g., acrylate) relative to chain ends, DMF, Room Temperature. | 1-3 h | Near quantitative (>99%). | Stable thioether | High efficiency; avoids thiol side reactions; yields a stable, colorless product in one pot. | Requires an additional reagent; resulting end-group is not as readily functionalizable as a thiol. |
| Radical-Induced Removal | 20-30 eq. AIBN relative to polymer chain ends, 70-90°C. | 2-24 h | >90% (highly condition dependent) | Initiator fragment (e.g., isobutyronitrile) | Effective for various polymer types; avoids thiol chemistry. | Requires high temperatures and large excess of initiator; potential for side reactions like polymer coupling; purification can be challenging. |
| Thermal Elimination | Heat under inert atmosphere, 180-250°C. | 1-4 h | Variable, often high | Alkene (C=C) | Reagent-free, simplifying purification. | Requires high temperatures that can cause polymer degradation; not suitable for thermally sensitive polymers. |
Experimental Protocols
Protocol 1: End-Group Removal by Aminolysis
This protocol describes the removal of a this compound group to generate a terminal thiol, using a primary amine.
Materials:
-
RAFT-synthesized polymer with TTC end-group
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Primary amine (e.g., n-hexylamine)
-
Precipitation solvent (e.g., cold methanol, diethyl ether, or hexane)
-
Nitrogen or Argon source
-
Standard glassware (round-bottom flask, stirrer bar, septa)
Procedure:
-
Dissolve the RAFT polymer in the anhydrous solvent (e.g., 10-50 mg/mL) in a round-bottom flask equipped with a magnetic stirrer bar.
-
Seal the flask with a septum and de-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent oxidation of the resulting thiol.
-
Using a syringe, add a molar excess of the primary amine (typically 10-20 equivalents relative to the TTC end-groups) to the stirring polymer solution.
-
Allow the reaction to stir at room temperature. The reaction can be monitored by the disappearance of the polymer's color (typically yellow or pink) to colorless. This usually takes between 1 to 24 hours.
-
Once the reaction is complete (indicated by the loss of color and confirmed by UV-Vis spectroscopy if desired), precipitate the polymer by adding the solution dropwise to a large volume of a cold, stirring non-solvent.
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the precipitation solvent to remove excess amine and byproducts.
-
Dry the resulting thiol-terminated polymer under vacuum. Store the polymer under an inert atmosphere to prevent disulfide formation.
Protocol 2: Radical-Induced End-Group Removal with AIBN
This protocol uses a large excess of AIBN to replace the TTC end-group with an isobutyronitrile group.
Materials:
-
RAFT-synthesized polymer with TTC end-group
-
Solvent (e.g., Toluene or Dioxane)
-
Azobisisobutyronitrile (AIBN)
-
Precipitation solvent (e.g., acetone or methanol)
-
Equipment for freeze-pump-thaw cycles or inert gas purging
-
Oil bath
Procedure:
-
Dissolve the RAFT polymer in the solvent (e.g., 100 mg/mL) in a Schlenk flask with a stirrer bar.
-
Add a large molar excess of AIBN (e.g., 30 equivalents relative to the TTC end-groups).
-
De-gas the solution thoroughly using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture in an oil bath to the desired temperature. A temperature of 70°C for 16 hours has been shown to be effective for complete removal where higher temperatures were not.
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a suitable non-solvent.
-
Isolate the polymer by filtration and dry under vacuum to remove residual solvent and byproducts from AIBN decomposition.
Protocol 3: One-Pot Aminolysis and Michael Addition
This protocol converts the TTC end-group into a stable thioether in a single step, preventing side reactions associated with the thiol intermediate.
Materials:
-
RAFT-synthesized polymer with TTC end-group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary amine catalyst (e.g., Triethylamine (TEA))
-
Michael acceptor (e.g., N-isopropylacrylamide, an acrylate-functionalized molecule)
-
Inert gas source
-
Dialysis tubing or precipitation solvent
Procedure:
-
Dissolve the RAFT polymer in anhydrous DMF (e.g., 50 mg/mL) in a flask under an inert atmosphere.
-
Add the Michael acceptor to the solution, using a molar excess of approximately 20 equivalents relative to the polymer chain ends.
-
Add the amine catalyst (e.g., TEA), using a molar excess of approximately 5 equivalents relative to the polymer chain ends.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours, which can be monitored by the loss of color.
-
Upon completion, the modified polymer can be purified by precipitation in a suitable non-solvent or by dialysis to remove excess reagents and catalyst.
-
Isolate the final product by filtration or lyophilization. The resulting polymer will be colorless and possess a stable thioether end-group.
Visualizations
Caption: Key chemical pathways for TTC end-group removal.
Caption: General experimental workflow for TTC end-group removal.
Caption: Decision guide for selecting a removal method.
Application Notes and Protocols for the Quantification of Trithiocarbonate Functionality
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of trithiocarbonate functionality, a key component in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and various drug delivery systems. The following sections detail the principles and step-by-step procedures for three common analytical techniques: UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
UV-Vis Spectroscopy for this compound Quantification
UV-Vis spectroscopy is a rapid and straightforward method for quantifying this compound groups, which exhibit characteristic absorption bands in the UV-visible region. The intense π-π* transition around 310 nm is typically used for quantification.[1][2] A weaker n-π* transition can also be observed at higher wavelengths, around 450 nm.[3]
Experimental Protocol
1. Materials and Equipment:
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Solvent appropriate for the sample (e.g., chloroform, dichloromethane, acetonitrile)
- This compound-containing sample
- Reference standard (a well-characterized this compound compound or a polymer with a known this compound concentration)
2. Sample Preparation:
- Prepare a stock solution of the this compound-containing sample of a known concentration in a suitable solvent. The solvent should not absorb in the region of interest.
- Create a series of dilutions from the stock solution to generate a calibration curve. A typical concentration range is 0.01 to 0.1 mg/mL.
- Prepare a blank solution using the same solvent.
3. Instrument Setup and Measurement:
- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for stable readings.[4]
- Set the wavelength range to scan from 250 nm to 550 nm to observe both characteristic absorption bands.
- Use the blank solution to perform a baseline correction.[5]
- Measure the absorbance of each standard dilution and the unknown sample at the wavelength of maximum absorbance (λmax), typically around 310 nm.[1][6]
4. Data Analysis:
- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the molar extinction coefficient (ε) from the slope (m).
- Use the absorbance of the unknown sample and the calibration curve to determine its this compound concentration.
- The number-average molecular weight (Mn) of a polymer can be estimated if the concentration of the polymer and its this compound end-group is known.[1]
Quantitative Data Summary
| Compound/Polymer | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
| This compound RAFT agents | Various | ~310 | Varies with structure | [1] |
| PSMA12 macro-CTA | n-tetradecane | 446 | 33.21 ± 0.14 | [3] |
| Rtt-17 | D₂O | 309 | Not specified | [6] |
| Rtt-05 | D₂O | 309 | Not specified | [6] |
Experimental Workflow
Caption: Workflow for this compound quantification using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Quantification
NMR spectroscopy, particularly ¹H NMR, is a powerful technique for the structural characterization and quantification of this compound groups. Specific protons adjacent to the this compound moiety have characteristic chemical shifts that can be integrated for quantitative analysis.
Experimental Protocol
1. Materials and Equipment:
- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
- Internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trioxane, maleic acid)
- This compound-containing sample
2. Sample Preparation:
- Accurately weigh a known amount of the this compound-containing sample and the internal standard into a vial.
- Dissolve the mixture in a precise volume of deuterated solvent.
- Transfer the solution to an NMR tube.
3. Instrument Setup and Measurement:
- Tune and shim the NMR spectrometer to ensure optimal resolution.
- Acquire a ¹H NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A small flip angle (e.g., 30°) can also be used to shorten the required relaxation delay.[7]
- Process the spectrum, including phasing and baseline correction.
4. Data Analysis:
- Identify the characteristic proton signals of the this compound group (e.g., protons on the carbon alpha to the sulfur atoms) and the signal of the internal standard.
- Integrate the area of the respective signals.
- Calculate the concentration of the this compound group using the following formula:
Quantitative Data Summary
| Polymer/Compound | Deuterated Solvent | Characteristic ¹H Signal (ppm) | Internal Standard | Reference |
| Rtt-17 | D₂O | 1.74 (methyl protons near TTC) | Not specified | [6] |
| Rtt-05 | D₂O | 1.74 (methyl protons near TTC), 0.74 (methyl protons of dodecyl group) | Not specified | [6] |
| PVP₂₄ | CDCl₃ | Not specified | Not specified | [8] |
Experimental Workflow
Caption: Workflow for this compound quantification using NMR spectroscopy.
Elemental Analysis for Sulfur Content
Elemental analysis by combustion is a reliable method to determine the total sulfur content in a polymer or compound.[9][10] This technique provides the weight percentage of sulfur, which can then be used to calculate the amount of this compound functionality, assuming the this compound is the only source of sulfur.
Experimental Protocol
1. Materials and Equipment:
- Elemental Analyzer with a sulfur detector (e.g., infrared or UV absorption detector).[11]
- Microbalance
- Tin or silver capsules for solid samples
- Sulfur standard for calibration (e.g., sulfanilamide)
- Sample to be analyzed
2. Sample Preparation:
- Homogenize the sample to ensure it is representative.
- Accurately weigh a small amount of the sample (typically 0.5-3 mg) into a capsule.[12]
- For calibration, weigh out several different masses of the sulfur standard.
3. Instrument Setup and Measurement:
- Calibrate the elemental analyzer using the sulfur standard according to the manufacturer's instructions.
- Introduce the encapsulated sample into the combustion furnace of the analyzer. The sample is combusted at high temperatures (e.g., >1000 °C) in a stream of oxygen.[11]
- The sulfur in the sample is converted to sulfur dioxide (SO₂).
- The SO₂ gas is carried by a helium stream to a detector which measures its concentration.[12]
4. Data Analysis:
- The instrument software calculates the weight percentage of sulfur in the sample based on the detector response and the calibration.
- To determine the concentration of this compound groups, use the following calculation:
Quantitative Data Summary
| Sample Type | Sulfur Content (%) | RSD (%) | Reference |
| Plastic Powders | 0.012 - 0.231 | 0.206 - 2.300 | [12] |
| Polymers | 0.110 - 5.767 | 0.314 - 1.263 | [12] |
| Polyethylene Film | 0.015 - 0.016 | 1.154 | [12] |
Experimental Workflow
References
- 1. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mse.washington.edu [mse.washington.edu]
- 3. In Situ Spectroscopic Studies of Highly Transparent Nanoparticle Dispersions Enable Assessment of this compound Chain-End Fidelity during RAFT Dispersion Polymerization in Nonpolar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 10. azom.com [azom.com]
- 11. youtube.com [youtube.com]
- 12. spectro-lab.pl [spectro-lab.pl]
Application Notes and Protocols for Employing Trithiocarbonates in Hydrogel Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, three-dimensional networks of hydrophilic polymers, are capable of absorbing large quantities of water or biological fluids, making them ideal materials for a range of biomedical applications.[1] The precise control over the molecular architecture of the constituent polymers is paramount to tailoring the macroscopic properties of the resulting hydrogel, such as its mechanical strength, swelling behavior, and degradation kinetics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[2]
Trithiocarbonates are a highly versatile class of RAFT chain transfer agents (CTAs) that are particularly effective for controlling the polymerization of a wide variety of monomers, including acrylates and acrylamides, which are common precursors for hydrogels.[2][3] The use of trithiocarbonates enables the fabrication of advanced hydrogels with tunable properties, suitable for applications such as controlled drug delivery, tissue engineering, and smart biomaterials.[4][5]
Key Applications of Trithiocarbonate-Based Hydrogels
The ability to precisely engineer the polymer network translates into hydrogels with enhanced functionality for various applications:
-
Controlled Drug Delivery: Hydrogels can serve as depots for the sustained release of therapeutic agents.[6] By using trithiocarbonates, polymers with specific block copolymers can be synthesized to create stimuli-responsive hydrogels. These "smart" hydrogels can release an encapsulated drug in response to specific triggers like pH, temperature, or redox conditions, allowing for targeted drug delivery and reduced systemic toxicity.[7][8]
-
Tissue Engineering: The mechanical properties and biocompatibility of hydrogels are critical for their use as scaffolds that mimic the native extracellular matrix (ECM).[9] RAFT polymerization with trithiocarbonates allows for the tuning of the hydrogel's mechanical properties, such as Young's modulus, to match that of specific tissues, thereby promoting cell adhesion, proliferation, and differentiation.[9][10]
-
Responsive Biomaterials: The this compound group itself can be designed to be part of a dynamic covalent network. This allows for the creation of self-healing or photo-responsive hydrogels, where the network can rearrange or cleave upon external stimuli.
Visualization of Key Processes
RAFT Polymerization Mechanism
The following diagram illustrates the general mechanism of RAFT polymerization mediated by a this compound chain transfer agent. The process involves a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species, which allows for controlled polymer growth.
Caption: Mechanism of RAFT polymerization using a this compound agent.
Experimental Workflow for Hydrogel Fabrication
This workflow outlines the typical steps involved in fabricating and characterizing a this compound-based hydrogel, from polymer synthesis to final property analysis.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Stimuli-Responsive Drug Delivery Concept
This diagram illustrates how a this compound-based hydrogel can be designed for stimuli-responsive drug delivery. The change in the local environment (e.g., pH in a tumor microenvironment) triggers a change in the hydrogel structure, leading to the release of the encapsulated drug.
Caption: Concept of stimuli-responsive drug release from a hydrogel.
Quantitative Data Summary
The following tables summarize key quantitative data for the selection of RAFT agents and the characterization of resulting polymers and hydrogels.
Table 1: Properties of Common this compound RAFT Agents
| RAFT Agent Name | Abbreviation | Molecular Weight ( g/mol ) | Structure | Notes |
| S,S′-Bis(α,α′-dimethyl-α″-acetic acid)this compound | BDATC / DMAT | 282.40[11] | C(CH₃)₂(COOH)SC(=S)SC(CH₃)₂(COOH) | Difunctional, allowing for polymer growth in two directions; suitable for ABA triblock copolymers.[3][12] |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | Rtt-05 | 403.65 | C₁₂H₂₅SC(=S)S(CN)(CH₃)CH₂CH₂COOH | Forms micelles in aqueous media, which can affect polymerization of hydrophilic monomers.[13] |
| S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)this compound | DDMAT | 348.56 | C₁₂H₂₅SC(=S)SC(CH₃)₂(COOH) | A common and effective CTA for a variety of monomers, including styrenics and acrylates.[14] |
Table 2: RAFT Polymerization of Acrylamide & N,N-Dimethylacrylamide (DMA)
| Monomer | RAFT Agent | [M]₀:[CTA]₀:[I]₀ | Temp (°C) | Time (min) | Conversion (%) | Mₙ (kDa, Exp) | Mₙ (kDa, Theo) | Đ (Mₙ/Mₙ) | Ref |
| DMA | Rtt-17 | 50:1:0.4 | 70 | 90 | 97.2 | - | - | < 1.2 | [13] |
| DMA | Rtt-05 | 50:1:0.4 | 70 | 90 | 91.2 | - | - | < 1.2 | [13] |
| Acrylamide | DMPA | 200:0.1:0.01 | 70 | 120 | 99 | 23.1 | 24.3 | 1.25 | [2] |
| Acrylamide | DMPA | 200:0.1:0.01 | 70 | 60 | 95 | 22.8 | 23.3 | 1.23 | [2] |
Mₙ (Exp) = Experimental number-average molecular weight; Mₙ (Theo) = Theoretical number-average molecular weight; Đ = Polydispersity index.
Table 3: Mechanical and Swelling Properties of Polyacrylamide (PAAm) Hydrogels
| Polymer System | Crosslinker (%) | Young's Modulus (kPa) | Tensile Strength (MPa) | Swelling Ratio (%) | Ref |
| PAAm | 1% PETRA | - | 0.05 | ~850 | [15] |
| PAAm | 5% PETRA | 4.6 - 20 | 0.12 | ~650 | [15] |
| PAAm | 10% PETRA | 4.6 - 20 | 0.18 | ~550 | [15] |
| PAAm | 0.02 mol% MBAm | ~12 | - | ~90 | [16] |
| PAAm | 0.06 mol% MBAm | ~34 | - | ~83 | [16] |
PETRA = Pentaerythritol tetra-acrylate; MBAm = N,N'-methylenebis(acrylamide). Note: The mechanical properties of hydrogels are highly dependent on the specific polymer, crosslinker concentration, and measurement conditions.[9][16]
Experimental Protocols
Protocol 1: Synthesis of S,S′-Bis(α,α′-dimethyl-α″-acetic acid)this compound (BDATC/DMAT)
This protocol is adapted from previously published works for the synthesis of a common difunctional this compound RAFT agent.[12][17]
Materials:
-
Carbon disulfide (CS₂)
-
Acetone
-
Chloroform
-
Tetrabutylammonium bromide
-
Sodium hydroxide (NaOH), 50 wt% aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, combine carbon disulfide, acetone, chloroform, and tetrabutylammonium bromide.[17]
-
Under an inert atmosphere (e.g., argon), slowly add the 50 wt% NaOH solution dropwise over approximately 50-60 minutes while stirring vigorously.[17]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25°C) and continue stirring for 12 hours.[17]
-
Quench the reaction by adding 100 mL of deionized water to dissolve the resulting solids.[17]
-
Acidify the aqueous phase by slowly adding concentrated HCl until the solution is acidic (check with pH paper). Stir intensely for another 50 minutes. A yellow precipitate should form.[17]
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water (3 times).[17]
-
Recrystallize the bright yellow product from a mixture of toluene and acetone to obtain the purified BDATC.[17]
-
Dry the final product under vacuum. The expected yield is approximately 60-65%.[17]
Protocol 2: RAFT Polymerization of N,N-Dimethylacrylamide (DMA)
This protocol describes a typical RAFT polymerization of a hydrophilic monomer to synthesize a well-defined polymer precursor for hydrogel fabrication.[13]
Materials:
-
N,N-Dimethylacrylamide (DMA), monomer
-
This compound RAFT Agent (e.g., Rtt-17 or a similar agent)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501), initiator
-
Deuterated water (D₂O) or another suitable solvent
-
Argon or Nitrogen gas
-
NMR tube
Procedure:
-
In a vial, dissolve the DMA monomer, the this compound RAFT agent, and the V-501 initiator in D₂O. A typical molar ratio is [DMA]/[CTA]/[V-501] = 50/1/0.4.[13]
-
Adjust the pH of the solution to the desired value (e.g., pH 10 using NaOD if in D₂O).[13]
-
Transfer the solution to an NMR tube.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 5 minutes.[13]
-
Seal the NMR tube and acquire an initial ¹H NMR spectrum (t=0) to determine the initial monomer concentration.
-
Place the NMR tube in a preheated oil bath or heating block at the desired polymerization temperature (e.g., 70°C).[13]
-
Monitor the polymerization kinetics by periodically removing the tube, cooling it rapidly, and acquiring a ¹H NMR spectrum to determine monomer conversion.[13]
-
Once the desired conversion is reached, stop the reaction by cooling the tube to room temperature and exposing it to air.
-
The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Protocol 3: Swelling Ratio Measurement
This protocol outlines the gravimetric method to determine the swelling capacity of a hydrogel.[18][19]
Materials:
-
Synthesized hydrogel
-
Deionized water or buffer solution (e.g., PBS)
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Lyophilize (freeze-dry) a sample of the hydrogel to ensure all water is removed.
-
Accurately weigh the dry hydrogel sample (Wd).[19]
-
Immerse the dry hydrogel in a beaker containing an excess of the desired swelling medium (e.g., deionized water or PBS) at room temperature.[19]
-
At predetermined time intervals (e.g., 20s, 40s, 1min, 5min, 30min, 1h, 2h, etc.), remove the hydrogel from the solution.[18]
-
Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).[19]
-
Return the hydrogel to the solution.
-
Repeat steps 4-7 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] × 100%[19]
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical method to evaluate the release of a model drug from a hydrogel.[20][21]
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Incubator or shaking water bath set to 37°C
-
UV-Vis spectrophotometer
-
Model drug (e.g., doxorubicin, vitamin B12)
Procedure:
-
Prepare drug-loaded hydrogels by incorporating the drug during the polymerization/crosslinking step or by soaking a pre-formed hydrogel in a concentrated drug solution.
-
Accurately weigh a sample of the drug-loaded hydrogel and place it in a known volume of PBS release medium (e.g., 10 mL) in a sealed vial.[20]
-
Place the vial in an incubator or shaking water bath at 37°C.[20]
-
At specific time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.[20]
-
Immediately replenish the vial with the same volume of fresh, pre-warmed PBS to maintain a constant volume.[20]
-
Measure the concentration of the released drug in the withdrawn aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λₘₐₓ).[20]
-
Create a standard calibration curve of the drug in the same PBS medium to convert absorbance values to concentration.
-
Calculate the cumulative percentage of drug released over time.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S,S'-Bis(a,a'-dimethyl-a''-acetic acid)this compound | 355120-40-0 | FS146439 [biosynth.com]
- 12. US6962961B2 - S,Sâ²-BIS-(α, αâ²-DISUBSTITUTED-α-ACETIC ACID)-TRITHIOCARBONATES AND DERIVATIVES AS INITIATOR-CHAIN TRANSFER AGENT-TERMINATOR FOR CONTROLLED RADICAL POLYMERIZATIONS AND THE PROCESS FOR MAKING THE SAME - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels [mdpi.com]
- 16. banglajol.info [banglajol.info]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. 3.4.4. In vitro Drug Release from Hydrogels [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Trithiocarbonate Use in Synthesizing Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polymers for biomedical applications utilizing trithiocarbonate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Trithiocarbonates are highly effective chain transfer agents (CTAs) for controlling the polymerization of a wide range of "more-activated" monomers, yielding well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] These characteristics are crucial for developing advanced materials for drug delivery, tissue engineering, and bioconjugation.[3][4][5]
Introduction to this compound-Mediated RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with precisely controlled architectures.[6] The process relies on a chain transfer agent, in this case, a this compound, to establish a dynamic equilibrium between active propagating polymer chains and dormant chains. This reversible process allows for the controlled growth of polymer chains, resulting in polymers with low polydispersity.[3]
Trithiocarbonates are particularly advantageous for biomedical applications due to their stability and the relatively low toxicity of the resulting polymers compared to other RAFT agents like dithiobenzoates.[3][4][7] The this compound end-group can also be readily modified post-polymerization to attach targeting ligands, drugs, or other biomolecules, making it a versatile tool for creating functional biomaterials.[8][9]
Key Applications in Biomedicine
The versatility of this compound-mediated RAFT polymerization has led to its use in numerous biomedical applications:
-
Drug Delivery: Synthesis of amphiphilic block copolymers that self-assemble into micelles or other nanostructures for encapsulating and delivering therapeutic agents.[3][10] Stimuli-responsive polymers can be designed to release their payload in response to specific physiological cues like pH or temperature.[11][12]
-
Tissue Engineering: Creation of well-defined scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation.[13][14]
-
Bioconjugation: Facile synthesis of polymers with reactive end-groups for conjugation to proteins, peptides, and other biomolecules to enhance their therapeutic efficacy and circulation time.[1][8]
Experimental Protocols
General Protocol for this compound-Mediated RAFT Polymerization of N-vinylpyrrolidone (PVP)
This protocol is adapted from the synthesis of homotelechelic N-vinylpyrrolidone oligomers.[7]
Materials:
-
Bis(carboxymethyl)this compound (CTA)
-
N-vinylpyrrolidone (NVP) (monomer)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)
-
Pyridine
-
1,4-Dioxane (solvent)
-
Nitrogen gas
-
Round-bottom flask (25 mL) with magnetic stirring bar
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve the bis(carboxymethyl)this compound, N-vinylpyrrolidone, V-501, and pyridine in 1,4-dioxane.
-
Stir the solution at room temperature for several minutes to ensure complete dissolution.
-
Degas the solution by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can terminate the polymerization.
-
Place the flask in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 3 hours at 80°C.
-
After the reaction, the polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC).
-
Chemical Structure and Purity: Confirmed by ¹H NMR spectroscopy.[7]
Protocol for the Synthesis of Biotinylated Stimuli-Responsive Polymers
This protocol describes the synthesis of biotinylated polymers using a biotin-functionalized this compound RAFT agent, as demonstrated with N-isopropylacrylamide (NIPAAm) and N-(2-hydroxypropyl)methacrylamide (HPMA).[15]
Materials:
-
Biotinylated this compound (RAFT agent)
-
N-(2-hydroxypropyl)methacrylamide (HPMA) or N-isopropylacrylamide (NIPAAm) (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (solvent)
-
Vials with rubber septa
Procedure:
-
Prepare a stock solution by dissolving the monomer (e.g., HPMA), biotinylated RAFT agent, and AIBN in methanol.
-
Stir the solution for approximately 10 minutes to ensure all reagents are fully dissolved.
-
Transfer aliquots of the solution into several vials, which are then sealed with rubber septa.
-
The polymerization is carried out under a nitrogen atmosphere at a specific temperature (e.g., 70°C for NIPAAm).
-
Samples can be taken at different time intervals to monitor the conversion, molecular weight, and polydispersity.
-
The resulting polymer is purified, typically by dialysis or precipitation.
Characterization:
-
Molecular Weight and Polydispersity: Monitored over time using Size Exclusion Chromatography (SEC). A linear increase in molecular weight with conversion and low polydispersity indices (PDIs) are indicative of a controlled polymerization.[15]
-
Chemical Structure: Verified by ¹H NMR spectroscopy.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on polymers synthesized using this compound RAFT agents for biomedical applications.
| Polymer | Monomer(s) | CTA | Initiator | Solvent | Mn ( g/mol ) | PDI (Đ) | Reference |
| PVP Oligomers | N-vinylpyrrolidone | Bis(carboxymethyl)this compound | VA-501 | 1,4-Dioxane | 550 - 5,800 | Not specified | [7] |
| Biotinylated PHPMA | N-(2-hydroxypropyl)methacrylamide | Biotinylated this compound | AIBN | Methanol | ~7,800 | 1.15 | [15] |
| Biotinylated PHPMA-b-PNIPAAm | HPMA, N-isopropylacrylamide | Biotinylated PHPMA macro-CTA | AIBN | Methanol | ~18,100 | 1.29 | [15] |
| Polystyrene | Styrene | S-methyl S-(2-cyanoisopropyl) this compound | Thermal | Bulk | Not specified | < 1.2 | [16] |
| Poly(methyl acrylate) | Methyl acrylate | Symmetrical this compound | Not specified | Not specified | ~66,900 | 1.09 | [16] |
PVP: Poly(N-vinylpyrrolidone), PHPMA: Poly(N-(2-hydroxypropyl)methacrylamide), PNIPAAm: Poly(N-isopropylacrylamide), PDI: Polydispersity Index, Mn: Number-average molecular weight.
Visualizations
RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization using a this compound CTA.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General workflow for synthesizing and characterizing polymers via RAFT.
Logical Flow for Developing a Polymer-Drug Conjugate
Caption: Logical steps for creating and evaluating a polymer-drug conjugate.
References
- 1. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical polymers: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. db-thueringen.de [db-thueringen.de]
- 12. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric Materials, Advances and Applications in Tissue Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomedical Application of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Trithiocarbonate RAFT Polymerization
Welcome to the technical support center for trithiocarbonate-mediated RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low monomer conversion in their experiments.
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization is showing very low or no conversion. What are the most common initial checks I should perform?
A1: When encountering low conversion, begin by verifying the following critical parameters:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction mixture has been thoroughly deoxygenated. For many systems, sparging with an inert gas like nitrogen or argon for at least 30 minutes is sufficient. For highly sensitive monomers, performing several freeze-pump-thaw cycles is recommended.[1]
-
Initiator and Chain Transfer Agent (CTA) to Initiator Ratio: The concentration and ratio of your initiator to the this compound RAFT agent (CTA) are crucial for the polymerization rate. A common issue is having too low an initiator concentration relative to the CTA.[2][3]
-
Reaction Temperature: The reaction temperature directly influences the decomposition rate of the initiator. Ensure the temperature is appropriate for the chosen initiator's half-life to generate a sufficient radical flux.[1][2]
Q2: How does the ratio of Chain Transfer Agent (CTA) to initiator affect the conversion rate?
A2: The CTA to initiator ratio is a primary factor controlling the rate of polymerization. A higher CTA:initiator ratio can lead to a lower concentration of propagating radicals, which slows down the polymerization process. Conversely, decreasing this ratio (i.e., increasing the relative amount of initiator) generally leads to a higher rate of polymerization and, consequently, higher conversion in a given time.[2] However, using too much initiator can compromise the "living" characteristics of the polymerization, leading to a higher proportion of dead chains and broader molecular weight distribution. A CTA to initiator ratio of 1:1 has been shown to be a good compromise between rate and control for some systems.[2]
Q3: Can the choice of solvent impact my polymerization conversion?
A3: Yes, while trithiocarbonates are generally more robust to solvent effects compared to other RAFT agents like dithiobenzoates, the solvent can still influence the polymerization kinetics.[3] High concentrations of solvent can dilute the monomer and initiator, leading to a lower polymerization rate.[2][4] For instance, a high amount of toluene (66.6% w/w) has been shown to decrease the rate of polymerization of methyl acrylate.[2][4] However, moderate amounts of solvent (around 40% w/w) can sometimes lead to slightly higher conversions and better control than bulk polymerizations.[2][4] The polarity and aromaticity of solvents like toluene, N,N'-dimethylformamide (DMF), and methyl ethyl ketone (MEK) have been observed to have no significant effect on the polymerization rate of methyl acrylate.[2]
Q4: I'm observing a long induction period before any polymerization occurs. What could be the cause?
A4: An induction period, a delay before polymerization begins, is often attributed to the presence of inhibitors. The most common inhibitor is oxygen.[1] Thorough deoxygenation of the reaction mixture is therefore critical. Other potential causes include:
-
Impurities: Impurities in the monomer (such as the inhibitor not being fully removed) or solvent can act as radical scavengers, prolonging the induction period.[3]
-
Slow Initiation: If the chosen initiator has a low decomposition rate at the reaction temperature, it will take longer to generate a sufficient concentration of radicals to initiate polymerization.[3]
Q5: Could the this compound RAFT agent itself be the problem?
A5: Yes, the stability and purity of the this compound CTA are important. Trithiocarbonates can be susceptible to hydrolysis or aminolysis, especially under certain pH conditions or in the presence of nucleophiles.[1][5] Degradation of the CTA will lead to a loss of control over the polymerization and can result in lower conversions. It is essential to use a pure RAFT agent and consider its stability in the chosen reaction medium. For instance, in aqueous systems, the pH can influence the stability of the RAFT agent.[1]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Conversion
This guide provides a logical workflow to diagnose and resolve low conversion issues.
Troubleshooting Workflow for Low Conversion in this compound RAFT Polymerization
Caption: A step-by-step guide to troubleshooting low conversion.
Data Presentation
The following tables summarize the qualitative and quantitative effects of key experimental parameters on the conversion rate in this compound RAFT polymerization.
Table 1: Effect of CTA:Initiator Ratio on Polymerization Rate and Conversion
| CTA:Initiator Ratio | Polymerization Rate | Expected Conversion (in a fixed time) | Control over Molecular Weight Distribution |
| High (e.g., >10:1) | Slow | Low | Excellent |
| Moderate (e.g., 5:1) | Moderate | Moderate | Good |
| Low (e.g., <2:1) | Fast | High | Fair to Poor |
Data synthesized from multiple sources indicating general trends.[2][3]
Table 2: Influence of Temperature and Solvent on Polymerization of Methyl Acrylate
| Parameter | Condition | Monomer Conversion (after ~140-155 min) | Reference |
| [CTA]/[AIBN] Ratio | 1/0.1 | 37% | [2] |
| 1/0.5 | 69% | [2] | |
| 1/1 | 89% | [2] | |
| Solvent (Toluene) | Bulk (0% solvent) | Baseline | [2][4] |
| ~41% (w/w) | Marginally higher than bulk | [2][4] | |
| 66.6% (w/w) | Lower than bulk | [2][4] | |
| Temperature | 50°C (with AIBN) | Standard for cited experiments | [2] |
| Higher Temperature | Generally faster rate | [1] |
This table presents specific data for the RAFT polymerization of methyl acrylate mediated by a this compound at 50°C with AIBN as the initiator.
Experimental Protocols
Protocol 1: General Procedure for this compound RAFT Polymerization in an Organic Solvent
This protocol provides a general methodology for performing a this compound-mediated RAFT polymerization in a solvent such as toluene or dimethylformamide (DMF).
Materials:
-
Monomer (inhibitor removed by passing through a column of basic alumina)
-
This compound RAFT agent (CTA)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Reactant Preparation:
-
In a Schlenk flask, add the desired amounts of the monomer, this compound RAFT agent, and solvent.
-
The molar ratio of [Monomer]:[CTA]:[Initiator] will depend on the target degree of polymerization and desired reaction rate. A common starting point is in the range of 100:1:0.1 to 100:1:1.[2]
-
Add the initiator to the flask.
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Method A: Inert Gas Sparging: Bubble a gentle stream of inert gas (nitrogen or argon) through the reaction mixture via a long needle for at least 30 minutes while stirring.[1]
-
Method B: Freeze-Pump-Thaw Cycles (for highly sensitive systems):
-
-
Polymerization:
-
After deoxygenation, place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 50-80°C, depending on the initiator).[1][2]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Allow the polymerization to proceed for the desired time, with stirring. Samples can be taken periodically via a degassed syringe to monitor conversion by techniques like NMR or GC.
-
-
Termination:
-
To stop the polymerization, cool the reaction vessel (e.g., in an ice bath) and expose the mixture to air.
-
The polymer can then be isolated by precipitation in a non-solvent and dried under vacuum.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships between experimental parameters and their impact on the polymerization rate and conversion.
References
Technical Support Center: Optimizing Trithiocarbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for trithiocarbonate synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is very slow or appears to be incomplete. What are the common causes and solutions?
A1: Slow or incomplete reactions are a frequent issue. Several factors can contribute to this:
-
Insufficient Reactant Molarity: Ensure that the stoichiometry of your reactants is correct. For one-pot syntheses involving a thiol, carbon disulfide, and an alkyl halide, a common molar ratio is 1.5:3:1 (Thiol:CS₂:Alkyl Halide) with a base like triethylamine.[1]
-
Steric Hindrance: Bulky thiols or alkyl halides can significantly slow down the reaction rate. For instance, the reaction of a bulky thiol like 2-methyl-2-propanethiol may require a much longer reaction time and still result in a lower yield.[1]
-
Inadequate Temperature: While many one-pot syntheses can proceed at room temperature, some systems benefit from gentle heating to overcome activation energy barriers. However, be cautious as excessive heat can lead to side reactions.
-
Poor Mixing: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure efficient interaction between all reactants.
Q2: The color of my reaction mixture is not what I expected. What does the color indicate?
A2: Color changes are a key indicator of reaction progress. In a typical one-pot synthesis starting with a thiol and a base, the initial mixture is often colorless. Upon the addition of carbon disulfide (CS₂), the solution should turn a distinct blood-red or deep orange color.[1] This color change signifies the formation of the this compound anion (CS₃²⁻), which is a critical intermediate.[1] If this color does not develop, it could indicate a problem with the base, the quality of the CS₂, or the thiol. After the subsequent addition of the alkyl halide, the red color should fade to yellow or orange as the final this compound product is formed.
Q3: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?
A3: The most common byproduct in this compound synthesis is the corresponding disulfide, formed from the oxidative coupling of the starting thiol. This can be minimized by:
-
Maintaining an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the oxidation of the thiol.
-
Controlling Reaction Temperature: Elevated temperatures can sometimes promote side reactions.
-
Optimizing Reagent Addition Order: In some cases, the order of reagent addition can influence the formation of byproducts. It is often recommended to first generate the this compound anion before adding the alkylating agent.
Another potential issue is the formation of other sulfur-containing impurities. Purification by column chromatography is often necessary to isolate the desired this compound.
Q4: What is a good starting point for a solvent system to monitor my reaction by TLC?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your reaction. A good starting point for a solvent system is a mixture of a non-polar and a slightly more polar solvent. For many trithiocarbonates, a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 hexane:ethyl acetate) works well. The goal is to achieve a retention factor (Rf) for your starting material of around 0.2-0.4 to allow for clear separation from the product spot, which should have a different Rf. You can adjust the polarity of the solvent system by varying the ratio of the two solvents to achieve optimal separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or insufficient base. 2. Poor quality of carbon disulfide. 3. Sterically hindered reactants. 4. Incorrect stoichiometry.[1] 5. Reaction temperature is too low. | 1. Use a fresh, anhydrous base. Consider stronger bases if necessary. 2. Use freshly distilled or a new bottle of CS₂. 3. Increase reaction time and/or temperature. Note that this may still result in a modest yield.[1] 4. Carefully check the molar ratios of your reactants.[1] 5. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Reaction Mixture Remains Colorless After CS₂ Addition | 1. The base was not added or is inactive. 2. The thiol is not reacting. | 1. Ensure the base has been added and is of good quality. 2. Check the purity of the thiol. |
| Final Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of disulfide byproducts. 3. Formation of other closely-related impurities. | 1. Optimize reaction time and temperature to drive the reaction to completion. 2. Use flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the this compound from the disulfide. 3. If impurities are difficult to separate by chromatography, consider recrystallization if the product is a solid. |
| Inconsistent Results | 1. Variable quality of reagents. 2. Presence of moisture in the reaction. | 1. Use high-purity, and if necessary, freshly distilled reagents. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Quantitative Data on this compound Synthesis
The following tables summarize typical reaction conditions and yields for the synthesis of symmetrical and unsymmetrical trithiocarbonates.
Table 1: One-Pot Synthesis of Symmetrical Trithiocarbonates
| Alkyl Halide | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl Bromide | Triethylamine | Water | 0.5 | 25 | 97 | [1] |
| Ethyl Bromide | Triethylamine | Water | 1 | 25 | 92 | [1] |
| n-Butyl Bromide | Triethylamine | Water | 1 | 25 | 95 | [1] |
| Isopropyl Bromide | Triethylamine | Water | 3 | 25 | 75 | [1] |
Table 2: One-Pot Synthesis of Unsymmetrical Trithiocarbonates from Thiols
| Thiol | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Thiophenol | Ethyl Bromide | Triethylamine | Water | 1.5 | 25 | 90 | [1] |
| Benzyl Mercaptan | Ethyl Bromide | Triethylamine | Water | 1 | 25 | 93 | [1] |
| 1-Dodecanethiol | Ethyl Bromide | Triethylamine | Water | 2 | 25 | 88 | [1] |
| 2-Propanethiol | Benzyl Bromide | Triethylamine | Water | 2.5 | 25 | 80 | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Symmetrical Trithiocarbonates
This protocol is a general procedure for the synthesis of symmetrical trithiocarbonates from an alkyl halide and carbon disulfide.
Materials:
-
Alkyl halide (2 mmol)
-
Carbon disulfide (CS₂) (3 mmol)
-
Triethylamine (2 mmol)
-
Water (10 mL)
-
Dichloromethane (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (2 mmol) and triethylamine (2 mmol) in water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
Slowly add carbon disulfide (3 mmol) to the mixture. The reaction mixture should turn a blood-red color.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 30 minutes to a few hours, indicated by the disappearance of the starting materials and the formation of a new, less polar spot.
-
Once the reaction is complete, extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: One-Pot Synthesis of Unsymmetrical Trithiocarbonates
This protocol describes a general method for synthesizing unsymmetrical trithiocarbonates from a thiol, carbon disulfide, and an alkyl halide.
Materials:
-
Thiol (1.5 mmol)
-
Triethylamine (2 mmol)
-
Carbon disulfide (3 mmol)
-
Alkyl halide (1 mmol)
-
Water (10 mL)
-
Dichloromethane (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve the thiol (1.5 mmol) and triethylamine (2 mmol) in water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
Slowly add carbon disulfide (3 mmol). The solution should turn a blood-red color, indicating the formation of the this compound anion.[1]
-
Stir for an additional 15-30 minutes at room temperature.
-
Add the alkyl halide (1 mmol) to the reaction mixture. The red color should gradually fade to yellow/orange.
-
Monitor the reaction by TLC until the limiting reagent is consumed.
-
Work up the reaction as described in Protocol 1 (steps 5-7).
-
Purify the product by flash column chromatography.
Visualizing Workflows and Troubleshooting
The following diagrams illustrate the general experimental workflow for this compound synthesis and a logical approach to troubleshooting common issues.
References
identifying and minimizing side reactions in RAFT polymerization
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you might encounter during your RAFT polymerization experiments.
Issue 1: High Polydispersity Index (PDI) or Broad Molecular Weight Distribution
Q: My Gel Permeation Chromatography (GPC) results show a high PDI (> 1.3). What are the potential causes and how can I fix it?
A: A high PDI indicates poor control over the polymerization, leading to a broad distribution of polymer chain lengths. Several factors can contribute to this issue:
-
Inappropriate RAFT Agent Selection: The reactivity of the RAFT agent (specifically the Z and R groups) must be matched to the monomer being polymerized. Using an incompatible RAFT agent can lead to slow initiation or fragmentation, resulting in a loss of control. For instance, trithiocarbonates and dithioesters are generally suitable for more activated monomers (MAMs) like styrenes and (meth)acrylates, while xanthates and dithiocarbamates are better for less activated monomers (LAMs) like vinyl acetate.[1]
-
High Initiator Concentration: An excessive concentration of the initiator compared to the RAFT agent can lead to a significant number of chains being initiated by the initiator radicals rather than the RAFT agent's R group. This results in a population of "dead" polymer chains that are not controlled by the RAFT equilibrium, thus broadening the PDI.[2][3][4] A general guideline is to use a [RAFT agent]/[initiator] ratio of 5 to 10 or higher.
-
Slow Pre-Equilibrum: If the initial addition of a propagating radical to the RAFT agent and the subsequent fragmentation of the R group is slow compared to propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution. This can be a problem with certain combinations of RAFT agents and monomers, particularly with methacrylates where the choice of the R group is critical.
-
Side Reactions: The presence of side reactions such as chain transfer to solvent or polymer, or thermal decomposition of the RAFT agent, can also contribute to a higher PDI.
Solutions:
-
Optimize RAFT Agent: Consult the literature to select a RAFT agent with a high chain transfer constant for your specific monomer.
-
Reduce Initiator Concentration: Decrease the initiator concentration to increase the ratio of [RAFT agent] to [initiator]. This will minimize the number of dead chains initiated by the thermal initiator.[3][4]
-
Adjust Temperature: Lowering the reaction temperature can sometimes improve control by reducing the rate of termination reactions relative to the RAFT equilibrium. However, the temperature must be sufficient for the initiator to decompose at an appropriate rate.
-
Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant to minimize this side reaction.
Issue 2: Bimodal or Asymmetric GPC Traces
Q: My GPC trace shows a shoulder or a bimodal distribution. What does this indicate?
A: Shoulders or multiple peaks in a GPC trace suggest the presence of more than one distinct polymer population.
-
High Molecular Weight Shoulder: This is often observed in methacrylate polymerizations and can be attributed to termination by combination, especially at high monomer conversions.[5] It can also be a result of too rapid initiator decomposition before the RAFT equilibrium is established, leading to a population of uncontrolled, high molecular weight polymer.[5]
-
Low Molecular Weight Tailing/Shoulder: This can be caused by retardation of the polymerization, where the RAFT agent or the dormant polymer chains react with propagating radicals to form a stable intermediate radical that does not fragment efficiently. This can lead to a population of shorter, "retarded" chains. It can also be a sign of incomplete initiation by the RAFT agent.
-
Bimodal Distribution: A distinct second peak can indicate the presence of a significant amount of dead polymer formed through termination reactions or transfer processes. It could also arise from impurities in the monomer or RAFT agent that act as an alternative initiating or terminating species.
Solutions:
-
For High Molecular Weight Shoulders:
-
Lower the reaction temperature to reduce the rate of termination.
-
Decrease the initiator concentration.
-
Stop the polymerization at a lower monomer conversion.
-
-
For Low Molecular Weight Tailing:
-
Choose a RAFT agent with a higher transfer constant for your monomer.
-
Increase the reaction temperature to promote fragmentation of the intermediate radical.
-
Ensure the purity of your monomer and RAFT agent.
-
Issue 3: Slow or Inhibited Polymerization
Q: My polymerization is very slow or has a long induction period before starting. What could be the problem?
A: Slow polymerization or an induction period is a common issue, often related to inhibitors or suboptimal reaction conditions.
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit radical polymerizations by reacting with propagating radicals to form stable peroxy radicals.[6] This is one of the most common causes of induction periods.
-
Inhibitor in Monomer: Commercial monomers are often supplied with inhibitors (like hydroquinone) to prevent polymerization during storage. These must be removed before use.
-
Retardation by RAFT Agent: Some RAFT agents, particularly dithiobenzoates, can cause rate retardation by forming a very stable intermediate radical.
-
Low Temperature: The reaction temperature may be too low for the initiator to decompose at a sufficient rate to generate an adequate concentration of radicals.
-
Impure RAFT Agent: Impurities in the RAFT agent, such as thiols, can act as chain transfer agents and interfere with the polymerization.
Solutions:
-
Thorough Deoxygenation: It is crucial to remove all dissolved oxygen from the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by performing several freeze-pump-thaw cycles.[6][7]
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use.
-
Increase Temperature: If the initiator decomposition rate is too low, increasing the temperature can accelerate the polymerization. Be mindful that higher temperatures can also increase side reactions.
-
Choose a Different RAFT Agent: If retardation is suspected, switch to a RAFT agent known to cause less retardation with your monomer (e.g., a trithiocarbonate instead of a dithiobenzoate for some systems).
Issue 4: Loss of End-Group Fidelity
Q: How can I confirm the presence of the RAFT end-group, and what could cause its loss?
A: The presence of the thiocarbonylthio end-group is crucial for the "living" character of the polymer, enabling chain extension and the synthesis of block copolymers.
Confirmation of End-Group:
-
UV-Vis Spectroscopy: The thiocarbonylthio group has a characteristic UV-Vis absorbance that can be used to quantify its presence.
-
NMR Spectroscopy: 1H and 13C NMR can be used to identify the signals from the Z and R groups of the RAFT agent attached to the polymer chain.
-
MALDI-TOF MS: This technique can be used to analyze the mass of the polymer chains and confirm the presence of the RAFT end-group by comparing the observed mass with the theoretical mass including the end-groups.[8][9]
Causes of End-Group Loss:
-
Hydrolysis or Aminolysis: In the presence of water or amines, especially at high pH, the thiocarbonylthio group can be cleaved from the polymer chain.[10] Dithioesters are particularly prone to hydrolysis.[10]
-
Thermal Decomposition: At elevated temperatures, some RAFT agents can undergo thermal decomposition, leading to the loss of the end-group.[2] This is more significant for certain RAFT agent structures and at higher temperatures.
-
Oxidation: The RAFT end-group can be susceptible to oxidation, especially during purification or storage.
Solutions:
-
Control pH: For aqueous polymerizations, maintaining a lower pH can help to minimize hydrolysis and aminolysis.
-
Lower Temperature: If thermal decomposition is a concern, conduct the polymerization at the lowest effective temperature.
-
Careful Purification and Storage: Avoid exposing the polymer to harsh conditions during work-up and store the purified polymer under an inert atmosphere in the dark.
Data Presentation: Quantitative Impact of Reaction Parameters
The following tables summarize the quantitative effects of various reaction parameters on RAFT polymerization outcomes.
Table 1: Effect of Initiator Concentration on Polydispersity Index (PDI)
| Monomer | RAFT Agent | [M]0:[CTA]0:[I]0 | Temperature (°C) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI |
| Methyl Methacrylate | CTA-1 | 200:1:0.5 | 70 | 91 | 18,200 | 25,100 | 1.30 |
| Methyl Methacrylate | CTA-1 | 200:1:1 | 70 | 72 | 14,400 | 18,500 | 1.30 |
| Methyl Methacrylate | CTA-1 | 200:1:2 | 70 | 54 | 10,800 | 13,200 | 1.30 |
| Acrylamide | DMPA | 100:1:0.1 | 70 | >95 | 7,100 | 8,200 | 1.15 |
| Acrylamide | DMPA | 100:1:0.2 | 70 | >95 | 7,100 | 7,500 | 1.25 |
Data for Methyl Methacrylate adapted from[11]. Data for Acrylamide is illustrative based on trends described in[3]. CTA-1 is a symmetrical this compound. DMPA is dodecyl trithiodimethyl propionic acid.
Table 2: Decomposition Rates of Common Initiators
| Initiator | Solvent | Temperature (°C) | Half-life (t1/2) (hours) |
| AIBN | Toluene | 60 | 17.3 |
| AIBN | Toluene | 70 | 4.4 |
| AIBN | Toluene | 80 | 1.2 |
| ACVA | Water | 60 | 10.0 |
| ACVA | Water | 70 | 2.5 |
| ACVA | Water | 80 | 0.7 |
Data is approximate and can vary with solvent and other conditions. AIBN (Azobisisobutyronitrile), ACVA (4,4'-Azobis(4-cyanovaleric acid)).
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization
This protocol provides a general guideline for setting up a RAFT polymerization. Specific amounts of monomer, RAFT agent, and initiator should be calculated based on the desired molecular weight and the specific kinetics of the system.
-
Reagent Preparation:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Accurately weigh the monomer, RAFT agent, and initiator into a reaction flask equipped with a magnetic stir bar.
-
Add the desired amount of solvent.
-
-
Deoxygenation:
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature to initiate the polymerization.
-
Allow the reaction to proceed for the desired time. Monitor the progress of the reaction by taking aliquots at different time points for analysis (e.g., by NMR for conversion and GPC for molecular weight).
-
-
Termination and Purification:
-
To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol for polystyrene).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Protocol 2: Analysis of RAFT Polymers by GPC
-
Sample Preparation:
-
Dissolve a small amount of the purified polymer (typically 1-2 mg/mL) in the GPC eluent (e.g., THF for many common polymers).
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or particulate matter.
-
-
GPC Analysis:
-
Inject the filtered sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
The detector (typically a refractive index detector) measures the concentration of the polymer eluting from the columns.
-
-
Data Analysis:
-
The GPC software will generate a chromatogram showing the molecular weight distribution of the polymer.
-
From the chromatogram, you can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Examine the shape of the chromatogram for any shoulders or bimodality that may indicate the presence of side reactions.
-
Protocol 3: Characterization by 1H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl3).
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum of the polymer solution.
-
-
Data Analysis:
-
Monomer Conversion: Compare the integral of a characteristic monomer vinyl proton signal with the integral of a polymer backbone signal to calculate the monomer conversion.
-
End-Group Analysis: Identify the signals corresponding to the protons of the R and Z groups of the RAFT agent at the polymer chain ends. The presence and integration of these signals can confirm the end-group fidelity.
-
Side Products: Look for any unexpected signals that might indicate the presence of byproducts from side reactions.
-
Protocol 4: Identification of Byproducts by MALDI-TOF MS
-
Sample Preparation:
-
This is a critical step and the choice of matrix and cationizing agent depends on the polymer.
-
A common method is the dried-droplet method:
-
Prepare a solution of the polymer (e.g., 10 mg/mL in THF).
-
Prepare a solution of the matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) at 20 mg/mL in THF).
-
Prepare a solution of the cationizing agent (e.g., sodium trifluoroacetate (NaTFA) at 10 mg/mL in THF).
-
Mix the polymer, matrix, and salt solutions in a specific ratio (e.g., 5:25:1 by volume).
-
Spot a small amount (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry.
-
-
-
MALDI-TOF MS Analysis:
-
Acquire the mass spectrum of the sample.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain with a specific degree of polymerization.
-
Calculate the mass of the repeating monomer unit.
-
Determine the mass of the end-groups by subtracting the mass of the polymer backbone from the total mass of the polymer chain. This can confirm the presence of the RAFT end-group and identify any unexpected end-groups resulting from side reactions like chain transfer to solvent.[8][9]
-
Visualizations
Caption: Overview of potential side reactions deviating from the ideal RAFT polymerization cycle.
Caption: A logical workflow for troubleshooting common issues in RAFT polymerization.
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trithiocarbonate-Functionalized Polymers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using trithiocarbonate agents.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound-functionalized polymer sample?
After RAFT polymerization, your crude product typically contains several impurities alongside the desired polymer. These include:
-
Unreacted Monomer: Residual monomer that did not polymerize.[1]
-
Unreacted RAFT Agent: The original this compound chain transfer agent (CTA).
-
Initiator Residues: Unreacted initiator and byproducts from initiator decomposition.[1]
-
Oligomers: Low molecular weight polymer chains.
-
Terminated Chains: Polymer chains where the active end has been irreversibly terminated.[2]
Q2: Why is purification of my RAFT polymer necessary?
Purification is crucial for several reasons:
-
Accurate Characterization: Impurities can interfere with analytical techniques like Nuclear Magnetic Resonance (NMR) and Size Exclusion Chromatography (SEC/GPC), leading to inaccurate molecular weight and purity assessments.[3][4]
-
Downstream Reactions: Residual monomers and initiator fragments can interfere with post-polymerization modifications or end-group removal reactions.[1]
-
Final Application Performance: The presence of the this compound group can lead to color, odor, and undesired reactivity in the final material.[3][5] For biomedical applications, removing small-molecule impurities is essential to avoid toxicity.
Q3: Which purification method should I choose?
The best method depends on the nature of your polymer, the impurities you need to remove, and the scale of your experiment.
-
Precipitation: Excellent for removing unreacted monomers and other small molecules from polymers that are soluble in one solvent and insoluble in another ("non-solvent"). It is a fast and common technique.[]
-
Dialysis: Ideal for purifying water-soluble polymers by removing small molecules through a semipermeable membrane.[7][8][9] It is a gentle method but can be time-consuming.[8]
-
Size Exclusion Chromatography (SEC): A powerful technique that separates molecules based on their hydrodynamic volume.[10][11] It can separate the polymer from unreacted RAFT agent, residual monomer, and low molecular weight oligomers.[3] Preparative SEC can be used for purification, but it is often more complex and less scalable than precipitation or dialysis.[4]
Q4: My polymer is yellow/pink. Is this normal? How can I get rid of the color?
The color is characteristic of the thiocarbonylthio group in the this compound RAFT agent and is completely normal.[5][12] If the color is undesirable for your final application, the end-group must be chemically removed.[5] Common methods include reaction with nucleophiles (aminolysis), radical-induced reduction, oxidation, or thermolysis.[3][5][13]
Purification Workflow
The following diagram illustrates a general workflow for purifying and processing this compound-functionalized polymers.
References
- 1. EP2791184B1 - Process for removing thiocarbonylthio groups from raft polymers - Google Patents [patents.google.com]
- 2. Photoiniferter-RAFT polymerization mediated by bis(this compound) disulfides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01307C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. paint.org [paint.org]
- 11. docs.paint.org [docs.paint.org]
- 12. Thermolysis of RAFT-Synthesized Polymers. A Convenient Method for this compound Group Elimination | Semantic Scholar [semanticscholar.org]
- 13. End group removal and modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Monomer Conversion with Trithiocarbonate CTAs
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing trithiocarbonate chain transfer agents (CTAs). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to monomer conversion, ensuring successful and efficient polymerization.
Troubleshooting Guide: Low Monomer Conversion
Low or incomplete monomer conversion is a frequent challenge in RAFT polymerization. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My RAFT polymerization is showing low or no monomer conversion. What are the potential causes and how can I fix this?
Answer: Several factors can contribute to poor monomer conversion. Follow this troubleshooting workflow to diagnose the issue:
Frequently Asked Questions (FAQs)
Q1: How does the CTA to initiator ratio affect monomer conversion?
A high CTA-to-initiator ratio can decrease the concentration of propagating radicals, leading to a slower polymerization rate and potentially lower final conversion.[1] Conversely, a very low ratio can result in a higher rate of termination reactions, leading to a loss of control over the polymerization and a broad molecular weight distribution.[2] Finding the optimal balance is crucial. A CTA-to-initiator ratio of 1:1 has been shown to be a good compromise between reaction rate and control for the polymerization of methyl acrylate.[2][3]
Data on CTA/Initiator Ratio Effect on Methyl Acrylate Polymerization Conditions: Bulk polymerization, 50°C, CTA = 2-ethylthiocarbonylsulfanyl-propionic acid ethyl ester, Initiator = AIBN.
| [CTA]/[AIBN] Ratio | Monomer Conversion (after ~140-155 min) |
| 1 / 0.1 | 37%[2] |
| 1 / 0.5 | 69%[2] |
| 1 / 1.0 | 89%[2] |
Q2: Can the choice of this compound CTA impact the polymerization of different monomers?
Yes, the structure of the CTA is critical, especially when polymerizing monomers with different polarities. For instance, in the RAFT polymerization of hydrophilic monomers in aqueous media, a hydrophobic CTA like 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05) can form micelles.[4] This can hinder the interaction between the CTA and a hydrophilic monomer like 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), leading to poor control and low conversion.[4] In contrast, a more hydrophilic CTA like 4-cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) allows for effective polymerization of hydrophilic monomers.[4]
Comparison of this compound CTAs for Hydrophilic Monomers Conditions: Polymerization in D₂O at pH 10, 70°C, [Monomer]/[CTA]/[V-501] = 50/1/0.4.
| Monomer | CTA | Monomer Conversion (after 90 min) | Polymer Dispersity (Mw/Mn) |
| N,N-dimethylacrylamide (DMA) | Rtt-17 (hydrophilic) | 97.2%[4] | < 1.2[4] |
| N,N-dimethylacrylamide (DMA) | Rtt-05 (hydrophobic) | 91.2%[4] | < 1.2[4] |
| 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | Rtt-17 (hydrophilic) | Controlled polymerization | ~ 1.2[4] |
| 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | Rtt-05 (hydrophobic) | Failed to maintain control | ≥ 1.9[4] |
Q3: My reaction mixture changes color from pink/red to yellow, and I'm getting low conversion. What is happening?
This color change often indicates degradation of the this compound CTA.[5] this compound groups can be susceptible to hydrolysis, especially under basic conditions, or aminolysis.[4][6] This degradation consumes the CTA, leading to a loss of control over the polymerization and premature termination, resulting in low monomer conversion. It is important to ensure the stability of the CTA under the chosen reaction conditions, particularly pH and temperature.[4][6] Self-catalyzed hydrolysis of some commercially available CTAs containing both nitrile and carboxylic acid groups has also been reported, which can impact polymerization control.[7][8]
Q4: I'm observing an induction period with no polymerization. How can I minimize this?
An induction period is a delay before polymerization starts and is a common feature of RAFT polymerization.[1] It is often attributed to the time required to establish the pre-equilibrium between the initiator-derived radicals and the CTA.[4] The duration of the induction period can be influenced by the reactivity of the CTA, the initiator, and the monomer. While often unavoidable, ensuring all inhibitory substances like oxygen are rigorously removed can help minimize any additional delays.[1]
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of N,N-dimethylacrylamide (DMA) in Aqueous Solution
This protocol is adapted from a method demonstrated to achieve high monomer conversion.[4]
1. Reactant Preparation:
-
In a suitable reaction vessel (e.g., a Schlenk flask), dissolve N,N-dimethylacrylamide (DMA), the this compound RAFT agent (e.g., Rtt-17), and the initiator (e.g., V-501) in D₂O.
-
Adjust the pH of the solution to the desired value (e.g., pH 10) using NaOD.[4]
-
A typical molar ratio for targeting a degree of polymerization of 50 would be [DMA]/[CTA]/[V-501] = 50/1/0.4.[4]
2. Deoxygenation:
-
Seal the vessel and purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.[4][6] For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.[1]
3. Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.[4]
-
Maintain the reaction under an inert atmosphere.
4. Monitoring and Termination:
-
Take aliquots at timed intervals to monitor monomer conversion by ¹H NMR. The conversion can be calculated by comparing the integral of the vinyl protons of the monomer to a non-variable proton signal.[4]
-
To terminate the polymerization, cool the reaction vessel and expose the mixture to air.
Protocol 2: General Procedure for RAFT Polymerization of Methyl Acrylate (MA) in Solvent
This protocol is based on a study optimizing conditions for acrylate polymerization.[2]
1. Reactant Preparation:
-
In a Schlenk flask, charge the methyl acrylate (MA) monomer, the this compound CTA (e.g., 2-ethylthiocarbonylsulfanyl-propionic acid ethyl ester), the initiator (e.g., AIBN), and the solvent (e.g., toluene, ~40% w/w).
-
A recommended starting molar ratio is [MA]/[CTA]/[AIBN] = 100/1/1.[2][3]
2. Deoxygenation:
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[1]
3. Polymerization:
-
Place the flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 50°C).[2]
4. Analysis:
-
After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing it to oxygen.
-
Analyze the monomer conversion via ¹H NMR and the polymer molecular weight and dispersity via Size Exclusion Chromatography (SEC).
References
addressing stability issues of trithiocarbonate agents under harsh conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trithiocarbonate (TTC) RAFT agents under harsh experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound RAFT agents?
A1: The stability of this compound (TTC) RAFT agents is primarily influenced by pH, temperature, the presence of nucleophiles, and oxidizing or reducing agents. The chemical structure of the TTC agent itself, particularly the R and Z groups, also plays a crucial role in its stability. For instance, TTCs are generally more stable in acidic to neutral conditions but are susceptible to hydrolysis in basic media.[1][2]
Q2: My RAFT polymerization is showing an unexpected induction period or slow polymerization rate. Could this be related to TTC stability?
A2: Yes, an induction period can be a sign of issues with the RAFT agent.[1] While a short pre-equilibrium phase is normal in RAFT polymerization, a prolonged induction period can indicate partial degradation of the TTC agent, leading to a lower concentration of active chains.[1] Slow polymerization rates can also be a symptom of TTC degradation or the formation of inhibiting species.
Q3: I observe a color change in my reaction mixture from yellow/orange to colorless. What does this indicate?
A3: The characteristic yellow or orange color of a RAFT polymerization is due to the thiocarbonylthio group of the TTC agent. A gradual fading of this color, especially if it occurs prematurely or is accompanied by a loss of polymerization control, suggests degradation of the this compound moiety.[3]
Q4: Can the monomer I'm using affect the stability of the this compound agent?
A4: Absolutely. Certain monomers can promote the degradation of the TTC agent. For example, N-arylmethacrylamides have been shown to cause temperature-dependent degradation of trithiocarbonates through a nucleophilic attack of the ultimate monomer unit on the thiocarbonyl group.[4][5][6][7] It is crucial to consider potential interactions between your monomer and the TTC agent, especially at elevated temperatures.
Q5: How does the structure of the TTC agent influence its stability in aqueous media?
A5: The hydrophobicity of the TTC agent can significantly impact its stability in aqueous solutions, particularly under basic conditions. Hydrophobic TTCs can form micelles, which can protect the this compound group from hydrolysis by sequestering it in the hydrophobic core of the micelle.[1][8] In contrast, hydrophilic TTCs are more exposed to the aqueous environment and can be more susceptible to hydrolysis.[1][8]
Troubleshooting Guides
Issue 1: Poor Polymerization Control (High Dispersity, Bimodal Molecular Weight Distribution)
| Possible Cause | Suggested Solution |
| TTC Hydrolysis (High pH) | For aqueous polymerizations, maintain a pH below 11, as significant hydrolysis of some TTCs can occur above this value.[1] Consider using a buffer to maintain a stable pH throughout the polymerization. |
| Thermal Degradation | If polymerizing at high temperatures (e.g., > 70°C), consider lowering the temperature and using a lower-temperature initiator. Be aware that some monomers can promote thermal degradation.[4][6][7] |
| Oxidative Degradation | Ensure thorough deoxygenation of the reaction mixture before and during polymerization. Avoid using solvents that may contain peroxide impurities (e.g., aged THF). |
| Reaction with Nucleophiles | If the monomer or other components in the reaction mixture are nucleophilic, they may attack the TTC agent. This is a known issue with certain amine-containing monomers. Running the polymerization at a lower pH can mitigate this by protonating the amine.[2] |
| Impure TTC Agent | Hydrolysis of the cyano group to an amide can occur during storage.[9][10] This impurity can lead to a loss of control. Purify the TTC agent before use if degradation is suspected. |
Issue 2: Complete Loss of Polymerization
| Possible Cause | Suggested Solution |
| Severe TTC Degradation | This can be caused by extreme pH or temperature, or reaction with strong oxidants or reductants. Verify the stability of your TTC under the planned reaction conditions before proceeding with the polymerization. |
| Reaction with Strong Reductants | Strong reducing agents like sodium borohydride (NaBH₄) can cleave the this compound group.[11] Ensure that any post-polymerization modifications using such reagents are planned accordingly. |
| Incorrect TTC for Monomer | Trithiocarbonates are generally suitable for "more activated monomers" (MAMs) like acrylates and styrenes but can inhibit the polymerization of "less activated monomers" (LAMs) like vinyl acetate. |
Quantitative Data on TTC Stability
The stability of this compound agents is highly dependent on the specific agent and the conditions. The following tables provide a summary of stability data for two common types of TTCs.
Table 1: Stability of Hydrophilic vs. Hydrophobic TTCs under Basic Conditions
Data for 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17, hydrophilic) and 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05, hydrophobic) after 24 hours at 60°C.[1]
| pH | Rtt-17 Decomposition (%) | Rtt-05 Decomposition (%) |
| 9 | ~0 | ~0 |
| 10 | ~0 | ~0 |
| 11 | 16.7 - 74.5 | ~0 |
| 12 | > 75 | ~0 |
| 13 | > 75 | 71.2 |
Table 2: Temperature-Dependent Degradation of a TTC in the Presence of N-Arylmethacrylamides
Data for the polymerization of N-phenylmethacrylamide (PhMA) and N-benzylmethacrylamide (BnMA) mediated by a this compound RAFT agent.[4][6][7]
| Monomer | Temperature (°C) | Time (h) | TTC Degradation (%) |
| PhMA | 70 | 12 | 60 |
| BnMA | 70 | 12 | 3 |
Experimental Protocols
Protocol 1: Monitoring TTC Stability by UV-Vis Spectroscopy
This protocol allows for the monitoring of the degradation of the this compound group by observing the decrease in absorbance of its characteristic π-π* transition.
-
Prepare a Stock Solution: Prepare a stock solution of the TTC agent in a suitable solvent (e.g., water, dioxane). The concentration should be chosen such that the absorbance at the λmax of the this compound group (typically around 310 nm) is within the linear range of the spectrophotometer (usually between 0.1 and 1.0).
-
Prepare Samples: In separate vials, dilute the stock solution with the desired solvent systems to be tested (e.g., buffer solutions of different pH, solutions containing potential degradants).
-
Incubate under Harsh Conditions: Place the vials in the desired harsh conditions (e.g., a water bath at a specific temperature).
-
Take Aliquots: At regular time intervals, take an aliquot from each vial.
-
Measure Absorbance: Dilute the aliquot to a concentration suitable for UV-Vis analysis and measure the absorbance at the λmax of the this compound group.[1]
-
Analyze Data: Plot the absorbance versus time. A decrease in absorbance indicates degradation of the TTC agent. The rate of degradation can be determined from the slope of this plot.
Protocol 2: Monitoring TTC Stability by ¹H NMR Spectroscopy
This protocol provides more detailed structural information on the degradation process.
-
Prepare NMR Sample: Dissolve a known concentration of the TTC agent in a deuterated solvent (e.g., D₂O for aqueous stability studies) in an NMR tube.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum at t=0. Identify a characteristic peak of the TTC agent that is well-resolved and does not overlap with other signals. For example, the methyl protons near the this compound group are often used.[1]
-
Incubate under Harsh Conditions: Place the NMR tube in the desired harsh conditions (e.g., a heated NMR probe or an external heating block).
-
Acquire Spectra Over Time: Acquire ¹H NMR spectra at regular time intervals.
-
Analyze Data: Integrate the characteristic TTC peak and a stable internal standard or a peak from a non-degrading part of the molecule. A decrease in the integral of the characteristic TTC peak relative to the standard indicates degradation.[1] New peaks may also appear, providing insight into the degradation products.
Visualizations
Caption: Troubleshooting workflow for poor RAFT polymerization control.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. escholarship.org [escholarship.org]
- 5. Mechanistic Insights into Temperature-Dependent this compound Chain-End Degradation during the RAFT Polymerization of N‑Arylmethacrylamides [escholarship.org]
- 6. "Mechanistic Insights Into Temperature-Dependent this compound Chain" by Brooks A. Abel and Charles L. McCormick [aquila.usm.edu]
- 7. "Mechanistic Insights into Temperature-Dependent this compound Chain" by Brooks A. Abel and Charles L. McCormick [aquila.usm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing GPC Anomalies in RAFT Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during Gel Permeation Chromatography (GPC) analysis, specifically the appearance of a high molecular weight shoulder.
Frequently Asked Questions (FAQs)
Q1: What does a high molecular weight shoulder in the GPC trace of my RAFT polymer signify?
A high molecular weight shoulder in your GPC chromatogram indicates the presence of a population of polymer chains with significantly higher molecular weight than the main distribution. This suggests a loss of control during the polymerization process, leading to undesirable side reactions and a broadening of the molecular weight distribution (higher Polydispersity Index, Ð).
Q2: What are the primary causes of a high molecular weight shoulder in RAFT polymerization?
Several factors can contribute to the formation of a high molecular weight shoulder. The most common causes include:
-
Initiator-Related Issues: An initiator that decomposes too quickly relative to the RAFT agent's chain transfer rate can lead to a burst of conventional free radical polymerization, resulting in a population of high molecular weight chains.[1]
-
RAFT Agent Purity and Suitability: Impurities in the RAFT agent can interfere with the polymerization control.[2] Additionally, a RAFT agent that is not well-suited for the specific monomer can lead to poor control.[3]
-
High Monomer Conversion: Pushing the polymerization to very high conversions can increase the likelihood of termination reactions, such as radical coupling, which can double the molecular weight of polymer chains and contribute to a high molecular weight shoulder.[1]
-
Irreversible Chain Transfer Reactions: Side reactions, such as chain transfer to monomer or polymer, can lead to the formation of branched or crosslinked structures, which appear as a high molecular weight shoulder.[2]
-
Post-Polymerization Reactions: In some cases, reactions can occur during sample workup or GPC analysis. For example, the cleavage of the RAFT end-group followed by disulfide coupling can lead to chain doubling.[4] The use of certain additives in the GPC eluent, such as sodium azide, has been shown to cause cleavage of some RAFT end-groups, leading to disulfide coupling and the appearance of a high molecular weight shoulder.[4][5]
Q3: Can the GPC setup itself cause a high molecular weight shoulder?
While less common, issues with the GPC setup can sometimes manifest as artifacts in the chromatogram. However, a distinct high molecular weight shoulder is more likely due to the polymer sample itself. It is crucial to ensure proper GPC practices, including using the correct column for your polymer's molecular weight range, appropriate calibration standards, and proper sample preparation, such as complete dissolution and filtration, to avoid erroneous results.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the issue of a high molecular weight shoulder in your RAFT polymerization GPC traces.
Step 1: Analyze Your GPC Data and Polymerization Conditions
Before making any experimental changes, carefully review your GPC data and the conditions of your polymerization.
| Parameter | What to Look For | Potential Implication |
| GPC Trace | Shape and size of the high molecular weight shoulder. | A small shoulder might indicate minor side reactions, while a large one suggests a significant loss of control. |
| Monomer Conversion | Was the conversion very high (>90%)? | High conversion increases the probability of termination reactions.[1] |
| Initiator Half-Life | Is the initiator's half-life at the reaction temperature very short? | Rapid initiator decomposition can lead to conventional free radical polymerization. |
| [Monomer]:[RAFT Agent]:[Initiator] Ratios | Are the ratios appropriate for the target molecular weight and monomer? | Incorrect ratios can lead to poor control over the polymerization. |
| Reaction Temperature | Was the temperature too high? | Higher temperatures can accelerate side reactions.[1] |
Step 2: Investigate Potential Root Causes
Based on your analysis, proceed with the following troubleshooting steps.
Issue: Initiator Decomposition Rate
Hypothesis: The initiator is decomposing too quickly, leading to an initial burst of uncontrolled polymerization.
dot
Caption: Initiator decomposition pathway leading to a high molecular weight shoulder.
Troubleshooting Actions:
-
Select an Initiator with a Longer Half-Life: Choose an initiator that decomposes more slowly at your reaction temperature. This will ensure a more constant and lower concentration of radicals throughout the polymerization.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the decomposition rate of the initiator.[1]
-
Adjust the [RAFT Agent]:[Initiator] Ratio: Increasing this ratio can help to better control the concentration of propagating radicals. A typical starting point is a ratio between 3:1 and 10:1.
Issue: RAFT Agent Purity and Suitability
Hypothesis: The RAFT agent is impure or not suitable for the monomer being polymerized.
dot
Caption: Impact of RAFT agent quality on polymerization control.
Troubleshooting Actions:
-
Purify the RAFT Agent: Ensure your RAFT agent is of high purity. Purification can be performed using techniques like column chromatography or recrystallization.[2]
-
Verify RAFT Agent Suitability: Consult the literature to confirm that the chosen RAFT agent is effective for your specific monomer. The choice of the R and Z groups of the RAFT agent is critical for controlling the polymerization of different monomer families (e.g., methacrylates, acrylates, styrenes).[3]
Issue: High Monomer Conversion and Termination Reactions
Hypothesis: Pushing the reaction to high conversion leads to an increased rate of termination reactions.
dot
Caption: Effect of monomer conversion on polymerization outcome.
Troubleshooting Actions:
-
Monitor Monomer Conversion: Take aliquots from the reaction at different time points and analyze the monomer conversion (e.g., by ¹H NMR) and molecular weight distribution (by GPC). This will help you identify the onset of the high molecular weight shoulder.
-
Stop the Polymerization at a Lower Conversion: Quench the reaction before it reaches very high conversions to minimize termination reactions. Typically, conversions below 90% are recommended.
Experimental Protocols
Protocol 1: Purification of a Trithiocarbonate RAFT Agent by Column Chromatography
This protocol provides a general guideline for the purification of a common this compound RAFT agent. Specific conditions may need to be optimized for your particular agent.
-
Prepare the Column: Pack a glass chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Dissolve the RAFT Agent: Dissolve the crude RAFT agent in a minimal amount of the eluent.
-
Load the Column: Carefully load the dissolved RAFT agent onto the top of the silica gel bed.
-
Elute the Column: Begin elution with the chosen solvent system. The yellow/orange band corresponding to the RAFT agent should be collected. Impurities will either elute faster or be retained on the column.
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the pure fractions containing the RAFT agent.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified RAFT agent.
-
Characterize: Confirm the purity of the RAFT agent by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Monitoring a RAFT Polymerization
This protocol describes how to monitor the progress of a RAFT polymerization to identify the optimal stopping point.
-
Set up the Polymerization: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Take Initial Sample (t=0): Before starting the polymerization (e.g., before heating), take a small aliquot of the reaction mixture. This will serve as your reference for conversion calculation.
-
Start the Polymerization: Initiate the polymerization by raising the temperature or adding the initiator.
-
Take Timed Aliquots: At regular intervals (e.g., every 30 or 60 minutes), carefully withdraw a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quench the Aliquots: Immediately quench the polymerization in each aliquot by exposing it to air and/or cooling it in an ice bath. For some polymerizations, adding a small amount of an inhibitor like hydroquinone may be necessary.
-
Prepare Samples for Analysis:
-
NMR: Dilute a portion of the aliquot in a suitable deuterated solvent for ¹H NMR analysis to determine monomer conversion.
-
GPC: Dilute another portion of the aliquot in the GPC eluent, filter it through a 0.22 µm syringe filter, and analyze it by GPC to determine the molecular weight and polydispersity.
-
-
Analyze the Data: Plot monomer conversion vs. time and Mn and Ð vs. conversion. This will allow you to observe the evolution of the molecular weight distribution and identify when the high molecular weight shoulder begins to appear.
By following these troubleshooting guides and experimental protocols, you can systematically diagnose and resolve the issue of a high molecular weight shoulder in your GPC traces, leading to better-controlled RAFT polymerizations and more reliable results in your research and development activities.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. Cleavage of macromolecular RAFT chain transfer agents by sodium azide during characterization by aqueous GPC - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Solvent Selection for Trithiocarbonate RAFT Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using trithiocarbonate chain transfer agents (CTAs). Accurate solvent selection is critical for achieving controlled polymerization, high monomer conversion, and desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a solvent for this compound RAFT polymerization?
A1: The ideal solvent should meet the following criteria:
-
Solubility: The monomer, polymer, and this compound RAFT agent must all be soluble in the chosen solvent throughout the polymerization. Poor solubility can lead to precipitation, broadened molecular weight distribution, and low conversion.
-
Inertness: The solvent should not react with the propagating radicals, the RAFT agent, or the monomer. Chain transfer to the solvent can be a significant issue, leading to a loss of control over the polymerization.[1]
-
Boiling Point: The solvent's boiling point should be suitable for the chosen reaction temperature, which is determined by the decomposition kinetics of the initiator.
-
Polarity: While in some cases solvent polarity has minimal effect on this compound-mediated polymerization, for certain monomers, particularly those capable of hydrogen bonding, it can significantly impact reaction kinetics and control.[2][3]
Q2: Which common solvents are used for this compound RAFT polymerization?
A2: A variety of solvents can be used, depending on the monomer and desired polymer. Common choices include:
-
Aromatic Hydrocarbons: Toluene, benzene, and xylenes are frequently used for non-polar monomers like styrene.[4][5]
-
Ethers: 1,4-dioxane is a versatile solvent for a range of monomers, including N-vinylpyrrolidone.[6]
-
Amides: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can be used, but caution is advised due to their potential for chain transfer at higher temperatures.[1]
-
Sulfoxides: Dimethyl sulfoxide (DMSO) is an effective solvent for polar monomers like acrylamides.[7][8]
-
Alcohols: Methanol and ethanol are good choices for polar monomers like N-(2-hydroxypropyl) methacrylamide (HPMA).[2]
-
Water: For hydrophilic monomers, water is an excellent and environmentally friendly solvent. However, pH control is often necessary to ensure the stability of the this compound RAFT agent.[8][9][10]
Q3: How does solvent polarity affect the polymerization?
A3: The effect of solvent polarity is monomer-dependent. For instance, in the this compound-mediated RAFT polymerization of methyl acrylate, solvents with varying polarities (toluene, N,N'-dimethylformamide, and methyl ethyl ketone) showed no significant observable effect on the rate of polymerization or control over the molecular weight distribution.[3] Conversely, for monomers like N-(2-hydroxypropyl) methacrylamide, aprotic solvents such as DMF and DMSO can negatively influence the polymerization due to interference with hydrogen bonding, resulting in lower conversions and poorer control.[2] this compound CTAs are generally less sensitive to solvent polarity than dithiobenzoate CTAs.[2]
Q4: Can I perform this compound RAFT polymerization in an aqueous medium?
A4: Yes, aqueous RAFT polymerization is a powerful technique for synthesizing water-soluble polymers. Trithiocarbonates are generally more stable to hydrolysis than other RAFT agents like dithiobenzoates, making them well-suited for aqueous systems.[10][11] However, it is crucial to control the pH of the reaction mixture, as high pH can lead to the degradation of the this compound group.[8][12] For monomers containing amine groups, a low pH is required to protonate the amine and prevent side reactions with the CTA.[10]
Troubleshooting Guides
Issue 1: Low Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Poor solubility of monomer or polymer | Ensure all components are fully dissolved at the reaction temperature. If the polymer precipitates during polymerization, consider a different solvent or a solvent mixture that can maintain solubility at higher conversions. |
| Solvent interference with monomer reactivity (e.g., hydrogen bonding) | For monomers like HPMA, avoid aprotic solvents (DMF, DMSO) that can interfere with hydrogen bonding. Switch to a protic solvent like methanol.[2] |
| High dilution | While solution polymerization is often necessary, excessive solvent can significantly decrease the rate of polymerization. For methyl acrylate, for example, using more than ~40% (w/w) toluene led to a reduced rate.[3] If possible, increase the monomer concentration. |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
| Possible Cause | Troubleshooting Step |
| Chain transfer to solvent | This is more prevalent at higher temperatures. Solvents like DMF, 1,4-dioxane, and some alcohols can participate in chain transfer.[1] If high molecular weights are targeted, select a solvent with a low chain transfer constant or lower the reaction temperature if possible. |
| Precipitation of the polymer | As the polymer chains grow, they may become insoluble in the reaction medium, leading to uncontrolled polymerization. Select a solvent that is a good solvent for both the monomer and the resulting polymer. For dispersion polymerizations, where precipitation is intended, the choice of solvent is critical to control the morphology of the resulting nanoparticles.[13] |
| Hydrolysis or aminolysis of the RAFT agent (in aqueous systems) | For aqueous RAFT, ensure the pH is appropriate to maintain the stability of the this compound. For most applications, a slightly acidic to neutral pH is preferred. For amine-containing monomers, a low pH (e.g., pH 5 or lower) is necessary.[10][11] |
Data Presentation
Table 1: Solvent Effects on this compound RAFT Polymerization for Various Monomers
| Monomer | Recommended Solvents | Solvents to Avoid/Use with Caution | Key Considerations |
| Styrene | Toluene, Benzene, 1,4-Dioxane, Bulk | - | Standard non-polar solvents work well. |
| Methyl Acrylate | Toluene, DMF, MEK | High concentrations of diluting solvent (>40% w/w) | Polymerization rate is largely unaffected by solvent polarity.[3] |
| Acrylamides | DMSO, Water (pH controlled) | - | In aqueous media, pH control is critical to prevent CTA degradation.[7][10] |
| N-(2-hydroxypropyl) methacrylamide (HPMA) | Methanol | DMF, DMSO, other aprotic solvents | Aprotic solvents can disrupt hydrogen bonding and hinder polymerization.[2] |
| N-Vinylpyrrolidone (NVP) | 1,4-Dioxane | - | Good solubility of monomer and polymer is achieved in this solvent.[6] |
Experimental Protocols
General Experimental Protocol for this compound RAFT Polymerization in an Organic Solvent (Example: Methyl Acrylate in Toluene)
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the this compound RAFT agent (e.g., 2-cyano-2-propyl dodecyl this compound), the monomer (methyl acrylate), and the initiator (e.g., AIBN).
-
Solvent Addition: Add the desired amount of solvent (e.g., toluene, to achieve a specific monomer concentration).
-
Deoxygenation: Seal the flask and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes, or by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Monitoring and Termination: Monitor the reaction by taking aliquots at different time points to determine monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC). Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and initiator fragments. Repeat the dissolution-precipitation cycle two to three times.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Visualizations
Caption: Workflow for selecting a suitable solvent for this compound RAFT polymerization.
Caption: Troubleshooting guide for common solvent-related issues in this compound RAFT polymerization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. boronmolecular.com [boronmolecular.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid RAFT Polymerization of Acrylamide with High Conversion. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. "Aqueous RAFT Polymerization of Acrylamide and N,N-Dimethylacrylamide A" by Anthony J. Convertine, Brad S. Lokitz et al. [scholarsmine.mst.edu]
- 10. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. RAFT dispersion polymerization: a method to tune the morphology of thymine-containing self-assemblies - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00617A [pubs.rsc.org]
Technical Support Center: Strategies for Removing Color from Final Polymer Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing color-related issues in final polymer products.
Troubleshooting Guides
This section addresses specific discoloration problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My polymer product appears yellow, brown, or pink immediately after processing.
Potential Causes:
-
Thermal Degradation: High processing temperatures, long residence times in the extruder or molder, or high shear rates can cause the polymer chains to break down, forming chromophores (color-bearing groups).[1][2] This is a common issue in polymers like polycarbonate (PC) and polyolefins.[1][3][4]
-
Oxidation of Additives: Phenolic antioxidants, commonly used to protect polymers during processing, can oxidize at high temperatures and form colored quinone-type structures.[5][6] This is a frequent cause of "pinking" or "yellowing" in light-colored or white polymers.[5][7]
-
Incompatible Additives: Certain additives may not be thermally stable at the processing temperature or may react with the polymer or other additives, leading to discoloration.
Troubleshooting Steps:
-
Review Processing Parameters:
-
Lower the processing temperature incrementally to the minimum required for proper melt flow.
-
Reduce the residence time of the polymer in the heated barrel by increasing the screw speed or reducing back pressure.[2]
-
Minimize shear by optimizing screw design and rotation speed.
-
-
Evaluate Additive Package:
-
Consult the technical data sheet for your antioxidant to ensure it is suitable for the processing temperatures used.
-
Consider using a different type of antioxidant, such as a phosphite-based stabilizer, which is less prone to color formation.
-
Ensure all additives are compatible with the base polymer and with each other at the processing temperature.
-
-
Check for Contamination:
-
Ensure the processing equipment is thoroughly purged of any previous materials that could be a source of contamination.
-
Verify the purity of the raw polymer resin and all additives.
-
Issue 2: My polymer product is discolored, and I need to remove the color.
This troubleshooting workflow can guide you in selecting an appropriate decolorization strategy.
Caption: Troubleshooting workflow for selecting a polymer decolorization strategy.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of polymer discoloration?
Polymer discoloration can stem from several factors:
-
Polymer Degradation: Exposure to heat, UV light, or oxygen can lead to the breakdown of polymer chains and the formation of colored byproducts.[1][7][8]
-
Additive Degradation: Additives like antioxidants can degrade and cause color changes.[5][6]
-
Contamination: Impurities in the raw materials or from the processing equipment can introduce color.[6]
-
Environmental Factors: Exposure to certain chemicals or gases (e.g., NOx, SOx) can cause discoloration over time, a phenomenon known as "gas fading".[5][7]
Q2: Can color be completely removed from a polymer?
The success of color removal depends on the type of polymer, the nature of the colorant (pigment or dye), and the chosen decolorization method. In many cases, a significant reduction in color can be achieved, and sometimes, complete removal is possible.[9]
Q3: Will decolorization affect the mechanical properties of my polymer?
Some decolorization methods can potentially affect the polymer's properties. For example, harsh chemical treatments or high temperatures can lead to chain scission and a reduction in molecular weight, which can impact mechanical strength.[8] It is crucial to choose a method that is as mild as possible while still being effective and to test the properties of the decolorized polymer.
Q4: What is the difference between a pigment and a dye in a polymer matrix?
-
Dyes are organic compounds that are soluble in the polymer and exist as individual molecules.
-
Pigments are insoluble organic or inorganic particles that are dispersed in the polymer matrix.
This distinction is important when choosing a color removal strategy, as soluble dyes may be easier to remove with solvent-based methods.
Data Presentation: Comparison of Decolorization Methods
The effectiveness of different decolorization methods can vary significantly depending on the polymer, the colorant, and the experimental conditions. The following tables provide a summary of reported efficiencies for common techniques.
Table 1: Efficiency of Solvent Extraction for Color Removal
| Polymer | Colorant/Dye | Solvent System | Temperature (°C) | Extraction Time | Color Removal Efficiency (%) | Reference |
| HDPE | Blue Pigment | Limonene / 1,2,3-Propanetriol | - | - | up to 94% | [9] |
| HDPE | Orange Pigment | Limonene / 1,2,4-Butanetriol | - | - | 100% | [9] |
| Polyamide (Nylon) | Various Acid Dyes | Decamethylcyclopentasiloxane (D5) | - | - | 100% dye exhaustion | [10] |
| Polyamide (Nylon) | Various Dyes | Pyridine:Water (4:3) | - | - | ~82% of dyestuffs extractable | [11] |
Table 2: Efficiency of Adsorption for Dye Removal from Aqueous Solutions
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Activated Carbon from Polymer Waste | Methylene Blue | 349 | >98% | [12][13] |
| Activated Carbon from Polymer Waste | Malachite Green | 274 | - | [12][13] |
| Poly(AN-co-AMPS) | Brilliant Green | 16.28 | 99.5% | [14] |
| PLA/Wood Composite Filter (KOH activated) | Crystal Violet | - | 97.5% | [15] |
Table 3: Efficiency of Hydrogen Peroxide Bleaching
| Polymer/Material | H₂O₂ Concentration | Temperature (°C) | Time | Brightness Increase/Color Removal | Reference |
| Chemical Pulp | - | - | - | Up to 30% ISO brightness increase | [16] |
| Cotton | 1.5 - 3.5 g/L | 100 | 120 min | Significant whiteness improvement | [17] |
| Poly(lactic acid) | 4 mL/L (35%) | - | 80 min (with UV/O₃) | WI: 87.7 |
Experimental Protocols
Protocol 1: Solvent Extraction of Colorants from Polymers
This protocol provides a general procedure for removing soluble dyes or pigments from a polymer matrix.
Materials:
-
Colored polymer sample (e.g., pellets, film)
-
Suitable solvent (e.g., limonene, decamethylcyclopentasiloxane, pyridine:water)[9][10][11]
-
Antisolvent (if using dissolution-precipitation method, e.g., propanetriol)[9]
-
Beakers, flasks, and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator (optional)
Procedure:
-
Polymer Dissolution (for dissolution-precipitation): a. Place the colored polymer sample into a flask. b. Add a suitable solvent in a sufficient volume to dissolve the polymer (e.g., a 1:10 polymer-to-solvent ratio). c. Gently heat and stir the mixture until the polymer is completely dissolved.
-
Solvent Extraction (for solid-liquid extraction): a. Place the colored polymer sample into a flask. b. Add the extraction solvent. c. Stir the mixture at a controlled temperature for a specified time (this will require optimization).
-
Separation:
-
For Dissolution-Precipitation: a. Slowly add an antisolvent to the polymer solution while stirring to precipitate the polymer. b. Collect the precipitated polymer by filtration. c. Wash the polymer with fresh antisolvent to remove any remaining dissolved colorant.
-
For Solid-Liquid Extraction: a. Separate the polymer from the solvent by filtration. b. Wash the polymer with fresh solvent.
-
-
Drying: a. Dry the decolorized polymer in a vacuum oven at a suitable temperature to remove any residual solvent.
Workflow for Solvent Extraction:
Caption: A simplified workflow for polymer decolorization via solvent extraction.
Protocol 2: Decolorization of Polymer Solutions with Activated Carbon
This protocol describes the use of activated carbon to adsorb colored impurities from a polymer solution.
Materials:
-
Colored polymer solution
-
Powdered or granular activated carbon[18]
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent, or Buchner funnel with filter paper)
-
Heating mantle or hot plate (optional)
Procedure:
-
Preparation: a. If the polymer is not already in solution, dissolve it in a suitable solvent.
-
Adsorption: a. Add a predetermined amount of activated carbon to the polymer solution (e.g., 1-5% w/v). The optimal amount may need to be determined experimentally. b. Stir the mixture for a specific period (e.g., 30-60 minutes). The process can sometimes be enhanced by gentle heating, depending on the stability of the polymer and solvent.[19]
-
Filtration: a. Remove the activated carbon from the solution by filtration. For small volumes, a syringe filter is effective. For larger volumes, gravity or vacuum filtration can be used. Ensure the filter medium is fine enough to retain the activated carbon particles.
-
Polymer Recovery: a. If necessary, recover the decolorized polymer from the solvent, for example, by precipitation with an antisolvent or by solvent evaporation.
Protocol 3: Hydrogen Peroxide Bleaching of Polymers
This protocol provides a general method for oxidative bleaching of colorants in a polymer. Caution: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment (gloves, safety glasses).
Materials:
-
Colored polymer sample (e.g., film, powder)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Alkali (e.g., sodium hydroxide) or acid, to adjust pH
-
Stabilizer (e.g., sodium silicate) (optional)[20]
-
Beaker or flask
-
Water bath or heating mantle
-
pH meter or pH paper
Procedure:
-
Prepare Bleaching Solution: a. In a beaker, prepare an aqueous solution of hydrogen peroxide at the desired concentration. b. Adjust the pH of the solution. For many applications, an alkaline pH enhances the bleaching activity of H₂O₂.[21]
-
Bleaching Process: a. Immerse the colored polymer sample in the bleaching solution. b. Heat the solution to the desired temperature (e.g., 60-80°C) and maintain for a set duration (e.g., 1-3 hours).[22] The optimal temperature and time will depend on the polymer and the colorant. c. Gently agitate the solution periodically.
-
Washing and Neutralization: a. After the bleaching period, remove the polymer sample from the solution. b. Wash the polymer thoroughly with deionized water to remove any residual bleaching chemicals. c. If an alkaline solution was used, neutralize the polymer with a dilute acid wash, followed by further rinsing with deionized water.
-
Drying: a. Dry the decolorized polymer in an oven at a suitable temperature.
References
- 1. specialchem.com [specialchem.com]
- 2. prototool.com [prototool.com]
- 3. researchgate.net [researchgate.net]
- 4. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 5. simona-pmc.com [simona-pmc.com]
- 6. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 7. Fundamentals to avoid polymer degradation and cable discoloration [deltatecnic.com]
- 8. Polymer Degradation: Causes, Effects, and Prevention | Algor Cards [cards.algoreducation.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A survey of extraction solvents in the forensic analysis of textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Activated Carbons Obtained from Polymer Waste for the Adsorption of Dyes from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multifunctional copolymers for brilliant green dye removal: adsorption kinetics, isotherm and process optimization - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00404C [pubs.rsc.org]
- 15. Fabrication and characterization of 3D-printed PLA-based composite filters for cationic dye removal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p2infohouse.org [p2infohouse.org]
- 17. textilecoach.net [textilecoach.net]
- 18. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 19. elsapainternational.com [elsapainternational.com]
- 20. textilelearner.net [textilelearner.net]
- 21. eucalyptus.com.br [eucalyptus.com.br]
- 22. scribd.com [scribd.com]
impact of initiator concentration on trithiocarbonate RAFT control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trithiocarbonate-mediated RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. The focus is on the critical role of initiator concentration in achieving controlled polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the initiator in this compound RAFT polymerization?
A1: In RAFT polymerization, a continuous source of radicals is necessary to initiate and maintain the polymerization process.[1] Unlike conventional free-radical polymerization, the initiator concentration in RAFT is kept low to minimize the formation of "dead" polymer chains—chains that are irreversibly terminated and do not contain the functional this compound end-group.[2][3][4] The initiator's primary role is to generate primary radicals that react with monomer to form propagating chains. These propagating chains then react with the RAFT agent (the this compound) to enter the main RAFT equilibrium, which allows for controlled chain growth.[5][6]
Q2: How does the initiator-to-chain transfer agent ([I]/[CTA]) ratio impact the polymerization?
A2: The molar ratio of the initiator to the chain transfer agent ([I]/[CTA]) is a critical parameter that significantly influences the outcome of the polymerization.[7][8]
-
Increasing the initiator concentration (decreasing the [CTA]/[I] ratio):
-
Increases the polymerization rate: A higher concentration of primary radicals leads to faster monomer consumption.[2][7]
-
May decrease "livingness" or end-group fidelity: A higher radical flux increases the probability of bimolecular termination events, leading to a greater population of dead chains.[2][4]
-
Can lead to a broader molecular weight distribution (higher dispersity, Đ): Increased termination events disrupt uniform chain growth.[7]
-
-
Decreasing the initiator concentration (increasing the [CTA]/[I] ratio):
-
Decreases the polymerization rate: Fewer primary radicals are generated, slowing down the reaction.[8]
-
Increases the "livingness" of the polymer chains: A lower radical concentration minimizes termination reactions, ensuring that a higher fraction of polymer chains retain the this compound end-group, which is crucial for block copolymer synthesis.[2]
-
Generally leads to better control and lower dispersity (Đ). [7]
-
Q3: What is a typical recommended [CTA]/[I] ratio for this compound RAFT polymerization?
A3: While there is no universal "ideal" ratio, a common starting point for many systems is a [CTA]/[I] molar ratio between 3:1 and 10:1.[8] The optimal ratio is dependent on the specific monomer, CTA, initiator, and desired polymer characteristics.[8] For instance, a ratio of [CTA]/[AIBN] of 1:1 was found to be a good compromise between reaction rate and control for the polymerization of methyl acrylate.[7] It is often recommended to use a low initiator concentration, typically 5 to 10 times lower than the RAFT agent concentration, to limit the formation of dead chains.[9]
Troubleshooting Guide
This guide addresses common issues related to initiator concentration during this compound RAFT polymerization.
| Problem | Potential Cause(s) Related to Initiator | Recommended Solution(s) |
| High Dispersity (Đ > 1.3) | Initiator concentration is too high: An excess of primary radicals leads to a significant number of chains being initiated by the initiator instead of the RAFT agent's R-group, and increases the rate of irreversible termination reactions.[7][10] | Decrease the initiator concentration. Increase the [CTA]/[I] ratio to a range of 5:1 to 10:1.[8][9] |
| Initiator half-life is too short at the reaction temperature: Rapid decomposition of the initiator generates a burst of radicals early in the polymerization, leading to uncontrolled chain growth.[10] | Select an initiator with a longer half-life at the desired reaction temperature. Alternatively, lower the reaction temperature. | |
| Slow or Stalled Polymerization | Initiator concentration is too low: An insufficient supply of radicals can lead to a very slow or stalled reaction.[11] | Increase the initiator concentration by decreasing the [CTA]/[I] ratio. Be mindful that this may slightly increase dispersity.[7][12] |
| Initiator efficiency is low: The chosen initiator may not be efficiently generating radicals under the reaction conditions.[13] | Select a more efficient initiator for the specific monomer and solvent system. For example, V-501 is often used for aqueous polymerizations.[14][15] | |
| Bimodal Molecular Weight Distribution | Inefficient re-initiation by the RAFT agent's R-group: If the R-group of the this compound is a poor initiator for the monomer, a separate population of chains initiated by the primary initiator can grow alongside the controlled chains. | This is more related to the choice of RAFT agent than the initiator concentration. However, a very high initiator concentration can exacerbate this issue. Ensure the RAFT agent's R-group is a suitable initiating radical for the monomer.[4][8] |
| Polymer Molecular Weight is Lower than Theoretical | High initiator concentration: A higher number of polymer chains are initiated, resulting in shorter chains for a given amount of monomer.[8] | Reduce the initiator concentration. Ensure that the theoretical molecular weight calculation accounts for initiator-derived chains, especially at low [CTA]/[I] ratios.[2] |
Experimental Protocols
General Protocol for this compound-Mediated RAFT Polymerization
This protocol provides a general procedure for the RAFT polymerization of a vinyl monomer using a this compound CTA and an azo-initiator like AIBN or V-501.
Materials:
-
Monomer (purified to remove inhibitor)
-
This compound Chain Transfer Agent (CTA)
-
Radical Initiator (e.g., AIBN, V-501)
-
Solvent (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Reagent Calculation: Determine the desired degree of polymerization (DP) and the [CTA]/[I] ratio. For a target DP of 100 and a [CTA]/[I] ratio of 5:1, the molar ratio of [Monomer]:[CTA]:[Initiator] would be 100:1:0.2.
-
Reaction Setup: In a Schlenk flask, combine the monomer, CTA, and solvent.
-
Degassing: Seal the flask and perform a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, backfill the flask with an inert gas. Dissolve the initiator in a small amount of degassed solvent and add it to the reaction mixture via a gas-tight syringe.
-
Polymerization: Immerse the reaction flask in a preheated oil or water bath set to the desired temperature (e.g., 60-80°C for AIBN).[14]
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., via ¹H NMR) and polymer molecular weight and dispersity (e.g., via GPC).
-
Termination: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
Visualizations
Caption: The core mechanism of RAFT polymerization.
Caption: Troubleshooting workflow for initiator concentration issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. youtube.com [youtube.com]
- 7. connectsci.au [connectsci.au]
- 8. benchchem.com [benchchem.com]
- 9. specificpolymers.com [specificpolymers.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: Trithiocarbonate vs. Dithiobenzoate Agents for Controlled Styrene Polymerization
For researchers and scientists navigating the landscape of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers. When styrene is the monomer of choice, two classes of CTAs, trithiocarbonates and dithiobenzoates, emerge as primary candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal agent for your specific research needs.
In the realm of RAFT polymerization, both trithiocarbonate and dithiobenzoate agents have demonstrated their utility in controlling the polymerization of styrene, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. However, their inherent chemical structures lead to distinct differences in reactivity, control over the polymerization process, and the properties of the resulting polymers. Generally, for the polymerization of styrenes, trithiocarbonates are often favored due to challenges such as polymerization retardation and thermal instability associated with dithiobenzoates.[1]
Performance Comparison: A Quantitative Look
To facilitate a clear comparison, the following table summarizes key performance parameters for the RAFT polymerization of styrene using representative this compound and dithiobenzoate agents. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented is a compilation from various sources to highlight the typical performance of each agent class.
| Parameter | This compound (e.g., Dibenzyl this compound) | Dithiobenzoate (e.g., Cumyl dithiobenzoate) |
| Polymerization Kinetics | Generally exhibits faster polymerization rates with less retardation.[1][2] | Often shows an induction period and significant rate retardation, which can be more pronounced at higher CTA concentrations.[1][2] |
| Control over Molecular Weight | Typically provides good control over molecular weight, with a linear increase in number-average molecular weight (Mn) with monomer conversion. | Can also achieve good control over molecular weight, though deviations from linearity can occur, especially at high conversions. |
| Polydispersity Index (PDI) | Capable of producing polystyrene with very low PDI values, often below 1.2.[3] | Can also yield polymers with low PDI, but broader distributions (PDI > 1.3) are sometimes observed, particularly at higher temperatures and conversions.[3] |
| Thermal Stability of Resulting Polymer | Polystyrene with this compound end-groups generally exhibits lower thermal stability compared to those with dithiobenzoate end-groups.[4][5] | Polystyrene with dithiobenzoate end-groups typically shows higher thermal stability.[4][5] |
| Agent Activity | Considered to have lower activity compared to dithiobenzoates. | Generally possess higher activity as RAFT agents. |
The Underlying Mechanism: A Visual Representation
The controlled nature of RAFT polymerization, for both this compound and dithiobenzoate agents, is governed by a degenerative chain transfer process. The following diagram illustrates the key equilibria involved.
Caption: The RAFT polymerization mechanism.
Experimental Corner: Protocols for Styrene Polymerization
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the RAFT polymerization of styrene using both a this compound and a dithiobenzoate agent.
Protocol 1: Styrene Polymerization using Dibenzyl this compound (DBTTC)
This protocol is adapted from studies on RAFT miniemulsion polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
Dibenzyl this compound (DBTTC)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Costabilizer (e.g., hexadecane)
-
Deionized water
Procedure:
-
Oil Phase Preparation: In a vial, dissolve the desired amounts of styrene, DBTTC, and AIBN.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant in deionized water.
-
Miniemulsion Formation: Combine the oil and aqueous phases and sonicate the mixture using a probe sonicator in an ice bath for a specified time to form a stable miniemulsion.
-
Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a magnetic stirrer and a condenser. Deoxygenate the system by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Reaction Initiation: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.
-
Sampling and Analysis: Periodically, take samples from the reaction mixture to monitor monomer conversion (via gravimetry or ¹H NMR) and polymer molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination: To quench the polymerization, cool the reaction vessel to room temperature and expose the contents to air.
-
Purification: Precipitate the polymer by pouring the latex into a non-solvent such as methanol. Filter and dry the polymer under vacuum.
Protocol 2: Styrene Polymerization using Cumyl Dithiobenzoate (CDB)
This protocol is a general procedure for the bulk polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
Cumyl dithiobenzoate (CDB)
-
Azobisisobutyronitrile (AIBN) as initiator
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, add the desired amounts of styrene, CDB, and AIBN.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C) and stir.
-
Sampling and Analysis: At predetermined time intervals, take aliquots from the reaction mixture under an inert atmosphere to determine monomer conversion and analyze the polymer properties (Mn and PDI) by GPC.
-
Termination: Stop the reaction by rapid cooling and exposure to air.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a large excess of a non-solvent like methanol. The precipitated polymer is then collected by filtration and dried in a vacuum oven.
Experimental Workflow Visualization
The general workflow for a typical RAFT polymerization experiment is outlined below.
References
Introduction to Trithiocarbonate CTAs in RAFT Polymerization
A Comparative Kinetic Study of Trithiocarbonate CTAs in RAFT Polymerization
This guide provides a comparative analysis of the kinetic performance of various this compound (TTC) chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The data presented is intended for researchers, scientists, and professionals in drug development and polymer chemistry to facilitate the selection of appropriate CTAs for their specific applications.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The choice of the chain transfer agent (CTA) is crucial for the success of a RAFT polymerization. Trithiocarbonates (TTCs) are a prominent class of CTAs, known for their effectiveness in controlling the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as styrenes, acrylates, and methacrylates.[1] The general structure of a this compound CTA is Z-C(=S)-S-R, where the 'Z' group influences the reactivity of the C=S double bond towards radical addition, and the 'R' group is a good homolytic leaving group.[2]
This guide compares the kinetic behavior of several TTCs, highlighting the influence of their chemical structure on polymerization kinetics and control.
Comparative Kinetic Data
The following tables summarize the kinetic data from various studies on the performance of different this compound CTAs in the RAFT polymerization of common monomers.
Table 1: Comparison of this compound CTAs for Styrene Polymerization
| CTA | Structure | Monomer | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| S-Methyl S-(2-cyanoisopropyl) this compound | CH₃-S-C(=S)-S-C(CH₃)₂CN | Styrene | Thermal | 110 | 16 | 85 | 29,800 | 1.10 | [2] |
| S-Benzyl S-(2-cyanoisopropyl) this compound | PhCH₂-S-C(=S)-S-C(CH₃)₂CN | Styrene | Thermal | 110 | 16 | 84 | 29,500 | 1.11 | [2] |
| Ethyl-1-naphthylmethylthis compound | C₂H₅-S-C(=S)-S-CH₂-C₁₀H₇ | Styrene | AIBN | 75 | 4 | ~60 | - | - | [3] |
| Butyl-1-naphthylmethylthis compound | C₄H₉-S-C(=S)-S-CH₂-C₁₀H₇ | Styrene | AIBN | 75 | 4 | ~50 | - | - | [3] |
| Dodecyl-1-naphthylmethylthis compound | C₁₂H₂₅-S-C(=S)-S-CH₂-C₁₀H₇ | Styrene | AIBN | 75 | 4 | ~40 | - | - | [3] |
| Di(diphenylmethyl) this compound (CTA-1) | (Ph)₂CH-S-C(=S)-S-CH(Ph)₂ | Styrene | AIBN | 70 | 24 | 99 | 15,300 | 1.25 | [4] |
Note: A direct comparison of Mn and Đ for the naphthyl-functionalized CTAs was not available in the cited text. The data indicates a decrease in polymerization rate with increasing alkyl chain length in the Z-group.[3]
Table 2: Comparison of this compound CTAs for Acrylate and Methacrylate Polymerization
| CTA | Structure | Monomer | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| S-Methyl S-(2-cyanoisopropyl) this compound | CH₃-S-C(=S)-S-C(CH₃)₂CN | Methyl Acrylate | Thermal | 60 | 16 | 98 | 54,000 | 1.05 | [2] |
| Bis(2-cyanoisopropyl) this compound | (NC)(CH₃)₂C-S-C(=S)-S-C(CH₃)₂CN | Methyl Acrylate | Thermal | 60 | 16 | 99 | 55,000 | 1.04 | [2] |
| S-Methyl S-(2-cyanoisopropyl) this compound | CH₃-S-C(=S)-S-C(CH₃)₂CN | Methyl Methacrylate | Thermal | 60 | 16 | 95 | 50,700 | 1.13 | [2] |
| Bis(2-cyanoisopropyl) this compound | (NC)(CH₃)₂C-S-C(=S)-S-C(CH₃)₂CN | Methyl Methacrylate | Thermal | 60 | 4 | 58 | 32,100 | 1.24 | [2] |
| Di(diphenylmethyl) this compound (CTA-1) | (Ph)₂CH-S-C(=S)-S-CH(Ph)₂ | Methyl Methacrylate | AIBN | 70 | 6 | 95 | 29,200 | 1.35 | [4] |
| Di(diphenylmethyl) this compound (CTA-1) | (Ph)₂CH-S-C(=S)-S-CH(Ph)₂ | Butyl Acrylate | AIBN | 70 | 24 | 99 | 17,800 | 1.20 | [4] |
Table 3: Comparison of this compound CTAs for Hydrophilic Monomer Polymerization
| CTA | Structure | Monomer | Initiator | Temp (°C) | pH | Conversion (90 min) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Rtt-17 | HOOC-(CH₂)₂-C(CN)(CH₃)-S-C(=S)-S-(CH₂)₂-COOH | DMA | V-501 | 70 | 10 | 97.2% | ~5,000 | <1.2 | [5][6] |
| Rtt-05 | HOOC-(CH₂)₂-C(CN)(CH₃)-S-C(=S)-S-C₁₂H₂₅ | DMA | V-501 | 70 | 10 | 91.2% | ~5,000 | <1.2 | [5][6] |
| Rtt-17 | HOOC-(CH₂)₂-C(CN)(CH₃)-S-C(=S)-S-(CH₂)₂-COOH | MPC | V-501 | 70 | 10 | - | Controlled | ~1.2 | [5][6] |
| Rtt-05 | HOOC-(CH₂)₂-C(CN)(CH₃)-S-C(=S)-S-C₁₂H₂₅ | MPC | V-501 | 70 | 10 | - | Uncontrolled | ≥1.9 | [5][6] |
DMA: N,N-dimethylacrylamide; MPC: 2-(methacryloyloxy)ethyl phosphorylcholine. The study on Rtt-17 and Rtt-05 highlights the significant impact of CTA hydrophobicity on the polymerization of hydrophilic monomers in aqueous media. Rtt-05, with its long hydrophobic dodecyl chain, formed micelles that hindered its interaction with the very hydrophilic MPC monomer, leading to a loss of control.[5][6]
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for the RAFT polymerization of vinyl monomers using this compound CTAs.
General Procedure for Thermally Initiated RAFT Polymerization
-
Materials : Monomer (e.g., styrene, methyl methacrylate), this compound CTA, radical initiator (e.g., AIBN, V-501), and solvent (if not bulk polymerization) are required. All reagents should be purified as necessary.
-
Reaction Setup : A typical reaction mixture consists of the monomer, CTA, and initiator in a specific molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 300:2:1[4]). The components are added to a reaction vessel (e.g., a Schlenk flask or ampule).
-
Deoxygenation : The reaction mixture is deoxygenated to remove dissolved oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period.[5]
-
Polymerization : The sealed reaction vessel is immersed in a preheated oil bath or placed in a heating block at the desired reaction temperature (e.g., 60-110 °C).[2] The polymerization is allowed to proceed for a predetermined time.
-
Sampling and Analysis : Aliquots may be taken at different time intervals to monitor the polymerization kinetics. Monomer conversion can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).[3] The molecular weight (Mn) and polydispersity index (Đ) of the resulting polymer are determined by size exclusion chromatography (SEC).[4]
-
Termination : The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated, for example, by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Visualizations
RAFT Polymerization Workflow
Caption: A generalized experimental workflow for RAFT polymerization.
This compound RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization mediated by a this compound CTA.
References
- 1. mdpi.com [mdpi.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Controlled Polymerization of this compound Chain Transfer Agents Under Harsh Conditions [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Polymer Molecular Weight: NMR vs. GPC Analysis
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount. It directly influences a polymer's physicochemical properties, efficacy, and safety profile in therapeutic applications. This guide provides an objective comparison of two gold-standard techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC). We will delve into their underlying principles, present comparative experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: NMR and GPC for Polymer Molecular Weight Analysis
Both NMR and GPC are powerful techniques for characterizing polymers, yet they provide different types of molecular weight information and operate on distinct principles. The following table summarizes their key characteristics and the typical data obtained, using Poly(ethylene glycol) (PEG) as a representative polymer.
| Feature | ¹H NMR Spectroscopy | Gel Permeation Chromatography (GPC) |
| Principle | End-group analysis: The ratio of the integral of end-group protons to that of the repeating monomer unit protons is used to determine the degree of polymerization.[1][2][3] | Size-exclusion chromatography: Polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a porous column.[4][5] |
| Molecular Weight Measured | Number-average molecular weight (Mₙ).[6][7][8] | Provides the entire molecular weight distribution, from which number-average (Mₙ), weight-average (Mₙ), and polydispersity index (PDI) can be calculated.[4][5] |
| Calibration Requirement | Absolute method, no calibration standards required.[9] | Relative method, requires calibration with polymer standards (e.g., polystyrene, PEG).[10][11] |
| Typical Sample | Polymers with distinct and well-resolved end-group and repeating unit signals. Generally more accurate for lower molecular weight polymers (e.g., Mₙ < 3000 g/mol ).[3][8] | A wide range of soluble polymers.[12][13] |
| Example: PEG (Mₙ ~2000 g/mol ) | Mₙ determined by comparing the integral of the terminal methoxy protons to the ethylene glycol repeating unit protons.[1][2] | Mₙ and Mₙ determined relative to polystyrene or PEG standards.[10][14] |
| Data Output | A single value for Mₙ.[6] | A chromatogram showing the molecular weight distribution.[4] |
| Advantages | - Absolute measurement- Fast and requires small sample amounts- Widely available instrumentation.[6][9] | - Provides full molecular weight distribution and PDI- Applicable to a broad range of molecular weights. |
| Limitations | - Limited to polymers with identifiable end groups- Can be less accurate for high molecular weight polymers due to low end-group concentration.[9] | - Accuracy depends on the similarity between calibration standards and the sample- Can be affected by polymer-column interactions.[14] |
Experimental Protocols
Determining Number-Average Molecular Weight (Mₙ) by ¹H NMR Spectroscopy
This protocol is adapted for the analysis of a methoxy-terminated Poly(ethylene glycol) (mPEG).
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry mPEG sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O) in an NMR tube. Ensure complete dissolution.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.
3. Data Processing and Analysis:
-
Process the spectrum using NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the signals corresponding to the terminal methoxy group protons (a singlet around 3.38 ppm) and the repeating ethylene glycol protons (a large multiplet around 3.64 ppm).[15]
-
Integrate the identified peaks. Set the integral of the methoxy proton signal to a reference value of 3.
-
The integral of the ethylene glycol repeating unit protons will now represent the total number of protons in the polymer backbone.
4. Calculation of Mₙ:
-
Calculate the number of repeating units (n):
-
n = (Integral of repeating unit protons) / 4 (since there are 4 protons per ethylene glycol unit).
-
-
Calculate the Number-Average Molecular Weight (Mₙ):
-
Mₙ = (Mₙ of end group) + (n * Mₙ of repeating unit)
-
For mPEG: Mₙ = 31.04 g/mol + (n * 44.05 g/mol)
-
Determining Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
This protocol provides a general workflow for the GPC analysis of a polymer like PEG.
1. System Preparation:
-
Select an appropriate mobile phase (eluent) in which the polymer is soluble and that is compatible with the GPC columns. For PEG, tetrahydrofuran (THF) or an aqueous buffer can be used.[14]
-
Choose GPC columns with a pore size suitable for the expected molecular weight range of the polymer.[16]
-
Equilibrate the GPC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
2. Calibration:
-
Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene or PEG standards) of known molecular weights.[10][11]
-
Inject each standard solution into the GPC system and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.
3. Sample Preparation:
-
Accurately weigh 5–10 mg of the dry polymer sample.[12]
-
Dissolve the polymer in the mobile phase to a concentration of approximately 1-2 mg/mL. Ensure complete dissolution, which may require gentle agitation.
-
Filter the sample solution through a 0.2–0.45 µm syringe filter to remove any particulate matter that could damage the column.[12]
4. Data Acquisition and Analysis:
-
Inject the filtered polymer sample solution into the GPC system.
-
Record the chromatogram.
-
The GPC software will use the calibration curve to calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) from the sample's chromatogram.[17]
Visualizing the Methodologies
To further clarify the workflows and underlying principles of these two techniques, the following diagrams are provided.
Caption: Workflow for polymer molecular weight analysis using Gel Permeation Chromatography (GPC).
Caption: Workflow for determining number-average molecular weight (Mₙ) by ¹H NMR end-group analysis.
Conclusion: A Complementary Approach
Both ¹H NMR and GPC are invaluable tools for the characterization of polymers. NMR provides a rapid and absolute measurement of the number-average molecular weight, particularly for lower molecular weight polymers with distinct end-groups. In contrast, GPC offers a comprehensive view of the entire molecular weight distribution, which is crucial for understanding the polydispersity of a polymer sample.
For a thorough validation of polymer molecular weight, a complementary approach is often the most robust. NMR can be used to obtain an absolute Mₙ value, which can then be used to validate the Mₙ obtained from a GPC analysis that was calibrated with standards of a different polymer type. By understanding the strengths and limitations of each technique, researchers can confidently characterize their polymers and ensure the quality and reproducibility of their materials.
References
- 1. scribd.com [scribd.com]
- 2. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 10. shodex.com [shodex.com]
- 11. scribd.com [scribd.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. box2073.temp.domains [box2073.temp.domains]
- 16. agilent.com [agilent.com]
- 17. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
A Comparative Guide to End-Group Analysis of Trithiocarbonate-Terminated Polymers
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polymers is paramount in the fields of advanced materials and drug delivery. For polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the trithiocarbonate end-group is a hallmark of controlled polymerization and a gateway for further functionalization. Accurate analysis of this end-group is critical for determining number-average molecular weight (Mₙ), assessing end-group fidelity, and ensuring the success of post-polymerization modifications. This guide provides a comprehensive comparison of the primary analytical techniques used for the end-group analysis of this compound-terminated polymers, complete with experimental protocols and supporting data.
Key Analytical Techniques: A Head-to-Head Comparison
The three most powerful and widely used techniques for the end-group analysis of this compound-terminated polymers are Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.
Quantitative Data Summary
The following table summarizes the key quantitative parameters and typical performance of each technique in the context of this compound end-group analysis.
| Parameter | NMR Spectroscopy | MALDI-TOF Mass Spectrometry | UV-Vis Spectroscopy |
| Primary Information | - End-group identification- Number-average molecular weight (Mₙ)- Degree of polymerization (DP)- End-group fidelity | - Absolute molecular weight of individual polymer chains- End-group mass verification- Detection of side products and impurities | - Quantification of this compound end-groups- Calculation of Mₙ (with known extinction coefficient)- Monitoring of end-group removal/modification reactions |
| Typical Mₙ Range | Up to ~50,000 g/mol (signal intensity of end-groups decreases with increasing Mₙ)[1] | Up to ~500,000 g/mol (depending on polymer solubility and ionization efficiency) | Indirectly determined; accuracy depends on Mₙ and extinction coefficient precision |
| Accuracy | High for Mₙ determination of low to moderate molecular weight polymers | High (provides absolute molecular weights) | Moderate to High (dependent on the accuracy of the extinction coefficient)[2][3] |
| Precision | High | High | High |
| Sample Requirement | 5-10 mg | <1 mg | 1-5 mg |
| Analysis Time | 10-30 minutes per sample | 30-60 minutes per sample (including sample preparation) | 5-10 minutes per sample |
| Key Limitation | Overlapping signals can complicate analysis, especially for complex copolymers.[4] | Fragmentation of the this compound group can occur.[5] Matrix and cationizing agent selection is crucial.[6] | Requires an accurate extinction coefficient for the specific this compound end-group and polymer-solvent system.[2][3][7] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for each of the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful quantitative tool for determining the number-average molecular weight (Mₙ) by comparing the integral of the this compound end-group protons to that of the polymer backbone repeating units.[8][9]
Experimental Protocol: Mₙ Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dry this compound-terminated polymer into an NMR tube.
-
Add ~0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the polymer completely.
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane, hexamethyldisilane) if precise concentration determination is required.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the polymer concentration and molecular weight.
-
Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds for quantitative analysis).
-
Spectral Width (SW): Appropriate range to cover all polymer and end-group signals (e.g., -2 to 12 ppm).
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic proton signals of the this compound end-group (e.g., protons alpha to the sulfur atoms) and a well-resolved signal from the polymer repeating unit.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate the number-average molecular weight (Mₙ) using: Mₙ = (DP × Molar mass of repeating unit) + Molar mass of end-groups
-
Workflow for NMR End-Group Analysis
MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides the absolute molecular weight of individual polymer chains, offering a detailed view of the molecular weight distribution and direct confirmation of the end-group masses.
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix in an appropriate solvent (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) in tetrahydrofuran (THF) at 10 mg/mL).[6]
-
Cationizing Agent Solution: Prepare a solution of a cationizing agent (e.g., sodium iodide (NaI) or silver trifluoroacetate (AgTFA) in THF at 1 mg/mL).[6]
-
Polymer Solution: Prepare a dilute solution of the this compound-terminated polymer in the same solvent as the matrix (e.g., 1 mg/mL in THF).
-
Spotting: Mix the matrix, cationizing agent, and polymer solutions in a specific ratio (e.g., 10:1:1 v/v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
-
-
Instrument Parameters (Example for a Bruker Autoflex):
-
Ionization Mode: Positive ion reflectron or linear mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Power: Adjust to the minimum level required for good signal-to-noise ratio to minimize fragmentation.
-
Mass Range: Set to encompass the expected molecular weight distribution of the polymer.
-
Calibration: Calibrate the instrument using a polymer standard with a similar molecular weight range.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polymer chains.
-
The mass of each peak (m/z) should correspond to: m/z = (n × M_repeat) + M_end-group1 + M_end-group2 + M_cation where 'n' is the degree of polymerization, M_repeat is the mass of the repeating unit, M_end-group are the masses of the two end-groups, and M_cation is the mass of the cationizing agent.
-
Software can be used to calculate Mₙ, weight-average molecular weight (Mₙ), and dispersity (Đ).
-
Workflow for MALDI-TOF MS End-Group Analysis
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and sensitive method for quantifying the concentration of this compound end-groups based on their characteristic π-π* absorption band around 310 nm.[2][3][7] This can be used to calculate Mₙ if the polymer concentration is known.
Experimental Protocol: Mₙ Determination by UV-Vis Spectroscopy
-
Determine the Molar Extinction Coefficient (ε):
-
Prepare a series of standard solutions of a low molecular weight analogue of the polymer end-group or the RAFT agent in the desired solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), typically around 310 nm for trithiocarbonates.
-
Create a calibration curve by plotting absorbance versus concentration. The slope of the line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εbc).
-
-
Sample Analysis:
-
Prepare a solution of the this compound-terminated polymer of known concentration (c, in g/L) in the same solvent used for the calibration.
-
Measure the absorbance (A) of the polymer solution at λ_max.
-
-
Calculation of Mₙ:
-
The concentration of the end-groups ([end-group]) can be calculated as: [end-group] = A / (ε × b) where 'b' is the path length of the cuvette (usually 1 cm).
-
The number-average molecular weight (Mₙ) can then be calculated using: Mₙ = c / [end-group]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis | Semantic Scholar [semanticscholar.org]
- 4. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.tus.ie [research.tus.ie]
- 9. researchgate.net [researchgate.net]
Thermal Stability of Trithiocarbonate vs. Xanthate Polymers: A Comparative Guide
For researchers and professionals in drug development and materials science, the choice of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical in dictating the final properties of a polymer. Among the various RAFT agents, trithiocarbonates and xanthates are widely used. A key differentiator between polymers synthesized using these two agents is their thermal stability, which has significant implications for processing, storage, and application. This guide provides an objective comparison of the thermal stability of polymers synthesized with trithiocarbonate and xanthate RAFT agents, supported by experimental data and detailed methodologies.
Executive Summary
Polymers synthesized using this compound RAFT agents generally exhibit higher thermal stability compared to their xanthate counterparts. This difference is primarily attributed to the nature of the thiocarbonylthio end-group. The general order of thermal stability for polymers with different RAFT end-groups is: dithiobenzoate > this compound > xanthate ≈ dithiocarbamate[1][2]. The thermal decomposition of these polymers is a complex process influenced by the polymer backbone, the RAFT end-group, and the specific chemical environment[1][3].
Data Presentation: A Quantitative Comparison
The following table summarizes key thermal degradation data for polymers synthesized using this compound and xanthate RAFT agents. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions, polymer molecular weight, and polydispersity.
| Polymer | RAFT Agent Type | Onset Degradation Temp. (°C) | Key Observations | Reference |
| Poly(butyl acrylate) (PBA) | This compound | > 180 | Homolysis of the C-S bond to the thiocarbonylthio end-group. | [4] |
| Poly(vinyl acetate) (PVAc) | Xanthate | > 180 | Homolysis of the C-S bond to the thiocarbonylthio end-group. | [4] |
| Poly(methyl methacrylate) (PMMA) | This compound | ~180 | Loss of the methyl this compound end-group via a mechanism involving homolysis of the C–CS2SCH3 bond and subsequent depropagation. | [3] |
| Poly(N-isopropylacrylamide) (PNIPAAm) | This compound | ~200 | Degradation of the this compound group. | |
| General Aliphatic Polymers | Xanthate | > 75 | Onset of thermal degradation. | [1] |
Note: The onset degradation temperature can vary significantly based on the specific polymer, the molecular weight, and the experimental heating rate.
Degradation Mechanisms and Influencing Factors
The thermal degradation of RAFT polymers is initiated by the cleavage of the RAFT end-group. The stability of this end-group is influenced by both the Z-group (alkoxy for xanthates, alkylthio for trithiocarbonates) and the R-group (the leaving/reinitiating group) of the original RAFT agent[3].
For polymers with identical leaving groups, trithiocarbonates and xanthates are generally more stable than dithioesters, with decomposition occurring at higher temperatures, typically in the range of 200–240 °C[3]. The degradation can proceed through several pathways, including:
-
Homolytic Cleavage: The C-S bond of the RAFT end-group can break, generating a polymer radical and a small radical derived from the RAFT agent. This is a common pathway for both this compound and xanthate-terminated polymers[3][5].
-
Concerted Elimination: This mechanism, analogous to the Chugaev reaction, involves a cyclic transition state and results in the elimination of the RAFT end-group and the formation of a terminal double bond on the polymer chain. This has been observed for polystyrene with a this compound end-group[5].
-
Backbiting and β-Scission: The polymer radical formed after initial cleavage can undergo intramolecular chain transfer (backbiting) followed by β-scission, leading to chain scission and the formation of shorter polymer chains[3].
The higher stability of trithiocarbonates compared to xanthates is also reflected in their greater resistance to hydrolysis and oxidation[6].
Experimental Protocols
Accurate assessment of thermal stability relies on standardized experimental procedures. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal properties of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a polymer degrades by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min)[7].
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset degradation temperature is typically determined as the temperature at which 5% weight loss occurs. The temperature of the maximum rate of weight loss is determined from the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) to erase the thermal history of the polymer.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the glass transition and melting temperatures of the material with a controlled thermal history.
-
-
Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
Visualizing the Comparison
Caption: Logical flow comparing the thermal stability of polymers from different RAFT agents.
Caption: Common thermal degradation pathways for RAFT-synthesized polymers.
References
A Researcher's Guide to Cost-Effective RAFT Agent Selection
For researchers, scientists, and professionals in drug development, the selection of a suitable Reversible Addition-Fragmentation chain Transfer (RAFT) agent is a critical decision that balances polymerization control with economic viability. This guide provides a comprehensive comparison of different classes of RAFT agents, supported by experimental data and detailed protocols, to facilitate an informed selection process for your specific application.
Understanding RAFT Polymerization
RAFT polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The choice of the RAFT agent, also known as a chain transfer agent (CTA), is crucial for the success of the polymerization. The general structure of a RAFT agent consists of a thiocarbonylthio group (S=C-S) with activating (Z) and reinitiating (R) groups that determine its reactivity and compatibility with different monomers.
The fundamental mechanism of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant (polymer chains with a RAFT end-group) species. This allows for the controlled growth of polymer chains.
Comparative Analysis of RAFT Agent Classes
The most common classes of RAFT agents are dithiobenzoates, trithiocarbonates, dithiocarbamates, and xanthates.[1][2][3] Each class exhibits distinct characteristics in terms of performance and cost.
| RAFT Agent Class | Key Performance Characteristics | Monomer Compatibility | Polydispersity Index (PDI) | Relative Cost |
| Dithiobenzoates | Very high transfer constants, but prone to hydrolysis and can cause polymerization retardation at high concentrations.[1][4] | More Activated Monomers (MAMs) like styrenes and methacrylates.[1][5] | Typically < 1.1 for MAMs.[5] | Moderate to High |
| Trithiocarbonates | High transfer constants, more hydrolytically stable than dithiobenzoates, and cause less retardation.[1] Versatile and robust. | Broad, including MAMs (styrenes, acrylates, methacrylates) and some Less Activated Monomers (LAMs).[5] | Typically < 1.1 for MAMs; 1.1-1.3 for LAMs.[5] | Moderate |
| Dithiocarbamates | Activity is highly dependent on the nitrogen substituents.[1] Generally lower transfer constants compared to dithiobenzoates and trithiocarbonates.[6] | Effective for electron-rich monomers and LAMs like N-vinylpyrrolidone.[1][7] | Can be broader, often > 1.3, but can be controlled with careful selection.[5] | Low to Moderate |
| Xanthates | Lower transfer constants, often used for LAMs where other agents might be too reactive.[8] | Less Activated Monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone.[7][8] | Typically 1.1-1.3 or higher.[5] | Low |
Cost-Effectiveness Analysis
The cost of a RAFT agent is a significant factor in its selection, particularly for large-scale applications. While research-grade prices can be high, several RAFT agents are available at a lower cost on an industrial scale.[9][10]
| RAFT Agent Example | Class | Supplier Example | Price (Research Grade) |
| 1-Cyanoethyl dodecyl trithiocarbonate | This compound | Polymer Source | ~$150 / g[11] |
| RAFT Agent Kit (8 different agents, 500mg each) | Mixed | Strem Chemicals | $567 / kit[12] |
For a comprehensive cost-effectiveness analysis, consider the following workflow:
Experimental Protocols
Below are generalized experimental protocols for RAFT polymerization. Specific conditions should be optimized for each monomer and RAFT agent combination.
General Protocol for RAFT Polymerization of Styrene
This protocol is a representative example and should be adapted as needed.
Materials:
-
Styrene (monomer), freshly distilled
-
This compound RAFT agent (e.g., S,S-Dibenzylthis compound)
-
AIBN (2,2'-Azobis(2-methylpropionitrile)) (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask or ampule
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the RAFT agent (e.g., 0.05 mmol) and AIBN (e.g., 0.01 mmol).
-
Add freshly distilled styrene (e.g., 5 mL, 43.8 mmol) and anhydrous toluene (e.g., 5 mL).
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.[13][14]
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C).[13][15]
-
Stir the reaction mixture for the desired time (e.g., 6-24 hours).
-
To monitor the reaction, samples can be withdrawn at different time points to determine monomer conversion (by ¹H NMR) and molecular weight/PDI (by GPC).[16]
-
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Characterization of the Resulting Polymer
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to a stable internal standard or polymer peaks.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polymer standards (e.g., polystyrene).[17][18]
Conclusion
The selection of a RAFT agent is a multi-faceted decision that requires careful consideration of performance, cost, and experimental conditions. Dithiobenzoates offer excellent control for activated monomers but can be sensitive to reaction conditions. Trithiocarbonates provide a versatile and robust option for a wide range of monomers. Dithiocarbamates and xanthates are more cost-effective choices for less activated monomers, though they may offer less precise control over the polymerization. By following a systematic workflow that evaluates both performance metrics and economic factors, researchers can select the most appropriate RAFT agent to achieve their desired polymer properties in a cost-effective manner.
References
- 1. Tailoring polymer dispersity by mixing chain transfer agents in PET-RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. RAFT agent symmetry and the effects on photo-growth behavior in living polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 4. RAFT Polymerization [sigmaaldrich.com]
- 5. RAFT Polymerization | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RAFT Polymerization Suppliers & Manufacturers | Polymer Source [polymersource.ca]
- 9. RAFT Reagents - CD Bioparticles [cd-bioparticles.net]
- 10. RAFT agents for mass production [specchem-wako.fujifilm.com]
- 11. RAFT Trithiocarbonates Group [polymersource.ca]
- 12. strem.com [strem.com]
- 13. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. boronmolecular.com [boronmolecular.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. etheses.dur.ac.uk [etheses.dur.ac.uk]
A Comparative Guide to the Cytotoxicity of Trithiocarbonate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The advent of Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization has enabled the synthesis of well-defined polymers with controlled architectures, finding extensive applications in the biomedical field. Among the various RAFT agents, trithiocarbonates (TTCs) are widely utilized. This guide provides a comparative overview of the cytotoxicity profiles of trithiocarbonate-based materials, supported by experimental data, to aid in the selection and design of biocompatible polymers for therapeutic and diagnostic applications.
Executive Summary
This compound-terminated polymers generally exhibit favorable biocompatibility compared to other RAFT agents, particularly dithiobenzoates. However, their cytotoxicity is not negligible and is significantly influenced by the polymer backbone, molecular weight, and the specific cell line being investigated. This guide synthesizes findings from multiple studies to present a comparative analysis of the cytotoxicity of various this compound-based materials, details common experimental protocols for cytotoxicity assessment, and visualizes key experimental workflows.
Data Presentation: Comparative Cytotoxicity of RAFT Polymers
The following tables summarize quantitative data from various studies on the in vitro cytotoxicity of this compound-based materials compared to other polymer systems.
Table 1: Cell Viability in the Presence of Various RAFT Polymers
| Polymer | End Group | Concentration (µM) | Cell Line | Incubation Time (h) | Cell Viability (%) | Reference |
| P(OEG-A) | This compound | 1000 | CHO-K1 | 24 | ~100 | [1] |
| P(OEG-A) | This compound | 1000 | NIH3T3 | 24 | ~100 | [1] |
| P(OEG-A) | Dithiobenzoate | 1000 | CHO-K1 | 24 | ~100 | [1] |
| P(OEG-A) | Dithiobenzoate | 1000 | NIH3T3 | 24 | ~100 | [1] |
| P(OEG-A) | Dithiobenzoate | 1000 | RAW264.7 | 24 | >73 | [1] |
| P(HPMA) | This compound | 1000 | CHO-K1 | 24 | Non-toxic | [1] |
| P(HPMA) | This compound | 1000 | NIH3T3 | 24 | Non-toxic | [1] |
| P(HPMA) | This compound | 1000 | RAW264.7 | 24 | Non-toxic | [1] |
| P(HPMA) | Dithiobenzoate | 1000 | CHO-K1 | 24 | Highly Cytotoxic | [1] |
| P(HPMA) | Dithiobenzoate | 1000 | NIH3T3 | 24 | Highly Cytotoxic | [1] |
| P(HPMA) | Dithiobenzoate | 1000 | RAW264.7 | 24 | Highly Cytotoxic | [1] |
| pDEGAm | This compound | 10 g/L | PANC-1 | 48 | >80 | [2][3] |
| pDEGAm | This compound | 10 g/L | PANC-1 | 72 | >80 | [2][3] |
| Poly(N-vinylpyrrolidone) | This compound | 500 mg/L | E. coli | 192 | Non-toxic | |
| Poly(N-vinylpyrrolidone) | This compound | 25 mg/L | D. pulex | 48 | Non-lethal |
Table 2: IC50 Values of Various Polymers
| Polymer | Cell Line | IC50 (µg/mL) | Reference |
| Poly-L-lysine | HpeG2 | 60 | [4] |
| Poly-L-lysine | CCRF | 30 | [4] |
| BATC...ODA/MMT complex | MCF-7 | 40 | [5] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are crucial for the interpretation and replication of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the this compound-based material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[1][6]
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: Measure the absorbance of the resulting colored compound at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Alamar Blue Assay
The Alamar Blue assay uses the redox indicator resazurin to measure cell viability.
-
Cell Seeding and Treatment: Prepare and treat cell cultures as in the MTT assay.[2]
-
Alamar Blue Addition: Add Alamar Blue reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate cell viability based on the reduction of resazurin, which corresponds to metabolic activity.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of polymers.
Potential Cellular Responses to Polymer Exposure
Caption: Potential cellular signaling pathways following exposure.
Conclusion
The cytotoxicity of this compound-based materials is a critical consideration for their use in biomedical applications. The available data suggests that this compound-terminated polymers are generally more biocompatible than their dithiobenzoate counterparts. However, the specific polymer backbone and the cellular context are paramount in determining the ultimate cytotoxic profile. Researchers and drug development professionals should carefully consider these factors and conduct thorough in vitro cytotoxicity testing, utilizing standardized protocols such as those outlined in this guide, to ensure the safety and efficacy of novel polymer-based therapeutics and delivery systems. Further research is warranted to elucidate the specific signaling pathways involved in this compound-mediated cytotoxicity to facilitate the rational design of even safer and more effective materials.
References
- 1. In vitro cytotoxicity of RAFT polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academicstrive.com [academicstrive.com]
- 5. davidpublisher.com [davidpublisher.com]
- 6. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of RAFT Agents: Pyrazoles Versus Trithiocarbonates in Controlled Radical Polymerization
For researchers, scientists, and drug development professionals navigating the landscape of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with predictable molecular weights and narrow dispersities. This guide provides an objective comparison of two prominent classes of RAFT agents: the versatile pyrazole-based dithiocarbamates and the well-established trithiocarbonates, supported by experimental data and detailed protocols.
The efficacy of a RAFT agent is intrinsically linked to the nature of the monomer being polymerized. Trithiocarbonates have long been the gold standard for controlling the polymerization of 'more activated monomers' (MAMs) such as acrylates, methacrylates, and styrene.[1][2] However, their performance falters with 'less activated monomers' (LAMs) like vinyl acetate, often leading to poor control and retardation.[1] In contrast, pyrazole-based dithiocarbamates have emerged as "universal" RAFT agents, demonstrating remarkable control over both MAMs and LAMs.[3][4] This versatility makes them particularly attractive for the synthesis of complex block copolymers.[3][5]
Performance Under Photochemical Initiation: A Quantitative Look
Recent studies have highlighted the exceptional performance of pyrazole-based CTAs in photoiniferter RAFT polymerization, where the CTA also serves as the photoinitiator.[6][7][8] This approach offers rapid polymerization rates under mild conditions, such as blue light irradiation.[6][7] A direct comparison of a pyrazole-based CTA with a trithiocarbonate in the photoiniferter RAFT polymerization of methyl acrylate (MA) reveals the superior kinetics of the pyrazole-based system.
| RAFT Agent Type | Monomer | Conversion (%) | Dispersity (Đ) | Apparent Polymerization Rate (k app) (h⁻¹) |
| Pyrazole-based | Methyl Acrylate (MA) | >95 | ~1.15 | ~1.5 |
| This compound | Methyl Acrylate (MA) | ~60 | ~1.20 | ~0.4 |
| Data compiled from multiple sources for photoiniferter RAFT polymerization under blue light (λmax = 465 nm).[6][7] |
Thermal Polymerization: A Comparative Overview
In traditional thermally initiated RAFT polymerization, both agent classes can provide excellent control over the polymerization of MAMs. Trithiocarbonates are known for yielding polymers with very low dispersity (Đ < 1.1) for monomers like N-vinylcarbazole.[2] Pyrazole-based agents also offer low dispersities (Đ < 1.1) for monomers such as methyl acrylate, N,N-dimethylacrylamide, and styrene.[3] For the more challenging methyl methacrylate (MMA), specialized pyrazole-based CTAs can achieve good molar mass control and dispersities around 1.3 at high conversions.[9] Symmetrical trithiocarbonates have also been shown to control MMA polymerization, yielding dispersities below 1.5.[10][11]
| RAFT Agent Type | Monomer | Time (h) | Conversion (%) | Molar Mass ( g/mol ) | Dispersity (Đ) |
| Pyrazole-based | Methyl Methacrylate | 4 | 85 | 15,000 | 1.35 |
| This compound | Methyl Methacrylate | 15 | 91 | 29,200 | 1.3 |
| Pyrazole-based | Styrene | 6 | 90 | 10,000 | 1.1 |
| This compound | Styrene | 14 | 52.6 | - | 1.38 |
| Pyrazole-based | Vinyl Acetate | 24 | 60 | 12,000 | 1.3 |
| This compound | Vinyl Acetate | - | - | - | Poor Control |
| Data compiled from multiple sources under various thermal initiation conditions.[3][9][10][11][12] |
Experimental Protocols
Synthesis of a this compound RAFT Agent (S,S-dibenzyl this compound)
This protocol describes a representative synthesis of a symmetrical this compound.
Materials: Benzyl chloride, carbon disulfide, sodium hydroxide, acetone, deionized water.
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
Carbon disulfide is added dropwise to the cooled sodium hydroxide solution with vigorous stirring.
-
Benzyl chloride is then added dropwise to the reaction mixture, and stirring is continued for several hours at room temperature.
-
The resulting yellow precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure S,S-dibenzyl this compound.
General Procedure for RAFT Polymerization of Methyl Acrylate using a this compound Agent
Materials: Methyl acrylate (MA), 2-ethylthiocarbonylsulfanyl-propionic acid ethyl ester (ETSPE) as RAFT agent, azobisisobutyronitrile (AIBN) as initiator, toluene (solvent).
Procedure: [13]
-
A stock solution of MA, ETSPE, and AIBN in toluene is prepared in a reaction vessel (e.g., a Schlenk tube) with a magnetic stir bar. A typical molar ratio would be [MA]:[ETSPE]:[AIBN] = 100:1:0.1.[13]
-
The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed vessel is then placed in a preheated oil bath at a specific temperature (e.g., 50°C) and stirred for the desired reaction time.[13]
-
The polymerization is quenched by cooling the vessel in an ice bath and exposing the solution to air.
-
The resulting polymer is purified by precipitation into a non-solvent (e.g., methanol or hexanes) and dried under vacuum.
Synthesis of a Pyrazole-based RAFT Agent (Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate)
This protocol outlines a general approach to the synthesis of a pyrazole-based dithiocarbamate.
Materials: 3,5-dimethylpyrazole, carbon disulfide, potassium hydroxide, chloroacetonitrile, acetone, deionized water.
Procedure:
-
3,5-dimethylpyrazole is dissolved in a suitable solvent like acetone, and powdered potassium hydroxide is added.
-
The mixture is cooled in an ice bath, and carbon disulfide is added dropwise with stirring. The reaction is typically allowed to proceed for several hours.
-
Chloroacetonitrile is then added to the reaction mixture, and stirring is continued overnight at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.
General Procedure for Photoiniferter RAFT Polymerization of Methyl Acrylate using a Pyrazole-based Agent
Materials: Methyl acrylate (MA), cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate as RAFT agent, solvent (e.g., dimethyl sulfoxide).
-
A solution of MA and the pyrazole-based RAFT agent is prepared in a reaction vessel.
-
The solution is degassed by sparging with an inert gas (e.g., nitrogen or argon) for a sufficient time.
-
The vessel is then exposed to a light source (e.g., blue LED lamp, λmax ≈ 465 nm) at a controlled temperature.[6][7]
-
The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing for monomer conversion and polymer properties.
-
Upon reaching the desired conversion, the light source is turned off, and the polymer is purified as described previously.
Key Distinctions and Logical Relationships
The choice between pyrazole-based and this compound RAFT agents is dictated by the specific monomer and desired polymerization characteristics. The following diagram illustrates the key decision-making factors.
Conclusion
Both pyrazole-based dithiocarbamates and trithiocarbonates are powerful tools for controlling radical polymerization. Trithiocarbonates remain a robust choice for the polymerization of more activated monomers, particularly in thermally initiated systems where extensive literature and established protocols are available. However, the versatility of pyrazole-based RAFT agents, especially their ability to control both MAMs and LAMs and their exceptional performance in high-speed photoiniferter polymerizations, positions them as a highly attractive alternative for the synthesis of advanced polymeric materials. The selection of the optimal RAFT agent will ultimately depend on the specific monomer, desired polymer architecture, and the preferred polymerization conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
- 3. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
The Pivotal Role of Trithiocarbonate Structure in RAFT Polymerization Control: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to harness the precision of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of the trithiocarbonate (TTC) RAFT agent is paramount. The structural characteristics of the TTC, specifically its re-initiating R-group and activating Z-group, profoundly influence polymerization kinetics, molecular weight distribution, and overall control of the final polymer architecture. This guide provides an objective comparison of TTC performance based on experimental data, offering insights into selecting the optimal agent for specific monomer classes.
The efficacy of a this compound RAFT agent, which has the general structure Z-C(=S)S-R, is a tale of two functional groups. The R-group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization, while the Z-group (for TTCs, an alkylthio or arylthio moiety) modulates the reactivity of the C=S double bond towards radical addition.[1][2] A harmonious interplay between these two groups is essential for achieving a well-controlled polymerization, characterized by a predictable molecular weight (Mn), a narrow molecular weight distribution (Đ), and high end-group fidelity.
Comparative Performance of Trithiocarbonates in RAFT Polymerization
The following tables summarize the performance of various this compound RAFT agents in the polymerization of common monomers, highlighting the impact of the R and Z groups on key polymerization parameters.
Polymerization of Styrene
Trithiocarbonates are generally effective for the controlled polymerization of more activated monomers like styrene.[3] The choice of the R-group, in particular, can significantly impact the polymerization rate and control. For instance, R-groups containing a cyano substituent have been shown to lead to faster polymerization rates.[3][4] The 4-cyanopentanoic acid group has demonstrated superiority in achieving low polydispersity and a close correlation between theoretical and experimental molecular weights.[3][4]
| RAFT Agent (Z-C(=S)S-R) | R-Group | Z-Group (S-R') | Monomer | Mn ( g/mol ) | Đ (PDI) | Conversion (%) | Reference |
| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)this compound (DDMAT) | -C(CH₃)₂COOH | -S-C₁₂H₂₅ | Styrene | 11,500 | 1.11 | 92 | [3] |
| 2-Cyano-2-propyl dodecyl this compound | -C(CH₃)₂CN | -S-C₁₂H₂₅ | Styrene | - | <1.2 | - | |
| S-Methyl S-(2-cyanoisopropyl) this compound | -C(CH₃)₂CN | -S-CH₃ | Styrene | 12,600 | 1.11 | 92 | [5] |
| Dibenzyl this compound | -CH₂Ph | -S-CH₂Ph | Styrene | 10,100 | 1.17 | 85 | [5] |
Polymerization of Acrylates
For acrylates, another class of more activated monomers, trithiocarbonates also provide excellent control. The Z-group's influence becomes more pronounced, affecting the overall reactivity of the RAFT agent.
| RAFT Agent (Z-C(=S)S-R) | R-Group | Z-Group (S-R') | Monomer | Mn ( g/mol ) | Đ (PDI) | Conversion (%) | Reference |
| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)this compound (DDMAT) | -C(CH₃)₂COOH | -S-C₁₂H₂₅ | n-Butyl Acrylate | 23,000 | 1.15 | 95 | [6] |
| 2-Cyano-2-propyl dodecyl this compound | -C(CH₃)₂CN | -S-C₁₂H₂₅ | Methyl Acrylate | - | <1.2 | - | |
| S-Benzyl-S'-(propionic acid) this compound | -CH(CH₃)COOH | -S-CH₂Ph | Methyl Acrylate | 15,000 | 1.10 | 90 | [5] |
Polymerization of Methacrylates
The controlled polymerization of methacrylates using trithiocarbonates can be more challenging. While some symmetrical TTCs have shown poor control, the use of asymmetrical TTCs or those with specific R-groups, such as the diphenylmethyl group, can lead to well-controlled polymerizations with low dispersity.[7] However, this may sometimes require atypical initiator-to-CTA ratios.[7]
| RAFT Agent (Z-C(=S)S-R) | R-Group | Z-Group (S-R') | Monomer | Mn ( g/mol ) | Đ (PDI) | Conversion (%) | Reference |
| 2-Cyano-2-propyl dodecyl this compound | -C(CH₃)₂CN | -S-C₁₂H₂₅ | Methyl Methacrylate | - | <1.2 | - | [8] |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid) this compound | -C(CH₃)₂COOH | -S-C(CH₃)₂COOH | Methyl Methacrylate | 5,700 | 1.72 | - | [7] |
| Di(diphenylmethyl) this compound | -CH(Ph)₂ | -S-CH(Ph)₂ | Methyl Methacrylate | 29,200 | <1.5 | - | [7] |
| S-Methyl S-(2-cyanoisopropyl) this compound | -C(CH₃)₂CN | -S-CH₃ | Methyl Methacrylate | 21,300 | 1.17 | 88 | [5] |
Experimental Protocols
General Synthesis of a this compound RAFT Agent
This protocol provides a general method for the synthesis of a common this compound, 2-cyano-2-propyl dodecyl this compound.
Materials:
-
2-bromoisobutyronitrile
-
Dodecanethiol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Acetone
-
Deionized water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in deionized water.
-
Add dodecanethiol to the aqueous KOH solution, followed by the phase transfer catalyst.
-
Cool the mixture in an ice bath and slowly add carbon disulfide while stirring. The solution will typically turn yellow/orange.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
In a separate flask, dissolve 2-bromoisobutyronitrile in acetone.
-
Slowly add the acetone solution of 2-bromoisobutyronitrile to the aqueous reaction mixture.
-
Let the reaction proceed overnight at room temperature.
-
Extract the product with dichloromethane.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for RAFT Polymerization
This protocol outlines a typical procedure for the RAFT polymerization of a vinyl monomer using a this compound agent.
Materials:
-
Monomer (e.g., styrene, methyl acrylate)
-
This compound RAFT agent (e.g., 2-cyano-2-propyl dodecyl this compound)
-
Radical initiator (e.g., AIBN, V-50)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or ampule
-
Nitrogen or argon source
Procedure:
-
To a Schlenk flask or ampule, add the desired amounts of the monomer, RAFT agent, and initiator.
-
Add the solvent to achieve the desired concentration.
-
Seal the flask or ampule with a rubber septum or prepare for flame sealing.
-
Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Place the sealed reaction vessel in a preheated oil bath at the desired polymerization temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation into a non-solvent (e.g., methanol for polystyrene, hexane for poly(methyl acrylate)), followed by filtration and drying under vacuum.
Visualizing the Impact of TTC Structure
The following diagrams illustrate the fundamental relationships in RAFT polymerization and a typical experimental workflow.
Caption: Impact of TTC structure on RAFT polymerization outcome.
Caption: General experimental workflow for RAFT polymerization.
References
- 1. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of block and graft copolymers of styrene by raft polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. US20180155463A1 - Thiocarbonylthio-free raft polymers and the process of making the same - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for Trithiocarbonates: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper handling and disposal of trithiocarbonate compounds in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling trithiocarbonates, it is imperative to be aware of their potential hazards and to use appropriate personal protective equipment (PPE). Trithiocarbonates can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[2]
-
Body Protection: A chemical-resistant apron and long-sleeved clothing should be worn.[3]
-
Respiratory Protection: When handling powders or creating aerosols, use an effective dust mask or a respirator with a dust filter in a well-ventilated area.[1][3]
Always handle these compounds in a well-ventilated laboratory hood.[1][3] Avoid the formation of dust and prevent the substance from coming into contact with skin, eyes, or clothing.[3] After handling, wash hands and face thoroughly.[1]
Chemical Incompatibility and Storage
Store trithiocarbonates in a tightly closed container in a dry, well-ventilated place, away from incompatible materials.[3] Incompatible substances include:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[3]
Trithiocarbonates can decompose at high temperatures, potentially generating poisonous fumes such as carbon and sulfur oxides.[1][3]
Step-by-Step Disposal Protocol
The primary disposal method for this compound waste is collection for incineration by a licensed professional waste disposal service. Do not attempt to dispose of this material in standard laboratory drains or as regular solid waste.[1]
Step 1: Waste Segregation
-
Collect all this compound-containing waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and absorbent materials from spills, in a dedicated, properly sealed waste container.
Step 2: Container Labeling
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound Waste"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, pending collection.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal, typically via incineration. Ensure all local, regional, and national regulations are followed.[1]
Step 5: Spill Management
-
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1][3]
-
Contain the spill to prevent it from entering drains or waterways.[1]
-
Use an inert absorbent material such as dry sand, earth, or sawdust to clean up the spill.[1]
-
Collect the absorbent material and contaminated debris into a suitable container for hazardous waste disposal.[1]
-
Thoroughly clean the contaminated surface.[3]
Data on this compound Degradation
While chemical degradation is not recommended as a standard disposal method without expert consultation and specific protocols, understanding the stability of trithiocarbonates is crucial. They are known to degrade under certain thermal and hydrolytic conditions.
| Condition | Parameter | Observation |
| Basic Hydrolysis | pH > 11 (at 60°C) | Degradation of some this compound RAFT agents begins.[4][5] |
| pH > 12 (at 60°C) | Degradation observed in more stable this compound variants.[4][5] | |
| Thermal Degradation | 70°C | Significant degradation (e.g., 60% after 12 hours) can occur under specific polymerization conditions.[6][7][8] |
| 120 - 200°C | Thermolysis can be used for the complete removal of this compound end-groups from polymers.[9] |
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the safe disposal of this compound waste.
References
- 1. polymersource.ca [polymersource.ca]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Stability and Controlled Polymerization of this compound Chain Transfer Agents Under Harsh Conditions [mdpi.com]
- 5. Stability and Controlled Polymerization of this compound Chain Transfer Agents Under Harsh Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Mechanistic Insights into Temperature-Dependent this compound Chain" by Brooks A. Abel and Charles L. McCormick [aquila.usm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Insights into Temperature-Dependent this compound Chain-End Degradation during the RAFT Polymerization of N‑Arylmethacrylamides [escholarship.org]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Trithiocarbonates
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with trithiocarbonates. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
Trithiocarbonates are organosulfur compounds that require careful handling due to their potential hazards. The specific hazards can vary depending on the compound's structure (e.g., sodium trithiocarbonate, dimethyl this compound).
Common Hazards Include:
-
Skin and Eye Damage: Many trithiocarbonates are corrosive and can cause severe skin burns and eye damage.[1][2][3]
-
Irritation: May cause skin and eye irritation.[4]
-
Combustibility: Some trithiocarbonates are combustible and can release irritating and toxic gases, such as carbon oxides and sulfur oxides, upon burning.[5]
-
Inhalation: Breathing in dust or vapors should be avoided.[1][2][4]
Before beginning any work, a thorough risk assessment should be conducted for the specific this compound and the experimental procedure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure. The required level of PPE may vary based on the specific compound and the nature of the experiment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][6] | Protects against splashes and dust that can cause serious eye damage.[1][3] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6] The use of disposable gloves is often preferred. Clothing: A lab coat is a minimum requirement. For tasks with a higher risk of splashes, wear fire/flame resistant and impervious clothing or coveralls.[1][7] | Prevents direct skin contact, which can lead to irritation or severe burns.[1][6] Proper decontamination of reusable items can be difficult.[7] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded or dust/vapors are generated, a full-face respirator may be necessary.[1] | Minimizes the risk of inhaling harmful dust or vapors.[4][8][9] |
| Footwear | Closed-toe shoes are required in the laboratory. | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic approach to handling trithiocarbonates is essential to minimize risks.
General Handling Procedures:
-
Preparation: Before starting, ensure that all necessary PPE is available and in good condition. Have a spill kit readily accessible.
-
Ventilation: Always handle trithiocarbonates in a well-ventilated area, such as a chemical fume hood, to avoid the buildup of vapors or dust.[6][9]
-
Avoiding Contact: Prevent direct contact with skin, eyes, and clothing.[1][6]
-
Dust and Aerosol Prevention: When working with solid trithiocarbonates, avoid the formation of dust.[1][4][8]
-
Incompatible Materials: Keep trithiocarbonates away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[4]
Experimental Protocol: General Procedure for Using a this compound in a Reaction
This protocol provides a general framework for safely using a this compound, such as in a Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
-
Pre-reaction Setup:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Assemble all necessary glassware and ensure it is clean and dry.
-
Weigh the solid this compound in the fume hood, taking care to minimize dust creation. If it is a liquid, transfer it using a syringe or cannula.
-
-
Reaction Execution:
-
In the fume hood, add the this compound and other reagents to the reaction flask.
-
If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.
-
Maintain a clean and organized workspace throughout the procedure.
-
-
Post-reaction Workup:
-
After the reaction is complete, quench any reactive materials safely according to the specific protocol.
-
Handle all reaction mixtures and solvents as hazardous waste.
-
Decontaminate all glassware and equipment that came into contact with the this compound.
-
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention if irritation or burns occur.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical help.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
| Spill | Evacuate personnel from the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Prevent the spill from entering drains or waterways.[4][6] For large spills, contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound waste is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
All this compound waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent), must be collected as hazardous waste.
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.[6] Do not overfill liquid waste containers.[6]
-
Clearly label the waste container with "Hazardous Waste" and the specific contents.
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.[6]
-
The likely method of disposal for trithiocarbonates is high-temperature incineration in a facility equipped with flue gas scrubbers to remove sulfur oxides.[6]
Quantitative Data
The following table summarizes available quantitative data for some trithiocarbonates. It is important to consult the Safety Data Sheet (SDS) for the specific this compound being used for detailed information.
| Compound | CAS Number | Molecular Formula | Flash Point (°C) | Physical State at Room Temperature |
| Ethylene this compound | 822-38-8 | C3H4S3 | 163 | Solid |
| Dimethyl this compound | 2314-48-9 | C3H6S3 | 97 | Liquid |
| Sodium this compound | 534-18-9 | CNa2S3 | Not available | Solid |
Workflow for Handling Trithiocarbonates
Caption: Workflow for the safe handling of trithiocarbonates.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Dimethyl this compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. sodium this compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
